Benzgalantamine
描述
属性
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNJTYHRABHIY-WXVUKLJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224169-27-1 | |
| Record name | Galantamine benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prodrug Benzgalantamine: A Technical Guide to its Conversion to Galantamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzgalantamine is a novel prodrug of galantamine, an established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type.[1] Developed to improve the gastrointestinal tolerability of galantamine, this compound is a benzoate (B1203000) ester derivative that remains largely inert as it passes through the gastrointestinal tract.[2][3] This design minimizes the local side effects associated with acetylcholinesterase inhibition in the gut.[1] Following absorption in the small intestine, this compound undergoes rapid and extensive first-pass metabolism in the liver, where it is converted to its active moiety, galantamine.[1][4] This technical guide provides an in-depth overview of the conversion of this compound to galantamine, including its metabolic pathway, quantitative pharmacokinetic data, and relevant experimental protocols.
Chemical Structure and Properties
This compound is chemically described as [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate.[2] The addition of the benzoyl ester to the galantamine molecule increases its lipophilicity, which can influence its absorption and distribution characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅NO₄ | [2] |
| Molecular Weight | 391.46 g/mol | [5] |
| IUPAC Name | [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | [2] |
| Synonyms | Zunveyl, ALPHA-1062, GLN-1062, Memogain | [2][6] |
Conversion of this compound to Galantamine: The Metabolic Pathway
The conversion of this compound to galantamine is a critical step in its mechanism of action. This biotransformation occurs primarily in the liver following oral administration and absorption.[1][4]
Enzymatic Hydrolysis
The primary metabolic reaction is the hydrolysis of the benzoate ester bond, which releases the active drug, galantamine, and benzoic acid as a byproduct. This reaction is catalyzed by hepatic esterases. While the specific enzymes responsible for this compound hydrolysis have not been definitively identified in the reviewed literature, it is highly probable that carboxylesterases (CES) are the key catalysts. Human liver is rich in carboxylesterase 1 (CES1), which is known to hydrolyze a wide variety of ester-containing drugs and prodrugs.
Subsequent Metabolism of Galantamine
Once formed, galantamine is further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[2] The major metabolic pathways for galantamine include O-demethylation, N-demethylation, and glucuronidation.[2]
The metabolic cascade from the prodrug to the eventual metabolites of the active compound is depicted in the following diagram:
Pharmacokinetics and Bioequivalence
Clinical studies have demonstrated that this compound is rapidly converted to galantamine, with systemic exposure to the prodrug being less than 1% of that of the active moiety.[2] The pharmacokinetic profile of administered this compound is therefore reflective of the pharmacokinetics of galantamine.
Bioequivalence Studies
The approval of this compound was based on bioavailability studies that compared it to immediate-release (IR) and extended-release (ER) formulations of galantamine.[4] A key study was a two-treatment, two-period, crossover study involving 40 healthy subjects who were administered either 5 mg of this compound twice daily or 8 mg of galantamine ER once daily for 7 days.[4]
Table 2: Summary of Bioequivalence Data (this compound vs. Galantamine ER)
| Pharmacokinetic Parameter | Result | Source |
| Area Under the Curve (AUC) | ~107% relative to galantamine ER | [4] |
| Peak Exposure (Cmax) | ~127% relative to galantamine ER | [4] |
These results indicate that this compound provides a comparable systemic exposure to galantamine as the extended-release formulation.
The general workflow for such a bioequivalence study is as follows:
Experimental Protocols
While specific, detailed protocols for this compound conversion are proprietary, a general methodology for assessing the in vitro hydrolysis of an ester prodrug in liver microsomes can be outlined as follows.
In Vitro Hydrolysis of this compound in Human Liver Microsomes
Objective: To determine the rate of conversion of this compound to galantamine in a simulated liver environment.
Materials:
-
This compound
-
Galantamine analytical standard
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to the pre-incubated mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quenching of Reaction: Immediately quench the reaction in the aliquots by adding a cold organic solvent such as acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of both this compound and galantamine in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of galantamine formed over time to determine the initial rate of hydrolysis. Enzyme kinetic parameters such as Vmax and Km can be determined by performing the assay with a range of this compound concentrations.
The logical flow of this experimental protocol is illustrated below:
Conclusion
This compound represents a successful application of prodrug technology to enhance the therapeutic profile of an established drug. Its design leverages hepatic esterases for efficient conversion to the active moiety, galantamine, thereby reducing gastrointestinal side effects and improving patient tolerability. The pharmacokinetic data from bioequivalence studies confirm that this compound provides comparable systemic exposure to galantamine. Further research to precisely identify the specific esterases involved in its hydrolysis and to characterize their kinetics would provide a more complete understanding of its bioconversion. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other ester-based prodrugs in drug development.
References
- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 4. drugs.com [drugs.com]
- 5. DailyMed - ZUNVEYL- this compound tablet, delayed release [dailymed.nlm.nih.gov]
- 6. ZunveylTM | ALZFORUM [alzforum.org]
A Technical Guide to the Structure-Activity Relationship of Benzgalantamine and its Active Moiety, Galantamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzgalantamine (brand name Zunveyl®) is a recently approved prodrug for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] Its therapeutic efficacy stems from its rapid in vivo conversion to galantamine, a well-established, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[3][4] This prodrug design minimizes gastrointestinal side effects by remaining inert until it passes through the stomach, with systemic exposure of this compound itself being less than 1% of that of its active metabolite, galantamine.[1][4] Consequently, the clinically relevant structure-activity relationship (SAR) is that of galantamine. This document provides an in-depth analysis of the SAR of the galantamine core, summarizing key structural modifications that influence its inhibitory activity against acetylcholinesterase. Detailed experimental protocols for inhibitor screening and representative syntheses are provided, alongside graphical visualizations of the mechanism of action and experimental workflows.
Mechanism of Action: From Prodrug to Active Inhibitor
This compound is chemically galantamine benzoate.[4] Following oral administration, it is absorbed in the intestines where it is rapidly converted to galantamine.[4]
Caption: Conversion of the prodrug this compound to its active form, Galantamine.
The active moiety, galantamine, exerts its therapeutic effect by inhibiting AChE. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking AChE, galantamine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[3][4]
Caption: Galantamine inhibits AChE, increasing acetylcholine levels in the synapse.
Structure-Activity Relationship of Galantamine Derivatives
SAR studies on the galantamine scaffold have focused on modifying various positions to enhance potency and selectivity for cholinesterases (AChE and Butyrylcholinesterase, BChE) and to introduce additional beneficial properties like neuroprotection.
Caption: Key modification sites on the Galantamine core for SAR studies.
Quantitative SAR Data
The following tables summarize the inhibitory activities of various galantamine derivatives against cholinesterases. The data is compiled from published literature.
Table 1: C1-Aryl Galantamine Derivatives Data extracted from a study on C1-aryl derivatives, highlighting the impact of substitutions on the C1-position aryl ring.
| Compound | Substitution (R) on C1-Aryl | EeAChE IC₅₀ (µM) | EqBChE IC₅₀ (µM) |
| Galantamine | (Reference) | 1.53 ± 0.06 | > 50 |
| 4b | meta-t-butylphenyl | 0.12 ± 0.03 | 10.36 ± 1.22 |
| 4h | para-hydroxyphenyl | 10.15 ± 1.05 | 3.86 ± 0.82 |
| 4k | meta-methylthiophenyl | 0.47 ± 0.13 | 2.98 ± 0.80 |
| 4q | para-nitrophenyl | 0.76 ± 0.15 | 11.24 ± 1.35 |
| 4t | para-fluorophenyl | 0.88 ± 0.11 | 15.42 ± 1.67 |
| (EeAChE: Electric eel AChE; EqBChE: Equine BChE)[5] |
Observations:
-
Bulky lipophilic groups at the meta-position, such as in compound 4b , dramatically increase AChE inhibition compared to galantamine.[5]
-
Compound 4k , with a meta-methylthio group, shows potent dual inhibition of both AChE and BChE.[5]
-
A hydroxyl group at the para-position (4h ) decreases AChE activity but significantly improves BChE inhibition.[5]
Experimental Protocols
General Workflow for SAR Studies
The development and evaluation of novel galantamine analogs follow a structured workflow.
Caption: Standard workflow for the design and evaluation of new chemical entities.
Representative Synthesis of C1-Aryl Galantamine Derivatives
A general method for synthesizing C1-aryl galantamine derivatives involves a Suzuki coupling reaction with a suitable precursor, such as C1-bromogalantamine.
-
Preparation of C1-bromogalantamine: Norgalantamine is treated with cyanogen (B1215507) bromide (CNBr) to yield N-cyano-norgalantamine, which is subsequently brominated at the C1 position using N-bromosuccinimide (NBS). The N-cyano group is then reduced to an N-methyl group to afford the key intermediate.
-
Suzuki Coupling: C1-bromogalantamine is reacted with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel.
This protocol is a generalized representation. Specific reaction conditions, solvents, and purification methods vary depending on the specific analog being synthesized.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[6][7][8]
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion that is quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is proportional to AChE activity.
Materials:
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: Prepare wells for blank (no enzyme), control (no inhibitor), and test samples (with inhibitor).
-
Reaction Mixture: To each well (except blank), add phosphate buffer, DTNB solution, and AChE solution. For test wells, add the inhibitor solution; for control wells, add the solvent.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow any inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds for 3-5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition for each inhibitor concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a strategic advancement in the symptomatic treatment of Alzheimer's disease, offering the established benefits of its active moiety, galantamine, with an improved tolerability profile. The core of its therapeutic action lies in the potent and reversible inhibition of acetylcholinesterase by galantamine. Structure-activity relationship studies of the galantamine scaffold have demonstrated that targeted modifications, particularly at the C1-position, can significantly enhance inhibitory potency and modulate selectivity between AChE and BChE. The development of dual inhibitors or analogs with added neuroprotective effects represents a promising avenue for future research, building upon the foundational chemistry of this important natural product scaffold.
References
- 1. This compound Gluconate Monograph for Professionals - Drugs.com [drugs.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Design, synthesis, and bio-evaluation of C1-aryl galantamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Properties of Benzgalantamine and Galantamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical properties of benzgalantamine and its active metabolite, galantamine. This compound is a novel prodrug of galantamine, developed to improve the gastrointestinal side-effect profile of galantamine in the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] This document outlines the key physicochemical properties, experimental protocols for their determination, and relevant biochemical pathways.
Core Chemical Properties
A comprehensive summary of the core chemical properties of this compound and galantamine is presented below. These properties are crucial for understanding the behavior of these compounds in biological systems and for the development of pharmaceutical formulations.
| Property | This compound | Galantamine |
| Molecular Formula | C₂₄H₂₅NO₄[2] | C₁₇H₂₁NO₃[3] |
| Molecular Weight | 391.46 g/mol [2] | 287.35 g/mol [3] |
| Melting Point | Not explicitly found | 126-127 °C[3] |
| pKa | 7.0[2] | 8.2 (azepine moiety)[1] |
| Solubility | Soluble in water (as gluconate salt)[4] | 31 mg/mL in water (pH 6.0)[1] |
| LogP (Octanol-Water) | 4.1 (Computed)[2] | 1.1 (at pH 12.0)[1] |
Experimental Protocols
The determination of the physicochemical properties listed above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.
Melting Point Determination (as per USP <741>)
The melting range of a solid is a critical indicator of its purity. The United States Pharmacopeia (USP) chapter <741> outlines the standard procedure.[5][6]
Apparatus:
-
A suitable melting range apparatus with a heated block or bath, a calibrated thermometer, and a means for stirring if using a bath.[6]
-
Capillary tubes of standard dimensions (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]
Procedure (Class Ia):
-
Sample Preparation: The solid substance is finely powdered and dried. The capillary tube is charged with the powder to form a column of 2.5-3.5 mm in height when packed.[7]
-
Heating: The heating block or bath is heated to a temperature approximately 5°C below the expected melting point.[5]
-
Measurement: The charged capillary tube is inserted into the apparatus. The temperature is then raised at a rate of 1 ± 0.5 °C per minute.[7]
-
Observation: The temperature at which the substance is observed to collapse against the side of the capillary tube is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[8]
pKa Determination (Potentiometric Titration)
The ionization constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the charge of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.[9][10]
Apparatus:
-
A calibrated pH meter with a combined pH electrode.
-
A burette for the addition of titrant.
-
A beaker and a magnetic stirrer.
Procedure:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Data Collection: The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[10]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[11]
Apparatus:
-
Shake-flask or vials.
-
A temperature-controlled shaker or incubator.
-
A filtration system (e.g., syringe filters).
-
An analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Separation: The resulting suspension is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.
Signaling Pathways and Experimental Workflows
Mechanism of Action: From this compound to Acetylcholinesterase Inhibition
This compound is a prodrug that is rapidly converted to its active form, galantamine, in the small intestine and liver.[12] Galantamine then exerts its therapeutic effect through a dual mechanism of action: competitive inhibition of the acetylcholinesterase (AChE) enzyme and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][13] This leads to an increase in the levels and activity of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow: Total Synthesis of Galantamine
The total synthesis of galantamine is a complex process that has been approached through various routes. A common strategy involves the construction of the tetracyclic core structure through key chemical reactions. The following diagram illustrates a generalized workflow.[14][15]
Caption: Generalized workflow for the total synthesis of galantamine.
Logical Relationship: Prodrug Strategy of this compound
The development of this compound as a prodrug of galantamine is a strategic approach to improve its therapeutic profile. By masking the active hydroxyl group of galantamine with a benzoyl ester, the prodrug is designed to have increased lipophilicity, which can alter its absorption and distribution, and importantly, reduce its local activity in the gastrointestinal tract, thereby minimizing side effects.[12][16]
Caption: Logical relationship of the this compound prodrug strategy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. USP 741 Melting Point or Range | PDF | Melting Point | Melting [scribd.com]
- 6. uspbpep.com [uspbpep.com]
- 7. thinksrs.com [thinksrs.com]
- 8. youtube.com [youtube.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 15. soc.chim.it [soc.chim.it]
- 16. neurologylive.com [neurologylive.com]
Preclinical Studies of Benzgalantamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine, also known as ALPHA-1062, is a prodrug of galantamine, a well-established acetylcholinesterase inhibitor and nicotinic receptor modulator.[1][2] Developed to improve the gastrointestinal side effect profile of galantamine, this compound is designed to pass through the stomach inertly and be absorbed in the small intestine, where it is then converted to its active moiety, galantamine.[3][4] This targeted delivery mechanism aims to reduce the gastrointestinal adverse events often associated with cholinesterase inhibitors, which can be a significant reason for treatment discontinuation.[3] this compound has been approved for the treatment of mild to moderate dementia of the Alzheimer's type.[3][5] This guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, pharmacokinetics, and toxicology.
Mechanism of Action
This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its active metabolite, galantamine. The mechanism of action is twofold:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Following conversion to galantamine, the primary mechanism is the inhibition of the acetylcholinesterase enzyme.[3][5][6] This enzyme is responsible for the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for cognitive functions such as memory and learning. By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6] This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a subsequent decline in acetylcholine levels.[3][5]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine also acts as an allosteric potentiator of nicotinic acetylcholine receptors, specifically the α7 and α4β2 subtypes.[4] This modulation enhances the release of acetylcholine from presynaptic neurons, further contributing to its cognitive-enhancing effects.[4]
The following diagram illustrates the signaling pathway of this compound's active metabolite, galantamine.
Pharmacokinetics
This compound is rapidly converted to galantamine following absorption in the intestines, with less than 1% of the prodrug detectable in the bloodstream.[5][7] Therefore, the pharmacokinetic profile of this compound reflects that of galantamine.
| Parameter | Value | Species/Conditions |
| Absorption | ||
| Bioavailability | Rapidly converted to galantamine.[7][8] | Healthy Adults |
| Tmax (Peak Plasma Concentration) | 2.5 - 3 hours (delayed to 6 hours with food).[7][8] | Healthy Adults |
| Distribution | ||
| Plasma Protein Binding | ~18%.[7][8] | Human Plasma |
| Metabolism | ||
| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) 2D6 and CYP3A4.[3][5][7][8] | Human Liver Microsomes |
| Metabolites | O-desmethyl-galantamine (via CYP2D6), galantamine-N-oxide (via CYP3A4).[3][5] | |
| Elimination | ||
| Terminal Half-life | Approximately 7 hours.[7][8] | Healthy Adults |
| Excretion | Hepatic metabolism, glucuronidation, and renal excretion (20% as unchanged drug in 24 hours).[7][8] |
Special Populations:
-
Gender: Galantamine clearance is approximately 20% lower in women.[7][8]
-
Hepatic Impairment: Clearance is reduced by about 25% in individuals with moderate hepatic impairment.[7][8]
-
Renal Impairment: The area under the curve (AUC) is increased by 37% with moderate renal impairment and 67% with severe renal impairment.[7][8]
Toxicology
Nonclinical toxicology studies have been conducted to evaluate the safety profile of this compound's active metabolite, galantamine.
| Study Type | Species | Dosing | Findings |
| Carcinogenicity | Rats | 24-month oral study | No evidence of carcinogenicity.[9] |
| Developmental Toxicity | Rats | Oral doses of 2, 8, or 16 mg/kg/day during mating and organogenesis | Increased incidence of fetal skeletal variations at the two highest doses, associated with maternal toxicity. The no-effect dose (2 mg/kg/day) is approximately equal to the maximum recommended human dose (MRHD) on a body surface area basis.[9] |
Common Adverse Effects (Observed with Galantamine):
The most frequently reported adverse reactions (≥5%) with galantamine treatment include nausea, vomiting, diarrhea, dizziness, headache, and decreased appetite.[7]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of a prodrug like this compound would typically involve a series of in vitro and in vivo studies.
In Vitro Acetylcholinesterase Inhibition Assay:
-
Objective: To determine the inhibitory potency of galantamine (the active metabolite) on acetylcholinesterase.
-
Methodology:
-
Recombinant human acetylcholinesterase is incubated with varying concentrations of galantamine.
-
A chromogenic substrate for AChE (e.g., acetylthiocholine) is added.
-
The rate of substrate hydrolysis is measured spectrophotometrically by detecting the colored product.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
In Vivo Pharmacokinetic Study in Rodents:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to galantamine.
-
Methodology:
-
A cohort of rats or mice is administered a single oral dose of this compound.
-
Blood samples are collected at multiple time points post-administration.
-
Plasma concentrations of both this compound and galantamine are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
-
The following diagram illustrates a typical experimental workflow for preclinical evaluation.
Efficacy in Animal Models
Preclinical studies in animal models have demonstrated the cognitive-enhancing effects of this compound. For instance, intranasal administration of this compound (0.3-3 mg/kg, twice daily for 2 weeks) in rat models was shown to improve cognitive function by promoting neurogenesis in the hippocampus, specifically in the dentate gyrus and CA1 regions.[10] This was evidenced by an increased number of newly generated cells and immunolabeling of synaptic markers in these brain regions.[10]
Conclusion
This compound is a novel prodrug of galantamine designed to mitigate the gastrointestinal side effects associated with its active metabolite. Its mechanism of action, centered on acetylcholinesterase inhibition and nicotinic receptor modulation, is well-established for cognitive enhancement in the context of Alzheimer's disease. Preclinical studies have characterized its pharmacokinetic profile, demonstrating efficient conversion to galantamine, and have provided initial evidence of its efficacy in animal models of cognitive function. The toxicological profile appears consistent with that of galantamine. Further preclinical and clinical research will continue to define the therapeutic potential and safety of this compound.
References
- 1. This compound - AlphaCognition - AdisInsight [adisinsight.springer.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 5. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 7. medcentral.com [medcentral.com]
- 8. drugs.com [drugs.com]
- 9. Zunveyl (this compound Delayed-release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. medchemexpress.com [medchemexpress.com]
Benzgalantamine for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine (formerly ALPHA-1062), commercially known as Zunveyl®, is a novel prodrug of galantamine approved for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2][3] As a new generation acetylcholinesterase inhibitor, its development has been driven by the need to improve the tolerability profile of existing cholinergic therapies, particularly the gastrointestinal side effects that often lead to treatment discontinuation.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical and preclinical data, and experimental protocols relevant to its study.
Core Mechanism of Action
This compound is an inactive prodrug that is absorbed in the small intestine and subsequently metabolized in the liver to its active form, galantamine.[3] This delayed conversion is key to its improved gastrointestinal tolerability.[3] The therapeutic effects of galantamine in Alzheimer's disease are attributed to a dual mechanism of action:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, galantamine increases the synaptic levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognition that is depleted in Alzheimer's disease.[1][5][6]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine positively modulates nAChRs, enhancing their sensitivity to acetylcholine.[1][5] This action is thought to further augment cholinergic neurotransmission and may contribute to neuroprotective effects.[7]
Signaling Pathways
The dual mechanism of this compound's active metabolite, galantamine, impacts key neuronal signaling pathways implicated in Alzheimer's disease.
This diagram illustrates the conversion of this compound to its active form and its subsequent dual action on acetylcholinesterase and nicotinic acetylcholine receptors in the synapse.
Quantitative Data
The clinical development of this compound has focused on demonstrating its bioequivalence to existing formulations of galantamine while highlighting its improved tolerability.
Table 1: Pharmacokinetic Bioequivalence of this compound
| Parameter | This compound (ALPHA-1062) vs. Galantamine IR | This compound (ALPHA-1062) vs. Galantamine ER | Reference |
| Area Under the Curve (AUC) | Bioequivalent | ~107% of Galantamine ER | [3][8] |
| Peak Exposure (Cmax) | Bioequivalent | ~127% of Galantamine ER | [3][8] |
Table 2: Clinical Efficacy in Alzheimer's Disease
| Endpoint | This compound | Placebo | Notes | Reference |
| Change in ADAS-cog Score (13 weeks) | Statistically significant improvement | - | Mean difference of 1.9 points compared to placebo. | [9] |
Table 3: Adverse Event Profile
| Adverse Event | This compound (from clinical trials) | Galantamine (from historical data) | Notes | Reference |
| Gastrointestinal (GI) Events | <2% | Up to 55% discontinuation rate due to GI issues | This compound demonstrated a >90% reduction in GI side effects compared to galantamine. | [2][3][8] |
| Insomnia | No cases reported | Known side effect | - | [2][8] |
| Nausea | - | Up to 20.7% | - | [10] |
| Vomiting | - | Up to 10.5% | - | [10] |
| Diarrhea | - | Common (1-10%) | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments in this compound research.
Bioequivalence Study in Healthy Volunteers
This protocol is based on the design of the pivotal bioequivalence studies for this compound.[3][8]
Objective: To compare the pharmacokinetic profiles of this compound and galantamine extended-release (ER) capsules.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=40).
-
Randomization: Randomly assign participants in a 1:1 ratio to two treatment sequences.
-
Treatment Period 1:
-
Sequence A: Administer this compound (e.g., 5 mg twice daily) for 7 days.
-
Sequence B: Administer galantamine ER capsules (e.g., 8 mg once daily) for 7 days.
-
-
Washout Period: A one-week washout period is implemented to ensure complete drug clearance.
-
Treatment Period 2 (Crossover):
-
Sequence A subjects receive galantamine ER capsules for 7 days.
-
Sequence B subjects receive this compound for 7 days.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points throughout both treatment periods.
-
Bioanalysis: Analyze plasma samples to determine the concentrations of galantamine.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax) and assess for bioequivalence.
Preclinical Evaluation in a Scopolamine-Induced Dementia Model
This protocol is based on studies of galantamine derivatives in a mouse model of Alzheimer's disease.[11][12]
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a murine model of dementia.
Methodology:
-
Animal Model: Induce a dementia-like state in mice via the administration of scopolamine, a muscarinic receptor antagonist.
-
Treatment Groups: Establish multiple experimental groups, including a vehicle control, a scopolamine-only group, a positive control (scopolamine + galantamine), and the experimental group (scopolamine + this compound).
-
Drug Administration: Administer the respective treatments to the mice, typically via oral gavage or intraperitoneal injection, over a specified period.
-
Behavioral Testing:
-
Step-through Inhibitory Avoidance: Assess short- and long-term memory.
-
T-maze: Evaluate spatial learning and memory.
-
Hole-board Test: Measure exploratory behavior and anxiety.
-
-
Biochemical Analysis: Following the behavioral assessments, euthanize the animals and collect brain tissue for the analysis of:
-
Acetylcholinesterase activity.
-
Levels of brain monoamines.
-
Markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity).
-
-
Statistical Analysis: Compare the outcomes between the different treatment groups to determine the effects of this compound.
Conclusion
This compound represents a significant advancement in the symptomatic treatment of mild to moderate Alzheimer's disease. Its innovative prodrug design successfully mitigates the gastrointestinal side effects associated with its active metabolite, galantamine, potentially improving patient compliance and long-term therapeutic outcomes. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors provides a robust foundation for its cognitive-enhancing effects. Further research, including long-term efficacy and safety studies, will continue to delineate the full therapeutic potential of this compound in the management of Alzheimer's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 4. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. [Nicotinic Receptor, galantamine and Alzheimer disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice | Semantic Scholar [semanticscholar.org]
Benzgalantamine in Traumatic Brain Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Benzgalantamine (ALPHA-1062) and its active metabolite, galantamine, in the context of traumatic brain injury (TBI). It consolidates key findings, presents quantitative data from various TBI models, details experimental methodologies, and visualizes the underlying mechanisms and study designs.
Introduction: The Cholinergic System and TBI
Traumatic brain injury elicits a complex secondary injury cascade involving excitotoxicity, neuroinflammation, and neuronal apoptosis, which contribute significantly to long-term cognitive and functional deficits. The brain's cholinergic system, a crucial regulator of learning, memory, and attention, is known to be disrupted following TBI. This disruption, characterized by reduced acetylcholine (B1216132) (ACh) neurotransmission, presents a key therapeutic target.
This compound (designated ALPHA-1062) is a novel prodrug of galantamine. Galantamine is an established therapeutic agent for Alzheimer's disease that possesses a dual mechanism of action: it is a reversible inhibitor of the acetylcholinesterase (AChE) enzyme and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This dual action not only increases the synaptic availability of ACh but also enhances the function of α7 nAChRs, which are pivotal in mediating neuroprotective and anti-inflammatory signals. This guide examines the preclinical evidence supporting the use of this compound in various TBI models.
Mechanism of Action
This compound is rapidly converted to its active moiety, galantamine, after administration. The therapeutic effects observed in TBI models are attributed to galantamine's dual mechanism of action.
-
AChE Inhibition: By inhibiting the acetylcholinesterase enzyme, galantamine reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing cholinergic tone and helping to compensate for the TBI-induced cholinergic deficit.
-
α7 nAChR Positive Allosteric Modulation: Galantamine binds to an allosteric site on α7 nAChRs, potentiating their response to acetylcholine. Activation of these receptors is linked to downstream neuroprotective effects, including the suppression of neuroinflammatory pathways and the promotion of neuronal survival.
Preclinical Evidence in TBI Models
This compound (ALPHA-1062) and galantamine have been evaluated in several distinct preclinical models of TBI, demonstrating a range of neuroprotective and functional benefits.
Repetitive Blast-Induced Mild TBI (mTBI)
Studies conducted by Alpha Cognition Inc., supported by the US Department of Defense, have investigated ALPHA-1062 in a military-relevant rodent model of repetitive blast-induced mTBI.
-
Model: Rodent model of repetitive mild traumatic brain injury induced by blast exposure over three consecutive days.
-
Treatment: ALPHA-1062 administered following the blast injuries. Specific dosage and route were not publicly disclosed but were referred to as "High dose".
-
Endpoint Analysis: Neuropathological assessments were conducted one month after the final blast exposure.
While specific quantitative values from these studies have not been released publicly, the company has reported notable and significant reductions in key pathological markers.
| Endpoint Category | Marker | Result | Citation |
| Tau Neuropathology | Phosphorylated Tau (pTau 217) | Reduced | |
| Phosphorylated Tau (pTau-S202/T205) | Reduced | ||
| Phosphorylated Tau (pTau 231) | Reduced | ||
| Neuroinflammation | Myeloid Cell Activation (CD68) | Reduced (in multiple brain regions) | |
| Astrogliosis (GFAP) | Reduced (in midbrain) | ||
| Neurotrophic Support | Nerve Growth Factor Receptor | Increased (dose-dependent manner) |
Controlled Cortical Impact (CCI) TBI
The CCI model is a widely used and highly reproducible model of focal TBI. Galantamine has been assessed in this model, yielding dose- and endpoint-dependent results across different studies.
-
Model: Moderate CCI injury over the right parietal cortex in adult male rats.
-
Treatment: Galantamine (1 or 2 mg/kg/day, i.p.) or saline vehicle administered daily, starting 24 hours post-injury and continuing through behavioral testing at 4 weeks.
-
Endpoint Analysis: Executive function was assessed using the Attentional Set-Shifting Test (AST) at 4 weeks post-injury. Cortical lesion volume was quantified at 5 weeks post-injury.
-
Model: CCI injury in adult male rats.
-
Treatment: Galantamine (0.5, 2.0, or 5.0 mg/kg, i.p.) or saline vehicle administered daily for 27 days, beginning 24 hours post-surgery.
-
Endpoint Analysis: Sustained attention and distractibility were assessed on days 21-25 post-op using the 3-Choice Serial Reaction Time (3-CSRT) test. Cortical lesion volume and acetylcholine efflux were also measured.
| Study | Parameter | TBI + Vehicle | TBI + Galantamine (1 mg/kg) | TBI + Galantamine (2 mg/kg) | TBI + Galantamine (5 mg/kg) | Citation |
| Njoku et al. | Cortical Lesion Volume (mm³) | 43.31 | 34.22 | 30.64 (p<0.01) | N/A | |
| AST Reversal Learning (Errors) | Impaired | Rescued | Rescued | N/A | ||
| Moschonas et al. | Sustained Attention (% Accuracy) | Impaired | No Improvement | No Improvement | Exacerbated Impairment (p<0.05) | |
| Cortical Lesion Volume | No change | No change | No change | No change | ||
| ACh Efflux (vs Vehicle) | - | No significant change | No significant change | Significantly Increased (p<0.05) |
Note: Bold values indicate a statistically significant difference compared to the TBI + Vehicle group or as specified in the citation.
Fluid Percussion Injury (FPI) TBI
The FPI model is used to simulate a combination of focal and diffuse injury. Acute treatment with galantamine has been shown to be effective in this model.
-
Model: FPI in adult male Sprague-Dawley rats and mice.
-
Treatment: A single dose of galantamine (1.0 mg/kg in rats; 3.0 mg/kg in mice) or vehicle was administered 30 minutes post-injury, followed by twice-daily injections for 3 additional days in the rat neuronal survival study.
-
Endpoint Analysis: Blood-Brain Barrier (BBB) permeability was tested 24 hours post-injury. Neuronal loss in the hippocampus was assessed at 1 month. Behavioral tasks (Morris water maze, novel object recognition, context-specific fear memory) were performed starting 14 days post-injury, 10 days after drug termination. Inflammatory markers were measured at 24 hours and 6 days post-injury.
| Endpoint Category | Parameter | Result in Galantamine-Treated Group | Citation |
| Pathology | BBB Permeability (Evans Blue) | Significantly Reduced | |
| Hippocampal GABAergic Neuron Loss | Attenuated | ||
| Hippocampal Newborn Neuron (Doublecortin+) Survival | Significantly Increased (p=0.048) | ||
| Behavioral Function | Morris Water Maze (Spatial Memory) | Improved |
Introduction: The Quest for Improved Alzheimer's Therapeutics
An In-depth Technical Guide to the Early-Stage Research and Development of Benzgalantamine and Other Galantamine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development landscape for derivatives of galantamine, with a central focus on this compound (Zunveyl™, ALPHA-1062) as a case study in successful prodrug design. Given the limited public data on derivatives of this compound itself, this paper extrapolates from the development of this compound and other galantamine analogs to provide a foundational understanding for researchers in the field.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the primary therapeutic strategies for mild-to-moderate AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning. Galantamine is a well-established AChE inhibitor that also positively modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.
However, the clinical utility of galantamine and other AChE inhibitors can be limited by significant gastrointestinal (GI) side effects, such as nausea, vomiting, and diarrhea, which often lead to poor patient compliance. This has driven the development of derivatives and prodrugs designed to improve the therapeutic index of galantamine. This compound has emerged as a successful example of this approach.
This compound (ALPHA-1062): A Successful Prodrug Strategy
This compound is a novel prodrug of galantamine, developed to mitigate the GI side effects associated with the parent drug. It is a benzoate (B1203000) ester of galantamine. This chemical modification renders the molecule inactive as it passes through the gastrointestinal tract.
Rationale and Design
The core hypothesis behind this compound's design is that by masking the active hydroxyl group of galantamine as a benzoate ester, the drug can bypass interaction with the cholinergic systems in the gut. This delayed-release formulation is designed to be absorbed in the small intestine and then metabolized by esterases in the liver to release the active galantamine moiety into the systemic circulation. This strategy aims to deliver the therapeutic effects of galantamine to the central nervous system while minimizing peripheral cholinergic stimulation that causes adverse GI events.
Mechanism of Action
Once absorbed and metabolized, the released galantamine exerts its therapeutic effects through two primary mechanisms:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE in the brain, galantamine increases the synaptic concentration and duration of action of acetylcholine.
-
Allosteric Potentiation of Nicotinic Receptors: Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, enhancing their sensitivity to acetylcholine. This modulation is thought to contribute to its cognitive-enhancing effects.
Synthesis of Galantamine Derivatives
The synthesis of prodrugs like this compound typically involves the esterification of the free hydroxyl group on the galantamine scaffold.
General Synthesis of this compound (Galantamine Benzoate)
While the specific manufacturing process for Zunveyl® is proprietary, a general synthetic approach would involve the reaction of galantamine with a benzoic acid derivative. This can be achieved through standard esterification methods, such as reacting galantamine with benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an aprotic solvent. The reaction mixture would then be purified using techniques like column chromatography to yield the desired galantamine benzoate. Patents related to this compound describe its formulation in coated tablets for pH-dependent release.
Data Presentation: Preclinical and Clinical Findings
The development of this compound was supported by a series of preclinical and clinical studies to establish its pharmacokinetic profile, bioequivalence to galantamine, and improved safety profile.
Table 1: Pharmacokinetic Parameters of this compound vs. Galantamine Formulations
| Parameter | This compound (5 mg, twice daily) | Galantamine ER (8 mg, once daily) | Reference |
| Bioequivalence | Achieved | Reference | |
| Relative Area-Under-the-Curve (AUC) | ~107% | 100% | |
| Relative Peak Exposure (Cmax) | ~127% | 100% | |
| Systemic Prodrug Exposure | <1% of galantamine | N/A |
ER: Extended Release
Table 2: Early-Stage Clinical Trial Data on this compound Tolerability
| Adverse Event | This compound | Galantamine (Historical Data) | Reference |
| Gastrointestinal Side Effects | <2% of participants | Up to 55% discontinuation rate after one year | |
| Nausea, Vomiting, Diarrhea | Reduced by >90% compared to Razadyne® | Common | |
| Insomnia | No cases observed | Reported |
Table 3: Biological Activity of Various Investigational Galantamine Derivatives
| Derivative Class | Example Compound | Key Biological Activity | IC₅₀ Value | Reference |
| Galantamine-Curcumin Hybrid | Compound 4b | Dual AChE inhibition and antioxidant activity | 0.02 µM (AChE) | |
| D-Ring Opened Analog | Compound 3 | AChE inhibition and Aβ₄₂ aggregation inhibition | Potent (not specified) | |
| Galantamine-Peptide Conjugate | Not specified | β-secretase inhibition | 1.95 - 5.26 nM |
Exploration of Other Galantamine Derivatives
Beyond the prodrug approach of this compound, early-stage research has explored other modifications of the galantamine scaffold to introduce multi-target activity.
-
Galantamine-Curcumin Hybrids: These molecules combine the AChE inhibitory properties of galantamine with the antioxidant and anti-amyloid properties of curcumin. Some hybrids have shown significantly more potent AChE inhibition than galantamine itself.
-
D-Ring Opened Galantamine Analogs: By opening the D-ring of the galantamine structure, researchers have created derivatives with potent AChE inhibition and the ability to inhibit the aggregation of amyloid-beta peptides.
-
Galantamine-Peptide Conjugates: Attaching peptide fragments to galantamine has been explored to target other pathological pathways in Alzheimer's disease, such as the activity of β-secretase, an enzyme involved in amyloid plaque formation.
Experimental Protocols
The following are representative protocols for key experiments in the early-stage development of galantamine derivatives.
Protocol 1: General Synthesis of a Galantamine Ester Derivative
-
Dissolution: Dissolve galantamine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and stir.
-
Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.2 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure galantamine ester.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), in buffer.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., donepezil) in a suitable solvent like DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE solution to initiate the reaction, excluding a blank control which receives buffer instead.
-
Add the ATCI solution to start the enzymatic reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute for 10 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer the test compound (e.g., a this compound derivative) via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the test compound and its active metabolite (if applicable) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½).
Protocol 4: Assessment of Gastrointestinal Effects in Rats
This protocol can be used to evaluate the potential for a new derivative to cause the GI side effects common to AChE inhibitors.
-
Animal Model: Use adult male Wistar rats.
-
Grouping: Divide the animals into groups: a vehicle control group and several dose groups for the test compound.
-
Dosing: Administer the test compound or vehicle orally.
-
Observation: Observe the animals continuously for the first 4 hours post-dosing and then periodically for 24 hours.
-
Scoring of GI Effects: Record the incidence and severity of GI-related symptoms, such as:
-
Diarrhea: Score the consistency of feces (e.g., normal, soft, liquid).
-
Vomiting/Retching: Record the number of episodes.
-
Salivation: Note the presence of excessive drooling.
-
-
Data Analysis: Compare the incidence and severity of GI effects in the drug-treated groups to the vehicle control group.
Visualizations
The following diagrams illustrate key concepts in the development of this compound derivatives.
Caption: Cholinergic Synapse and Galantamine's Mechanism of Action.
Caption: Preclinical Development Workflow for Galantamine Derivatives.
Caption: Structure-Activity Relationships of Galantamine Derivatives.
Conclusion and Future Directions
The successful development and approval of this compound validate the prodrug strategy as an effective means of improving the tolerability of established therapeutics like galantamine. This approach not only has the potential to improve patient adherence but also allows for the exploration of higher, more efficacious dosing regimens. Early-stage research into other galantamine derivatives, such as multi-target hybrids and peptide conjugates, highlights the ongoing effort to develop disease-modifying therapies for Alzheimer's disease. Future research will likely focus on combining the benefits of improved tolerability with additional pharmacological activities, such as anti-amyloid, anti-tau, and neuroprotective effects, to create next-generation treatments for this devastating disease.
An In-depth Technical Guide to Benzgalantamine and its Interaction with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzgalantamine, a recently FDA-approved therapeutic for mild-to-moderate Alzheimer's disease, represents a significant advancement in symptomatic treatment by offering an improved side-effect profile over its active metabolite, galantamine. As a prodrug, this compound is designed to minimize gastrointestinal disturbances by remaining inert until it is metabolized to galantamine in the liver. The therapeutic efficacy of galantamine is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comprehensive technical overview of the interaction of this compound's active form, galantamine, with nAChRs, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The ongoing debate surrounding the precise nature of galantamine's allosteric modulation is also critically examined.
Introduction to this compound
This compound is an oral prodrug of galantamine, an alkaloid that has been used for decades in the management of Alzheimer's disease. Approved by the FDA in July 2024, this compound was developed to address the significant gastrointestinal side effects associated with galantamine, which often lead to treatment discontinuation. By being absorbed in the small intestine as an inactive compound, this compound bypasses peripheral cholinergic receptors in the gastrointestinal tract before its conversion to the active galantamine moiety in the liver. Clinical studies have demonstrated the bioequivalence of this compound to immediate and extended-release formulations of galantamine, with a more favorable tolerability profile.
Mechanism of Action
The therapeutic effects of this compound are mediated by its active metabolite, galantamine, which possesses two distinct pharmacological activities:
-
Acetylcholinesterase (AChE) Inhibition: Galantamine is a reversible and competitive inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.
-
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine also acts as a positive allosteric modulator (PAM) at certain subtypes of nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, and in doing so, it can enhance the receptor's response to acetylcholine. This modulation is believed to contribute to the cognitive-enhancing effects of the drug.
Quantitative Data on Galantamine's Interaction with nAChRs
The following tables summarize the available quantitative data on the interaction of galantamine with various nAChR subtypes. It is important to note that there is a degree of variability in the reported values across different studies, which may be attributed to different experimental systems and conditions.
Table 1: Electrophysiological Effects of Galantamine on nAChR Subtypes
| nAChR Subtype | Experimental System | Agonist | Galantamine Concentration | Observed Effect | Reference |
| Human α7 | Xenopus oocytes | Acetylcholine (250 µM) | 0.1 µM | 22% increase in current amplitude | |
| Human α7 | Xenopus oocytes | Acetylcholine | 100 nM | Shift in EC50 from 305 µM to 189 µM | |
| Torpedo (muscle-type) | Xenopus oocytes | Acetylcholine (50 µM) | 1 µM | 35% increase in current amplitude | |
| Human α3β4 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |
| Human α4β2 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |
| Human α6β4 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |
| Human α7/5-HT3 chimeric | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response |
Table 2: Inhibitory Effects of Galantamine on nAChR Subtypes
| nAChR Subtype | Experimental System | Effect | Galantamine Concentration | Reference |
| α4β2 and α7 | Xenopus oocytes and HEK-293 cells | Open-channel pore blockade | ≥ 10 µM | |
| Various nAChR subtypes | HEK-293 cells | Inhibition of agonist response | > 10 µM |
Table 3: Pharmacokinetics of this compound (as Galantamine) in Humans
| Parameter | Value | Condition | Reference |
| Time to Peak Concentration (Tmax) | ~2.5 - 3 hours | Without food | |
| Tmax | 6 hours | With food | |
| Absolute Bioavailability | ~90% | ||
| Volume of Distribution | 175 L | ||
| Plasma Protein Binding | 18% | ||
| Terminal Half-life | ~7 hours | ||
| Metabolism | CYP2D6 and CYP3A4 | ||
| Area Under the Curve (AUC) vs. Galantamine ER | ~107% | ||
| Peak Exposure (Cmax) vs. Galantamine ER | ~127% |
The Controversy of Positive Allosteric Modulation
While galantamine has been widely described as a PAM of nAChRs, this view has been challenged by recent studies. Some research suggests that galantamine does not act as a PAM at human α4β2 or α7 nAChRs, the most common subtypes in the brain. These studies propose that at lower concentrations (nM to low µM range), galantamine shows no significant potentiation, while at higher concentrations (≥10 µM), it acts as an inhibitor, likely through an open-channel block mechanism. This contradicts earlier findings that reported potentiation in the 0.1-1 µM range. The discrepancy may arise from different experimental conditions, expression systems, and the specific nAChR stoichiometries being studied. This remains an active area of research, and a definitive consensus on the allosteric mechanism of galantamine across all nAChR subtypes has yet to be reached.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of compounds like galantamine with nAChRs. These should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using a radiolabeled ligand like [³H]-epibatidine.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]-epibatidine)
-
Test compound (galantamine)
-
Non-specific binding control (e.g., nicotine (B1678760) or cytisine (B100878) at high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled competitor.
-
Competition Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for the functional characterization of nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the nAChR subunits of interest
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., acetylcholine)
-
Test compound solution (galantamine)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).
-
Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the agonist via the perfusion system and record the resulting inward current.
-
Modulator Application: To test for allosteric modulation, co-apply the agonist with the test compound (galantamine) and observe any changes in the current amplitude or kinetics. To test for direct agonism, apply the test compound alone.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters. Construct dose-response curves for the agonist in the presence and absence of the modulator to determine changes in EC50 and Imax.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is for the functional characterization of nAChRs in a mammalian cell line.
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Agonist and test compound solutions
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target nAChR on coverslips.
-
Pipette Preparation: Pull glass micropipettes and fill them with intracellular solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Approach a cell with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a desired holding potential.
-
Drug Application: Rapidly apply agonist and test compound solutions using a fast perfusion system.
-
Data Acquisition and Analysis: Record the evoked currents and analyze them as described for the TEVC method.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to this compound and nAChRs.
This compound Metabolic Activation and Mechanism of Action
Caption: Metabolic activation and dual mechanism of action of this compound.
nAChR Signaling Cascade
Caption: Simplified ionotropic signaling pathway of nicotinic acetylcholine receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This compound offers a promising therapeutic option for individuals with mild-to-moderate Alzheimer's disease, primarily by providing the established benefits of its active metabolite, galantamine, with
An In-depth Technical Guide to the Intellectual Property and Patents of Benzgalantamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer’s type. Developed by Alpha Cognition Inc., this compound is designed as a delayed-release oral tablet to mitigate the gastrointestinal side effects associated with immediate-release galantamine formulations, thereby potentially improving patient compliance and therapeutic outcomes.[1][2][3] This guide provides a detailed overview of the core intellectual property, patented technology, and key experimental data underpinning this compound.
Core Intellectual Property Landscape
The intellectual property portfolio for this compound is robust, primarily focusing on its unique formulation and specific solid-state forms. This strategy provides multiple layers of protection, extending market exclusivity.
Composition of Matter and Formulation Patents
The cornerstone of this compound's intellectual property is the patent family covering its novel, pH-dependent, delayed-release tablet formulation. This technology is designed to bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]
A secondary but significant layer of protection comes from patents covering specific crystalline solid forms (polymorphs) of this compound gluconate. These patents protect the distinct physical properties of the active pharmaceutical ingredient (API) which are critical for stability, manufacturing, and bioavailability.
| Patent / Application No. | Title | Key Focus | Anticipated Expiration |
| US 12,208,167 B1 (Application No. 18/434,155) | Coated Tablets for pH-Dependent Release of this compound | Claims a pharmaceutical tablet with a core containing this compound and an enteric coating configured to dissolve at pH 5.5 and above. This is the core patent for the ZUNVEYL® formulation.[4][5][6] | 2044[6][7] |
| US 11,795,176 B2 | Solid Forms of ALPHA-1062 Gluconate | Protects a specific crystalline solid form of this compound gluconate, designated "Form A," characterized by specific peaks in its powder X-ray diffraction (PXRD) pattern.[8] | 2042[9] |
| US 12,157,743 | Solid Forms of Alpha-1062 Gluconate | Covers "Form C," another distinct crystalline solid form of this compound gluconate, providing further protection on the solid-state chemistry of the API. | >2041 |
Key Patent Claims Analysis (US 12,208,167 B1)
The primary claims of this patent revolve around the functional characteristics of the enteric coating and the resulting dissolution profile.
-
Composition Claim: A pharmaceutical composition in the form of a tablet, comprising a tablet core (containing this compound or a salt thereof) and an enteric coating that dissolves at a pH of 5.5 and above.[4][6]
-
Dissolution Profile Claim: The composition exhibits specific dissolution properties critical to its function:
-
Formulation Components: The patent also covers embodiments where the tablet core includes specific excipients like binders (e.g., microcrystalline cellulose), lubricants (e.g., sodium stearyl fumarate), and is further coated with a film like Opadry before the application of the enteric coating.[4][5]
Mechanism of Action & Pharmacokinetics
The therapeutic action of this compound is predicated on its conversion to its active moiety, galantamine. The patented formulation modifies the pharmacokinetic profile to enhance tolerability.
Clinical and Experimental Data
The approval of this compound was granted via the 505(b)(2) regulatory pathway, leveraging the established safety and efficacy of galantamine. The key clinical studies were designed to demonstrate bioequivalence to existing galantamine formulations.[3]
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters from the pivotal bioequivalence studies. The analyte measured in plasma was galantamine.
Table 1: Steady-State Bioequivalence vs. Galantamine ER (Study ALPHA-1062-03)
| Parameter | This compound (ZUNVEYL®) 5 mg Twice Daily | Galantamine ER (Razadyne® ER) 8 mg Once Daily | Geometric Mean Ratio (%) (90% Confidence Interval) | Bioequivalence Outcome |
| AUCss | ~107% of Reference | 100% (Reference) | 107% | Achieved |
| Cmax,ss | ~127% of Reference | 100% (Reference) | 126.88% (120.62 - 133.47) | Not Achieved (Higher Cmax) |
| Data sourced from FDA Clinical Pharmacology Review and company press releases.[2] |
Table 2: Single-Dose Bioequivalence vs. Galantamine IR (Fed State)
| Parameter | This compound (ZUNVEYL®) 5 mg | Galantamine IR 4 mg | Geometric Mean Ratio (%) (90% Confidence Interval) | Bioequivalence Outcome |
| AUC | Equivalent to Reference | 100% (Reference) | Met criteria | Achieved |
| Cmax | Equivalent to Reference | 100% (Reference) | Met criteria | Achieved |
| Data sourced from FDA Clinical Pharmacology Review. |
Table 3: Key Tolerability Finding
| Metric | Observation | Source |
| Gastrointestinal Side Effects | ≥90% reduction in GI side effects (nausea, vomiting, diarrhea) compared to existing galantamine treatments in Phase 1 studies.[1] | Alpha Cognition Inc. |
| Adverse Events in BE Studies | In the four bioequivalence studies, GI-related adverse events occurred in less than 2% of participants.[2] | FDA Filing Data |
Experimental Protocols
While complete, detailed internal protocols are proprietary, the design of the key bioequivalence studies has been publicly disclosed.
Protocol: Steady-State Bioequivalence Study (ALPHA-1062-03)
-
Objective: To compare the steady-state pharmacokinetic profile of this compound delayed-release tablets with galantamine hydrobromide extended-release (ER) capsules.
-
Design: A randomized, open-label, two-treatment, two-period crossover study.[2]
-
Subjects: 40 healthy adult volunteers.[2]
-
Treatment Arms:
-
Washout Period: A 1-week washout period separated the two treatment periods.[2]
-
Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period at steady state (Day 7) to determine plasma concentrations of galantamine.
-
Bioanalytical Method: (Assumed) Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the quantification of galantamine in plasma, as is standard for such studies.
-
Endpoints:
-
Primary: Area under the plasma concentration-time curve at steady state (AUCss) and maximum plasma concentration at steady state (Cmax,ss).
-
Secondary: Safety and tolerability.
-
Conclusion
The intellectual property surrounding this compound is strategically constructed to protect its core innovation: a delayed-release formulation that improves the tolerability of galantamine. The key patents, US 12,208,167 B1 and those covering its crystalline forms, provide market exclusivity until 2044. Clinical data robustly supports the bioequivalence of this compound to existing galantamine formulations in terms of systemic exposure (AUC) while demonstrating a significant reduction in gastrointestinal side effects. This combination of a strong patent portfolio and compelling clinical differentiation positions this compound as a valuable therapeutic alternative in the management of Alzheimer's disease.
References
- 1. Zunveyl (this compound) / Alpha Cognition [delta.larvol.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Clinical Studies - ZUNVEYL is the first and only FDA-approved acetylcholinesterase inhibitor to utilize prodrug enteric-coated, delayed-release technology. [zunveyl.com]
- 4. US12208167B1 - Coated tablets for pH-dependent release of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Coated tablets for pH-dependent release of this compound - Patent US-12208167-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. WO2022150917A1 - Solid forms of alpha-1062 gluconate - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Benzgalantamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine is a prodrug of galantamine, a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease. As a prodrug, this compound is designed to be absorbed in the small intestine and subsequently metabolized in the liver to its active form, galantamine.[1][2] This mechanism aims to reduce the gastrointestinal side effects associated with direct administration of galantamine.[1]
The primary mechanism of action of the active metabolite, galantamine, is the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Furthermore, galantamine exhibits a dual mode of action by also acting as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4][5][6] This potentiation of nAChRs is believed to contribute to its therapeutic effects.[5] While galantamine has shown neuroprotective effects in models of NMDA receptor-mediated excitotoxicity, it does not appear to bind directly to NMDA receptors.[7]
These application notes provide detailed protocols for the in vitro evaluation of this compound and its active metabolite, galantamine, focusing on its primary pharmacological activities.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Galantamine against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 - 556.01 | ~5.67 - 32.1 |
| Butyrylcholinesterase (BuChE) | 6.86 - 9.9 |
Note: IC50 values for galantamine are presented as a range based on multiple studies under different experimental conditions.[4][8][9]
Table 2: In Vitro Neuroprotective Effect of Galantamine against NMDA-Induced Excitotoxicity
| Compound | Assay | IC50 (µM) |
| Galantamine | MTT Assay | 1.48 |
| LDH Assay | 1.44 |
Data from a study on NMDA-induced neurotoxicity in primary rat cortical neurons.[7]
Experimental Protocols
In Vitro Prodrug Conversion Assay: this compound to Galantamine
Objective: To evaluate the conversion of the prodrug this compound to its active metabolite, galantamine, in a simulated metabolic environment using liver microsomes.
Principle: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By incubating this compound with liver microsomes and an NADPH-generating system, the enzymatic conversion to galantamine can be measured over time.
Materials:
-
This compound
-
Galantamine (as a reference standard)
-
Human or rat liver microsomes
-
NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH-generating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot. This will precipitate the proteins.
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Quantification: Quantify the concentrations of both this compound and galantamine in each sample using a validated LC-MS/MS method with appropriate standard curves.
-
Data Analysis: Plot the concentration of galantamine formed over time to determine the rate of conversion.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency (IC50) of galantamine (the active metabolite of this compound) on AChE activity.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.
Materials:
-
Galantamine
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of galantamine, ATCI, and DTNB in appropriate solvents. Prepare the AChE solution in phosphate buffer.
-
Assay Setup in a 96-well Plate:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of DTNB, 20 µL of AChE solution, and 20 µL of solvent (used for the inhibitor).
-
Test Sample (with inhibitor): 120 µL of phosphate buffer, 20 µL of DTNB, 20 µL of AChE solution, and 20 µL of galantamine solution at various concentrations.
-
-
Pre-incubation: Mix the components in the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells except the blank to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each galantamine concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity of galantamine to nAChRs.
Principle: This is a competitive binding assay where the test compound (galantamine) competes with a radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in a cell line or membrane preparation. The amount of radiolabeled ligand bound is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Galantamine
-
Radiolabeled ligand (e.g., [³H]-epibatidine)
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y) or membrane preparations from these cells
-
Binding buffer
-
Unlabeled ligand (e.g., nicotine) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell/Membrane Preparation: Prepare cell homogenates or membrane fractions from the nAChR-expressing cell line.
-
Assay Setup: In test tubes, combine the cell/membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of galantamine.
-
Total Binding: Contains membranes and radiolabeled ligand.
-
Non-specific Binding: Contains membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand (e.g., nicotine) to saturate the receptors.
-
Test Compound: Contains membranes, radiolabeled ligand, and varying concentrations of galantamine.
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding at each concentration of galantamine.
-
Plot the percentage of specific binding against the logarithm of the galantamine concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Imaging Assay for nAChR Modulation
Objective: To assess the allosteric modulatory effects of galantamine on nAChR-mediated calcium influx in neuronal cells.
Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of calcium ions (Ca²⁺) into the cell. This change in intracellular Ca²⁺ concentration can be visualized and quantified using a fluorescent calcium indicator. As a positive allosteric modulator, galantamine is expected to enhance the Ca²⁺ influx induced by a nAChR agonist.
Materials:
-
Galantamine
-
A nAChR agonist (e.g., nicotine (B1678760) or acetylcholine)
-
Neuronal cell line expressing nAChRs (e.g., SH-SY5Y)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Plate the neuronal cells on glass-bottom dishes or 96-well imaging plates and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with the calcium indicator dye in imaging buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Washing: Gently wash the cells with fresh imaging buffer to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition:
-
To assess the modulatory effect, first add galantamine at various concentrations and incubate for a short period.
-
Then, add the nAChR agonist to stimulate the receptors.
-
-
Fluorescence Measurement: Immediately after adding the agonist, record the change in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the data by expressing it as a percentage of the response to the agonist alone.
-
Plot the normalized response against the concentration of galantamine to determine its potentiating effect and calculate an EC50 for potentiation if applicable.
-
References
- 1. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 2. neurologylive.com [neurologylive.com]
- 3. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylcholinesterase Activity Assay of Benzgalantamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzgalantamine is a prodrug of galantamine, a competitive and reversible inhibitor of acetylcholinesterase (AChE).[1][2] It is indicated for the treatment of mild to moderate dementia of the Alzheimer's type.[2][3] As a prodrug, this compound is designed to minimize the gastrointestinal side effects associated with peripherally acting cholinesterase inhibitors by remaining inert until it is absorbed and converted to its active form, galantamine.[1][2] The therapeutic effect of this compound is therefore dependent on the ability of its active metabolite, galantamine, to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][4] An increase in acetylcholine levels in the brain is associated with improvements in cognitive function.[1][2]
This application note provides a detailed protocol for determining the acetylcholinesterase inhibitory activity of this compound's active form, galantamine, using the widely adopted Ellman's method.[5][6] This colorimetric assay offers a simple, reliable, and high-throughput compatible method for screening and characterizing AChE inhibitors.[5][7]
Mechanism of Action
This compound is absorbed in the small intestine and subsequently metabolized in the liver to its active form, galantamine.[4] Galantamine then acts as a competitive inhibitor of acetylcholinesterase (AChE). By binding to AChE, galantamine prevents the hydrolysis of acetylcholine (ACh), leading to an increased concentration of ACh in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the primary mechanism for its therapeutic effects in Alzheimer's disease.[1][2][3]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The inhibitory potential of an AChE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. As this compound is a prodrug, the relevant inhibitory activity is that of its active metabolite, galantamine.
| Compound | Enzyme | IC50 Value | Inhibition Type |
| Galantamine | Acetylcholinesterase (AChE) | 18.6 µmol/L[1] | Competitive, Reversible[1][2] |
Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format, suitable for determining the IC50 value of galantamine.
Principle of the Assay
The Ellman's method is a colorimetric assay that measures AChE activity.[6][7] The assay involves two sequential reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Galantamine hydrobromide (as the active inhibitor)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
14 mM ATCI Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
Galantamine Stock Solution: Prepare a high-concentration stock solution of galantamine in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
Experimental Workflow
Figure 2: Experimental Workflow for AChE Inhibition Assay.
Assay Procedure
-
Set up the 96-well plate:
-
Blank: 180 µL Phosphate Buffer, 20 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer, 20 µL Vehicle (e.g., 1% DMSO in buffer), 20 µL AChE, 20 µL DTNB.
-
Inhibitor Wells: 140 µL Phosphate Buffer, 20 µL of each galantamine dilution, 20 µL AChE, 20 µL DTNB.
-
-
Pre-incubation: Add all components except ATCI to the respective wells. Mix gently and incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes in kinetic mode.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each galantamine concentration using the following formula:
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the galantamine concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Conclusion
The provided protocol based on the Ellman's method offers a robust and reproducible approach for characterizing the inhibitory activity of this compound's active metabolite, galantamine, on acetylcholinesterase. This assay is a fundamental tool in the preclinical evaluation and quality control of cholinomimetic drugs targeting Alzheimer's disease and other neurological disorders. Accurate determination of the IC50 value is crucial for understanding the potency and therapeutic potential of such compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
Cell-based Assays for Benzgalantamine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine is a prodrug of galantamine, a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] As a prodrug, this compound is converted to its active form, galantamine, in the body. The primary mechanism of action of galantamine is the reversible and competitive inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]
Beyond its primary action as an AChE inhibitor, galantamine also acts as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs).[2][3] This dual mechanism of action may contribute to its therapeutic effects. Furthermore, some evidence suggests a potential modulation of N-methyl-D-aspartate (NMDA) receptors, though this is less well-characterized.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound by assessing its impact on its primary and secondary targets. The assays described herein are designed to be performed in a standard cell culture laboratory and are amenable to a 96-well plate format for higher throughput screening.
Data Presentation
The following tables summarize the quantitative data for galantamine, the active metabolite of this compound, from in vitro cell-based assays. These values serve as a benchmark for assessing the efficacy of this compound in the described protocols.
Table 1: Inhibitory Potency of Galantamine against Cholinesterases
| Target Enzyme | IC50 (µM) | Cell Line | Assay Method |
| Acetylcholinesterase (AChE) | 0.31 - 33 | Electric Eel | Ellman's Method |
| Butyrylcholinesterase (BuChE) | 8.404 - 9.9 | Equine Serum | Ellman's Method |
Note: IC50 values for galantamine can vary between studies due to different experimental conditions.[1][2]
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors by Galantamine
| Receptor Subtype | Effect | Concentration for Maximum Potentiation (µM) | Cellular Response Measured | Cell Line |
| Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric Potentiation | 1 | Nicotine-evoked intracellular Ca2+ increase | SH-SY5Y |
Note: Galantamine exhibits a bell-shaped concentration-response profile for nAChR potentiation.[4][5]
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and AChE Inhibition
The primary therapeutic target of this compound's active metabolite, galantamine, is the acetylcholinesterase (AChE) enzyme. By inhibiting AChE, galantamine increases the concentration of acetylcholine (ACh) in the synaptic cleft, leading to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.
Experimental Workflow for Acetylcholinesterase (AChE) Inhibition Assay
This workflow outlines the key steps in determining the IC50 value of this compound for AChE in a cell-based assay format.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the Dose-Response Curve for Benzgalantamine's Active Metabolite
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzgalantamine is a prodrug of galantamine, an acetylcholinesterase inhibitor approved for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] As a prodrug, this compound is designed to remain inert as it passes through the stomach, which may reduce the gastrointestinal side effects commonly associated with cholinesterase inhibitors.[1][3] Following absorption in the intestines, it is rapidly converted to its active moiety, galantamine.[1][3] The therapeutic action of galantamine stems from its function as a competitive and reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic function.[5][6] Galantamine also modulates nicotinic acetylcholine receptors, contributing to its cognitive-enhancing properties.[7]
Determining the dose-response curve for galantamine's inhibition of AChE is critical for characterizing its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for an in vitro assay to establish this curve using the widely accepted Ellman's method.[8]
Principle of the Method The dose-response relationship is determined by measuring the enzymatic activity of acetylcholinesterase across a range of concentrations of galantamine, the active form of this compound. The Ellman's method is a colorimetric assay where the substrate, acetylthiocholine (B1193921) (ATCI), is hydrolyzed by AChE into thiocholine (B1204863) and acetate.[9] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at approximately 412 nm.[9][10] The presence of an inhibitor like galantamine reduces the rate of ATCI hydrolysis, resulting in a lower color intensity. The percentage of enzyme inhibition is calculated relative to an uninhibited control and plotted against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol details the procedure for determining the IC50 of galantamine using a 96-well microplate format.
Materials and Reagents:
-
Galantamine (active metabolite of this compound)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer (e.g., 0.25 U/mL).[9] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Inhibitor (Galantamine) Stock Solution: Prepare a high-concentration stock solution of galantamine in the appropriate solvent (e.g., methanol (B129727) or buffer) and then prepare serial dilutions in phosphate buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to the "blank" wells.
-
Add 50 µL of the AChE enzyme solution to all other wells (controls and inhibitor tests).[9]
-
Add 50 µL of the corresponding galantamine serial dilutions to the test wells.
-
Add 50 µL of phosphate buffer to the "control" (uninhibited enzyme activity) wells.
-
Gently tap the plate to mix and pre-incubate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[8][9]
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add 100 µL of a substrate solution containing ATCI and DTNB to all wells.[9]
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode) or after a fixed incubation period (e.g., 10 minutes, endpoint mode).
-
Protocol 2: Data Analysis and IC50 Determination
-
Calculate Enzyme Activity:
-
For kinetic assays, determine the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
For endpoint assays, subtract the absorbance of the blank from all other readings.
-
-
Calculate Percentage of Inhibition:
-
Use the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100
-
Activity_control is the enzyme activity without any inhibitor.
-
Activity_inhibitor is the enzyme activity in the presence of galantamine.
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the galantamine concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using software like GraphPad Prism.
-
-
Determine IC50:
-
The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, as calculated by the curve-fitting software.
-
Data Presentation
The following tables present hypothetical data for a typical dose-response experiment.
Table 1: Hypothetical Raw Data and Inhibition Calculation
| Galantamine Conc. (nM) | Log [Galantamine] | Avg. Absorbance Rate (mAU/min) | % Inhibition |
|---|---|---|---|
| 0 (Control) | N/A | 25.0 | 0.0 |
| 1 | 0.00 | 23.5 | 6.0 |
| 5 | 0.70 | 20.1 | 19.6 |
| 10 | 1.00 | 16.8 | 32.8 |
| 50 | 1.70 | 12.7 | 49.2 |
| 100 | 2.00 | 8.5 | 66.0 |
| 500 | 2.70 | 3.1 | 87.6 |
| 1000 | 3.00 | 1.9 | 92.4 |
Table 2: Summary of Dose-Response Parameters
| Parameter | Value | Description |
|---|---|---|
| IC50 | 52.5 nM | Concentration for 50% inhibition of AChE activity. |
| Hill Slope | 0.95 | Steepness of the curve; a value near 1 suggests standard binding kinetics. |
| R² | 0.995 | Goodness of fit for the non-linear regression model. |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 3. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 5. medcentral.com [medcentral.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In vivo Administration of Benzgalantamine and its Active Metabolite Galantamine in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine is a recently approved prodrug of galantamine for the treatment of mild-to-moderate dementia of the Alzheimer's type. As a prodrug, this compound is designed to minimize gastrointestinal side effects associated with galantamine by remaining inert until it is absorbed in the small intestine and metabolized in the liver to its active form, galantamine. This document provides detailed application notes and protocols for the in vivo administration of galantamine, the active metabolite of this compound, in rodent models. Due to the limited availability of published research on the direct administration of this compound in rodents, this guide focuses on galantamine to provide researchers with the necessary protocols to investigate its neuroprotective and cognitive-enhancing effects in preclinical studies.
Galantamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its dual mechanism of action is believed to contribute to its therapeutic effects in Alzheimer's disease.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of galantamine in rodents, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Galantamine in Rodents
| Parameter | Rat | Mouse | Reference(s) |
| Route of Administration | Oral (gavage), IV | Oral (gavage), IP | [1][2][3] |
| Oral Bioavailability | ~77% | Not Reported | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~20 minutes (oral) | Not Reported | [2] |
| Elimination Half-life | ~3.5 hours (male), ~5.1 hours (female) | Shorter than in rats | [1][2] |
| Plasma Clearance | ~1.9 L/h/kg (male), ~0.9 L/h/kg (female) | Not Reported | [4] |
| Volume of Distribution | ~5 L/kg | Not Reported | [2] |
Table 2: Reported Dosages of Galantamine in Rodent Models
| Rodent Model | Administration Route | Dosage | Treatment Duration | Observed Effects | Reference(s) |
| APP/PS1 Transgenic Mice | Intraperitoneal (IP) | 5 mg/kg, twice daily | 8 weeks | Improved cognitive performance, reduced amyloid-β deposition, inhibited astrocyte activation | [3] |
| Scopolamine-Induced Amnesia (Rats) | Intranasal (nanoparticles) | Not specified | 2 weeks | Enhanced spatial memory and cholinergic transmission | [5] |
| Streptozotocin-Induced Alzheimer's (Rats) | Not specified | 10 mg/kg (in hydrogel) | Not specified | Decreased amyloid-β aggregation, improved behavioral and biochemical activities | [6] |
| Experimental Autoimmune Encephalomyelitis (Rats) | Not specified | Not specified | Not specified | Decreased EAE score, enhanced motor performance | [7] |
| Acute Respiratory Distress Syndrome (Mice) | Intraperitoneal (IP) | 4 mg/kg | Single dose | Decreased pro-inflammatory cytokine levels |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Galantamine in Rats
This protocol is suitable for studies requiring precise oral dosing of galantamine.
Materials:
-
Galantamine hydrobromide
-
Vehicle (e.g., sterile water, 0.9% saline, or 10% sucrose (B13894) solution for palatability)
-
Gavage needles (16-18 gauge for rats)
-
Syringes (appropriate volume for dosing)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve galantamine hydrobromide in the chosen vehicle to the desired concentration. Ensure complete dissolution. For example, to achieve a dose of 5 mg/kg in a 200g rat with a dosing volume of 1 ml/kg, the concentration would be 5 mg/ml.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the galantamine solution.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing, for a short period after administration.
-
Protocol 2: Intraperitoneal (IP) Injection of Galantamine in Mice
This protocol is suitable for studies requiring systemic administration of galantamine.
Materials:
-
Galantamine hydrobromide
-
Sterile 0.9% saline
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve galantamine hydrobromide in sterile 0.9% saline to the desired concentration. Ensure the solution is sterile.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct injection volume.
-
Securely restrain the mouse, exposing the abdomen.
-
-
Injection:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the galantamine solution slowly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Galantamine's Dual Mechanism of Action
Galantamine exerts its therapeutic effects through a dual mechanism: inhibiting the acetylcholinesterase (AChE) enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs).
Caption: Dual mechanism of Galantamine action.
General Workflow for In Vivo Galantamine Studies in Rodent Models of Alzheimer's Disease
This diagram outlines a typical experimental workflow for evaluating the efficacy of galantamine in a rodent model of Alzheimer's disease.
Caption: Experimental workflow for in vivo galantamine studies.
References
- 1. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Galantamine tethered hydrogel as a novel therapeutic target for streptozotocin-induced Alzheimer's disease in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of galantamine with/without physical exercise in experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of a Sublingual Benzgalantamine Formulation
Introduction
Benzgalantamine is a prodrug of galantamine, a reversible and competitive inhibitor of acetylcholinesterase (AChE).[1][2][3] By inhibiting the breakdown of acetylcholine, a neurotransmitter vital for cognitive functions, this compound aims to enhance cholinergic function and alleviate symptoms of dementia, particularly in Alzheimer's disease.[1][2][4] This sublingual formulation has been developed to provide rapid systemic absorption, bypassing hepatic first-pass metabolism, which can improve bioavailability and potentially reduce gastrointestinal side effects associated with oral administration of cholinesterase inhibitors.[1][5][6]
These application notes provide detailed protocols for the preclinical evaluation of a fast-dissolving sublingual film formulation of this compound. The described studies are designed to assess the formulation's physicochemical characteristics, in vitro drug release, ex vivo mucosal permeation, and in vivo pharmacokinetic and pharmacodynamic profiles.
Formulation Details
The optimized sublingual film formulation of this compound (BGF-F4) was developed using the solvent casting method. The composition is detailed in Table 1. This formulation is designed to disintegrate rapidly in the presence of saliva, releasing the drug for rapid absorption through the sublingual mucosa.[7][8]
Table 1: Composition of Optimized this compound Sublingual Film (BGF-F4)
| Component | Role | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 10.0 |
| HPMC E15 | Film-Forming Polymer | 60.0 |
| PEG 400 | Plasticizer | 15.0 |
| Sodium Citrate | pH Modifier / Buffering Agent | 5.0 |
| Mannitol | Diluent / Sweetener | 8.0 |
| Menthol | Flavoring / Permeation Enhancer | 2.0 |
Experimental Protocols
Protocol for In Vitro Drug Release Study
This protocol determines the rate and extent of this compound release from the sublingual film in simulated saliva.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle) with paddle over disc assembly[8][9]
-
Simulated Saliva (Phosphate buffer, pH 6.8)[7]
-
This compound Sublingual Films (2 cm x 2 cm)
-
UV-Vis Spectrophotometer or HPLC-UV system
-
Volumetric flasks, pipettes, and syringes with filters (0.45 µm)
Procedure:
-
Prepare 900 mL of simulated saliva (pH 6.8) and maintain the temperature at 37 ± 0.5°C in the dissolution vessel.[9]
-
Secure the sublingual film onto the disc assembly.
-
Lower the assembly into the dissolution vessel.
-
Begin rotation of the paddle at 50 rpm.[9]
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 2, 5, 10, 15, 20, 30 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed simulated saliva.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV at a suitable wavelength).
-
Calculate the cumulative percentage of drug released at each time point.
Table 2: Representative In Vitro Release Profile of BGF-F4
| Time (minutes) | Cumulative % Drug Released (Mean ± SD, n=6) |
| 2 | 35.2 ± 2.1 |
| 5 | 68.5 ± 3.4 |
| 10 | 85.1 ± 2.8 |
| 15 | 92.4 ± 1.9 |
| 20 | 96.8 ± 1.5 |
| 30 | 99.2 ± 0.8 |
Protocol for Ex Vivo Permeation Study
This study evaluates the permeation of this compound across porcine sublingual mucosa, which serves as a reliable model for human tissue.[10][11][12]
Materials and Equipment:
-
Freshly excised porcine sublingual mucosa[13]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound Sublingual Film
-
HPLC-UV system
-
Water bath/circulator
Procedure:
-
Obtain fresh porcine sublingual mucosa from a local abattoir and transport it in cold PBS.
-
Carefully separate the mucosa from the underlying connective tissue.[13]
-
Mount the mucosal tissue between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.[13]
-
Place the this compound sublingual film on the surface of the mucosa in the donor compartment.
-
Withdraw samples from the receptor compartment at specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours) and replace with an equal volume of fresh PBS.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time.
-
Determine key permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp).
Table 3: Ex Vivo Permeation Parameters for BGF-F4
| Parameter | Value (Mean ± SD, n=6) |
| Steady-State Flux (Jss) | 125.6 ± 10.2 µg/cm²/h |
| Permeability Coefficient (Kp) | 1.26 x 10⁻² ± 0.11 cm/h |
| Lag Time (tL) | 0.45 ± 0.08 h |
Protocol for In Vivo Pharmacokinetic (PK) Study in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound following sublingual administration in a rodent model.[14]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound Sublingual Film (dosed according to body weight)
-
Intravenous (IV) formulation of this compound in a suitable vehicle (for bioavailability comparison)
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: Sublingual and IV administration.
-
For the sublingual group, carefully place the film under the tongue of the anesthetized rat.
-
For the IV group, administer the formulation via the tail vein.
-
Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.[15]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound and its active metabolite, galantamine, in plasma using a validated LC-MS/MS method.
-
Perform non-compartmental analysis to determine key pharmacokinetic parameters.
Table 4: Key Pharmacokinetic Parameters of this compound (as Galantamine) after Sublingual Administration (10 mg/kg) in Rats
| Parameter | Sublingual Film (Mean ± SD, n=6) | IV Bolus (Mean ± SD, n=6) |
| Cmax (ng/mL) | 850 ± 95 | 2100 ± 180 |
| Tmax (h) | 0.25 ± 0.08 | 0.08 (5 min) |
| AUC₀-t (ng·h/mL) | 2450 ± 280 | 2800 ± 310 |
| Half-life (t½) (h) | 4.5 ± 0.6 | 4.2 ± 0.5 |
| Absolute Bioavailability (%) | 87.5 | - |
Protocol for Pharmacodynamic (PD) Study: Scopolamine-Induced Amnesia Model
This study assesses the efficacy of the sublingual this compound formulation in reversing cognitive deficits in a well-established mouse model of amnesia.[16][17][18]
Animals:
-
Male Swiss albino mice (20-25 g)
Behavioral Test:
Procedure:
-
Acclimatize mice to the experimental room and handling for at least one week.
-
Divide mice into groups: Vehicle Control, Scopolamine (B1681570) Control, this compound (sublingual film) + Scopolamine.
-
Administer the sublingual film to the treatment group mice under the tongue 45 minutes before the behavioral test.
-
Induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally) to the Scopolamine Control and treatment groups 30 minutes before the acquisition trial.[16][19]
-
Conduct the acquisition phase of the MWM for 4-5 consecutive days. Record parameters like escape latency (time to find the hidden platform).[16]
-
On the day after the final acquisition trial, perform a probe trial where the platform is removed. Record the time spent in the target quadrant.[16]
-
Analyze the data to compare cognitive performance between the groups.
Table 5: Morris Water Maze Probe Trial Results
| Group | Time in Target Quadrant (s) (Mean ± SD, n=10) |
| Vehicle Control | 25.5 ± 3.1 |
| Scopolamine Control | 10.2 ± 2.5 |
| BGF-F4 (5 mg/kg) + Scopolamine | 22.8 ± 2.9 |
Visualizations
Signaling Pathway of this compound
References
- 1. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. medcentral.com [medcentral.com]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Advances in Nanoparticulate Drug Delivery Approaches for Sublingual and Buccal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. iomcworld.org [iomcworld.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Mucosa Models to Evaluate Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. njppp.com [njppp.com]
- 18. criver.com [criver.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Galantamine and Benzgalantamine by High-Performance Liquid Chromatography
Introduction
Galantamine is a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease.[1][2] Benzgalantamine is a prodrug of galantamine, designed to improve its gastrointestinal tolerability by remaining inert until it is absorbed and converted to the active galantamine moiety.[3] Consequently, systemic exposure to this compound is less than 1% of that of galantamine, making the quantification of galantamine the primary focus for pharmacokinetic and therapeutic drug monitoring studies.[3]
This document provides detailed application notes and protocols for the quantitative analysis of galantamine in various matrices, such as human plasma, urine, and pharmaceutical formulations, using High-Performance Liquid Chromatography (HPLC). Given the sparse literature on specific HPLC methods for this compound due to its transient nature as a prodrug, a theoretical HPLC method based on its chemical properties and similarities to galantamine is also proposed for research and development purposes.
Section 1: Quantitative Analysis of Galantamine
A variety of HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of galantamine.[4][5] These methods are crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical products.
Data Presentation: HPLC and LC-MS/MS Methods for Galantamine
The following tables summarize the operational parameters and validation data from several published methods for galantamine quantification.
Table 1: Chromatographic Conditions for Galantamine Analysis
| Parameter | Method 1: RP-HPLC[6] | Method 2: HPLC-Fluorescence[7] | Method 3: LC-MS/MS[1][8] | Method 4: LC-MS/MS[9] |
| Stationary Phase | Inertsil ODS-3V C18 (150 x 4.6 mm, 5µm) | Inertsil C18 | Reverse-phase C18 | Atlantis dC18 |
| Mobile Phase | Phosphate (B84403) buffer:Acetonitrile (B52724) (75:25 v/v) | 40% Acetonitrile and 60% 10 mM o-phosphoric acid | Isocratic mobile phase | 0.2% Formic acid:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified | 0.60 mL/min |
| Detection | UV at 230 nm | Fluorescence (Ex: 375 nm, Em: 537 nm) | MS/MS (MRM mode) | MS/MS |
| Retention Time | 4.2 min | 16.8 min (for dansyl derivative) | Not Specified | Not Specified |
| Run Time | 8 min | Not Specified | 2.5 min | 2.5 min |
Table 2: Sample Preparation for Galantamine Analysis
| Matrix | Preparation Method | Details | Reference |
| Pharmaceuticals | Sonication and Filtration | Capsule contents dissolved in diluent, sonicated, and filtered.[6] | [6] |
| Human Plasma & Urine | Derivatization & LLE | Reaction with dansyl chloride followed by liquid-liquid extraction with dichloromethane.[7] | [7] |
| Human Plasma | Liquid-Liquid Extraction | Extraction with an organic solvent.[1][8] | [1][8] |
| Rat Plasma | Liquid-Liquid Extraction | Simple liquid-liquid extraction with acetonitrile.[9] | [9] |
| Human Serum | QuEChERS-based | Pretreatment based on the QuEChERS method.[10] | [10] |
Table 3: Validation Parameters for Galantamine Quantification
| Parameter | Method 1: RP-HPLC[6] | Method 2: HPLC-Fluorescence[7] | Method 3: LC-MS/MS[1][8] | Method 4: LC-MS/MS[9] |
| Linearity Range | 6-30 µg/mL | 125-2000 ng/mL | 0.5-100 ng/mL | 0.12-525 ng/mL |
| LOD | 0.135 µg/mL | 6.27-70.99 ng/mL | Not Specified | Not Specified |
| LOQ | 0.411 µg/mL | 18.81-212.97 ng/mL | 0.5 ng/mL | 0.12 ng/mL |
| Recovery | 99.43-99.2% | 95.15% (urine), 95.78% (plasma) | Not Specified | Not Specified |
| Precision (%RSD) | <2% (Intra-day & Inter-day) | 0.13-0.51% (Intra-day), 0.24-0.59% (Inter-day) | <8% at LOQ | 4.73-11.7% (Intra-day), 5.83-8.64% (Inter-day) |
Experimental Protocols for Galantamine Analysis
This protocol is based on the RP-HPLC method described by Raveendra Babu et al.[6]
1. Materials and Reagents:
-
Galantamine Hydrobromide reference standard
-
Acetonitrile (HPLC grade)
-
Disodium (B8443419) hydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm Nylon filter
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (150 mm × 4.6 mm, 5µm)
-
Mobile Phase: Phosphate buffer and acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Phosphate Buffer: Prepare a solution of disodium hydrogen orthophosphate in water and adjust the pH as required with orthophosphoric acid.
-
Diluent: Mix methanol and water (95:5 v/v) and degas.
-
Standard Stock Solution (e.g., 240 µg/mL): Accurately weigh 24.0 mg of Galantamine Hydrobromide reference standard and transfer to a 100 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 6-30 µg/mL).
-
Sample Solution: Weigh the contents of twenty capsules to determine the average weight. Take a portion of the powdered capsule content equivalent to 24.0 mg of Galantamine Hydrobromide and transfer it to a 100 mL volumetric flask. Add 30 mL of diluent and sonicate for 20 minutes. Dilute to volume with diluent. Filter the solution through a 0.45 µm nylon filter. Further dilute an aliquot of the filtered solution to a suitable concentration with the diluent.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes to obtain a stable baseline.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of galantamine in the sample by comparing the peak area with the calibration curve.
This protocol is based on the method described by Nirogi et al.[1][8]
1. Materials and Reagents:
-
Galantamine reference standard
-
Loratadine (B1675096) (Internal Standard, IS)
-
Human plasma (drug-free)
-
Organic solvent for extraction (e.g., toluene)
-
Reagents for mobile phase preparation
2. LC-MS/MS Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Isocratic mobile phase (details to be optimized based on the specific C18 column)
-
Mass Spectrometry: Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Galantamine transition: m/z 288 to 213
-
Loratadine (IS) transition: m/z 383 to 337
-
3. Preparation of Solutions:
-
Standard Stock Solutions: Prepare stock solutions of galantamine and loratadine in a suitable solvent (e.g., methanol).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards (e.g., 0.5-100 ng/mL) and QC samples at low, medium, and high concentrations by spiking appropriate amounts of the galantamine stock solution into drug-free human plasma.
-
Internal Standard Working Solution: Prepare a working solution of loratadine at a fixed concentration.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add a fixed amount of the internal standard working solution.
-
Add the extraction solvent (e.g., 1 mL of toluene).
-
Vortex for a specified time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Section 2: Proposed Method for this compound Analysis
As this compound is a prodrug that is rapidly converted to galantamine, there are no established and validated HPLC methods for its quantification in biological matrices in the public domain. The analytical challenge lies in its low systemic concentration and short half-life.[3] However, for in vitro studies, formulation analysis, or research purposes, an HPLC method could be developed.
Theoretical HPLC Method for this compound
Rationale: this compound is a benzoate (B1203000) ester of galantamine. This modification increases its lipophilicity compared to galantamine. Therefore, a reversed-phase HPLC method is appropriate. The benzoyl group introduces a strong chromophore, which should allow for sensitive UV detection.
Proposed Chromatographic Conditions:
-
Stationary Phase: A C18 or C8 column would be suitable. Given the increased lipophilicity, a shorter alkyl chain (C8) or a column with a lower carbon load might provide better peak shape and shorter retention times.
-
Mobile Phase: A gradient elution with acetonitrile or methanol and a water-based buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) would be a good starting point. A gradient is proposed to effectively elute the more lipophilic this compound and any potential related impurities.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoyl group (around 230-240 nm) or the galantamine moiety (around 280-290 nm) should be evaluated. Diode-array detection (DAD) would be beneficial to determine the optimal wavelength and assess peak purity.
-
Internal Standard: A structurally similar and stable compound that is not present in the sample matrix would be ideal.
Proposed Sample Preparation:
-
For Formulations: Similar to galantamine, dissolution in a suitable organic solvent or a mixture of organic solvent and water, followed by sonication and filtration.
-
For Biological Matrices (Hypothetical): Due to the expected low concentrations, a sensitive extraction and concentration procedure would be necessary. Solid-phase extraction (SPE) with a reversed-phase or mixed-mode sorbent could be effective for cleaning up the sample and concentrating the analyte.
Visualizations
Experimental Workflow Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Highly sensitive HPLC method for the determination of galantamine in human plasma and urine through derivatization with dansyl chloride using fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
Application Notes and Protocols: Western Blot Analysis of Benzgalantamine's Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine is a prodrug of galantamine, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) approved for the treatment of mild to moderate Alzheimer's disease.[1][2][3][4][5][6][7] Upon oral administration, this compound is converted to its active form, galantamine, which exerts its therapeutic effects by increasing acetylcholine levels in the brain and modulating cholinergic signaling.[1][2][3][4][5][6][7] Beyond its primary mechanism, preclinical studies on galantamine suggest that it influences various downstream signaling pathways crucial for neuronal survival and function. These pathways may be central to its neuroprotective effects.
This document provides detailed protocols for utilizing Western blot analysis to investigate the downstream molecular effects of this compound treatment. The presented methodologies will enable researchers to quantify changes in the expression and post-translational modifications of key proteins involved in pro-survival and apoptotic pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot analysis of neuronal cells treated with this compound for 48 hours. Data is presented as a fold change relative to vehicle-treated control cells. This table is intended to serve as an example of how to present quantitative Western blot data.
| Target Protein | Cellular Process | Treatment Group | Fold Change vs. Control (Mean ± SEM) | p-value |
| Bcl-2 | Anti-apoptosis | This compound (1 µM) | 2.5 ± 0.3 | < 0.01 |
| Bax | Pro-apoptosis | This compound (1 µM) | 0.7 ± 0.1 | < 0.05 |
| p-Akt (Ser473) | Pro-survival | This compound (1 µM) | 3.2 ± 0.4 | < 0.01 |
| Total Akt | Pro-survival | This compound (1 µM) | 1.1 ± 0.2 | > 0.05 |
| p-ERK1/2 (Thr202/Tyr204) | Pro-survival, Plasticity | This compound (1 µM) | 2.8 ± 0.3 | < 0.01 |
| Total ERK1/2 | Pro-survival, Plasticity | This compound (1 µM) | 1.0 ± 0.1 | > 0.05 |
| Cleaved Caspase-3 | Apoptosis Execution | This compound (1 µM) | 0.4 ± 0.05 | < 0.01 |
| α7-nAChR | Neurotransmitter Receptor | This compound (1 µM) | 1.8 ± 0.2 | < 0.05 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.
-
Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Plate cells and allow them to adhere for 24 hours. Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. Incubate for the desired time period (e.g., 24-48 hours).
II. Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Keep the buffer on ice.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
III. Western Blot Protocol
This protocol is a general guideline and may require optimization for specific antibodies and targets.
A. Gel Electrophoresis (SDS-PAGE) [8][9]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Preparation: Use precast polyacrylamide gels or hand-cast gels with an appropriate acrylamide (B121943) percentage based on the molecular weight of the target protein.
-
Electrophoresis: Load the prepared samples into the wells of the gel. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol.
-
Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in a transfer apparatus filled with ice-cold transfer buffer.
-
Transfer: Perform the protein transfer at a constant current or voltage. The transfer time and conditions should be optimized for the target protein size.
C. Immunodetection [8][10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is recommended to reduce background.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
D. Detection and Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Specific Considerations for Phosphorylated and Cleaved Proteins:
-
Phosphorylated Proteins:
-
Use phosphatase inhibitors in the lysis buffer.
-
Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.[12]
-
Use Tris-buffered saline (TBS) based buffers instead of phosphate-buffered saline (PBS).[13]
-
Probe for both the phosphorylated and total protein on separate blots or by stripping and re-probing the same membrane to determine the relative phosphorylation level.[12]
-
-
Cleaved Proteins:
-
Use antibodies that specifically recognize the cleaved form of the protein (e.g., cleaved Caspase-3).
-
It may be beneficial to also probe for the full-length protein to assess the cleavage ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's downstream signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medcentral.com [medcentral.com]
- 3. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Benzgalantamine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine, an FDA-approved prodrug of galantamine, is a new-generation acetylcholinesterase inhibitor for the treatment of mild-to-moderate dementia of the Alzheimer's type.[1][2][3][4][5] As a prodrug, this compound is designed to minimize gastrointestinal side effects associated with galantamine by remaining inert until it is absorbed in the small intestine and metabolized in the liver to its active form, galantamine.[2][4][6][7] Galantamine enhances cholinergic function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing the levels of acetylcholine (B1216132) in the brain.[1][6][8][9] Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), further potentiating cholinergic neurotransmission.[1][4][10][11]
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective effects and mechanisms of action. The protocols are intended for researchers in neuroscience and drug development.
Potential Applications in Primary Neuronal Cultures
-
Neuroprotection Assays: Investigate the protective effects of this compound against various neurotoxic insults relevant to neurodegenerative diseases, such as amyloid-beta (Aβ) oligomers, glutamate-induced excitotoxicity (NMDA), and oxidative stress.
-
Mechanism of Action Studies: Elucidate the downstream signaling pathways modulated by this compound, including those related to cholinergic signaling, neuroinflammation, and cell survival.
-
Synaptic Plasticity Studies: Examine the effects of this compound on synaptic function and plasticity in cultured neuronal networks.
Data Presentation
Table 1: Expected Neuroprotective Effects of this compound in Primary Neuronal Cultures
| Experimental Model | Treatment Concentration (as galantamine) | Expected Outcome | Quantitative Measurement |
| Aβ₁₋₄₂-induced toxicity | 1 µM | Inhibition of neuronal apoptosis | Hoechst staining, TUNEL assay |
| NMDA-induced excitotoxicity | 1 µM (in combination with 0.1 µM memantine) | Synergistic neuroprotection | LDH assay, MTT assay |
| Oxidative Stress (H₂O₂) | 0.1 - 10 µM | Increased cell viability | MTT assay, Calcein-AM staining |
Note: As this compound is a prodrug, the active concentrations in vitro will depend on the metabolic conversion to galantamine by the primary neuronal cultures. It is recommended to perform dose-response studies.
Table 2: Key Signaling Molecules Modulated by Galantamine (Active form of this compound)
| Signaling Pathway | Key Molecule | Expected Change | Method of Detection |
| Cholinergic Signaling | α7nAChR expression | Upregulation | Western Blot, Immunocytochemistry |
| MAPK/JNK Pathway | p-JNK | Increased phosphorylation | Western Blot |
| PI3K/Akt Pathway | p-Akt | Decreased phosphorylation | Western Blot |
| Autophagy | LC3-II/LC3-I ratio | Increased ratio | Western Blot |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol describes the preparation of primary hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.[12][13][14]
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate-A medium
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Digestion Solution: Papain (20 U/mL) in Hibernate-A
-
Inactivation Solution: Plating medium with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-A medium.
-
Mince the hippocampal tissue into small pieces.
-
Digest the tissue with the papain solution for 15-30 minutes at 37°C.
-
Gently wash the tissue with Hibernate-A and then inactivate the enzyme with the inactivation solution.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/mL) onto coated culture vessels.
-
After 2-4 hours, replace the plating medium with a maintenance medium (Neurobasal with B-27 and GlutaMAX).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days.
Protocol 2: this compound Treatment for Neuroprotection Assay
This protocol outlines the procedure for treating primary neurons with this compound to assess its neuroprotective effects against a neurotoxic agent (e.g., Aβ₁₋₄₂).
Materials:
-
Primary hippocampal neurons (DIV 7-10)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Neurotoxic agent (e.g., Aβ₁₋₄₂ oligomers)
-
Cell viability assays (e.g., MTT, LDH assay kits)
Procedure:
-
Prepare serial dilutions of this compound in the neuronal maintenance medium. As a starting point, concentrations can be based on effective concentrations of galantamine (e.g., 0.1 µM to 10 µM).
-
On DIV 7-10, pre-treat the neurons with the desired concentrations of this compound for 2 hours.
-
Following pre-treatment, add the neurotoxic agent (e.g., 5 µM Aβ₁₋₄₂) to the culture medium.
-
Incubate the cultures for the desired duration (e.g., 24-48 hours).
-
Assess cell viability using standard assays such as the MTT assay (metabolic activity) or LDH assay (membrane integrity).
-
Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with the neurotoxic agent alone.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes the analysis of protein expression and phosphorylation to investigate the signaling pathways affected by this compound.
Materials:
-
Primary hippocampal neurons (DIV 7-10)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-α7nAChR, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary neurons with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflow for this compound studies in primary neuronal cultures.
Caption: Known signaling pathways of galantamine, the active form of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 9. medcentral.com [medcentral.com]
- 10. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 11. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 12. benchchem.com [benchchem.com]
- 13. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols: Benzgalantamine for In Vitro Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease (AD). Benzgalantamine (brand name Zunveyl™) is a new-generation acetylcholinesterase inhibitor (AChEI) approved for the symptomatic treatment of mild-to-moderate AD.[1][2] It is a prodrug of galantamine, designed to improve gastrointestinal tolerability by delaying the release of the active compound.[1][2]
Once metabolized to galantamine, the compound exerts its effects through a dual mechanism of action: reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] Beyond its role in cholinergic neurotransmission, galantamine has demonstrated significant anti-inflammatory properties, primarily through the "cholinergic anti-inflammatory pathway."[4][5] This pathway is predominantly mediated by the activation of α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like microglia, which subsequently inhibits pro-inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways.[5][6]
These application notes provide a framework for utilizing this compound's active form, galantamine, in in vitro models to investigate its therapeutic potential in modulating neuroinflammation. Given that this compound is a prodrug, in vitro studies should be conducted with its active metabolite, galantamine, to directly assess its cellular and molecular effects.[7]
Key Applications
-
Investigating the inhibition of pro-inflammatory cytokine production in activated microglia and astrocytes.
-
Elucidating the molecular mechanism of action on key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.
-
Assessing the neuroprotective effects of galantamine against inflammation-induced neuronal damage in co-culture models.
-
Screening and characterizing the anti-neuroinflammatory potential for drug discovery programs.
Quantitative Data Summary
The following tables summarize the reported effects of galantamine on key markers of neuroinflammation in various in vitro models. These data provide a baseline for expected outcomes when testing galantamine in similar experimental setups.
Table 1: Effect of Galantamine on Pro-Inflammatory Cytokine Production
| Cell Type | Stimulant | Galantamine Concentration | Measured Cytokine | % Inhibition / Effect | Reference |
| BV-2 Microglia | LPS | 1 µM, 10 µM | TNF-α, IL-6 | Dose-dependent decrease | [5] |
| Primary Microglia | LPS | Not Specified | TNF-α | Significant Inhibition | [5] |
| N9 Microglia | LPS + ATP | 10 µM | IL-1β | Significant Decrease | [6] |
| HT-22 Neurons | Supernatant from LPS-stimulated microglia | 1 µM, 10 µM | IL-1β, IL-6 | Dose-dependent decrease | [5] |
Table 2: Effect of Galantamine on Inflammatory Signaling Pathways
| Cell Type | Stimulant | Galantamine Concentration | Target Pathway/Molecule | Observed Effect | Reference |
| BV-2 Microglia | LPS | 1 µM, 10 µM | NF-κB p65 | Reduced nuclear translocation | [5] |
| N9 Microglia | LPS + ATP | 10 µM | NF-κB | Suppression of expression | [6] |
| N9 Microglia | LPS + ATP | 10 µM | NLRP3 | Decreased expression | [6] |
| N9 Microglia | LPS + ATP | 10 µM | Caspase-1 | Decreased levels | [6] |
Signaling Pathways
Experimental Protocols
The following protocols are generalized methods for studying the anti-neuroinflammatory effects of galantamine (the active metabolite of this compound) in vitro. Researchers should optimize conditions based on their specific cell lines and experimental goals.
Protocol 1: Microglial Cell Culture and Activation
This protocol describes the culture of BV-2 microglial cells, a commonly used immortalized cell line for neuroinflammation studies.[8]
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh, low-serum (0.5-1% FBS) medium. Pre-treat the cells with various concentrations of galantamine (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Activation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include vehicle-only and LPS-only controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
Protocol 2: Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol outlines the quantification of secreted cytokines like TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation: Collect cell culture supernatants as described in Protocol 1. Centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., mouse TNF-α ELISA kit).
-
Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.
-
Plate Loading: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation and Washing: Incubate the plate, then wash several times to remove unbound substances.
-
Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-conjugate) and substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Express the data as pg/mL or ng/mL and compare the galantamine-treated groups to the LPS-only control.
Protocol 3: Analysis of NF-κB Activation (Western Blot)
This protocol details the assessment of NF-κB activation by measuring the phosphorylation of the p65 subunit via Western Blot.
-
Cell Lysis: After treatment (typically a shorter incubation of 30-60 minutes is sufficient for signaling events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-p65 signal to the total p65 signal to determine the extent of activation.
Conclusion
This compound, through its active metabolite galantamine, presents a promising therapeutic agent for neurodegenerative diseases by not only addressing cholinergic deficits but also by actively suppressing neuroinflammatory processes. The protocols and data presented here offer a foundational guide for researchers to explore the anti-neuroinflammatory mechanisms of this compound in vitro. Such studies are crucial for a deeper understanding of its therapeutic effects and for the development of novel strategies targeting neuroinflammation in CNS disorders.
References
- 1. neurologylive.com [neurologylive.com]
- 2. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis | MDPI [mdpi.com]
- 5. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine and wedelolactone combined treatment suppresses LPS-induced NLRP3 inflammasome activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morris Water Maze Test with Benzgalantamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay in neuroscience to assess hippocampal-dependent spatial learning and memory.[1] This test is particularly valuable in the preclinical evaluation of therapeutic candidates for neurodegenerative diseases such as Alzheimer's disease, where cognitive deficits are a primary symptom.[2][3] Benzgalantamine, a prodrug of galantamine, is an acetylcholinesterase inhibitor.[4] Its active metabolite, galantamine, works by increasing the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning.[5][6] this compound is designed to offer a better tolerability profile compared to galantamine, potentially by reducing gastrointestinal side effects.[4][7]
These application notes provide a comprehensive protocol for utilizing the Morris water maze to evaluate the efficacy of this compound in animal models of cognitive impairment.
Mechanism of Action: this compound
This compound is a prodrug that is converted to its active form, galantamine, in the body.[6] Galantamine is a competitive and reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[5] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[6] This mechanism is particularly relevant for conditions like Alzheimer's disease, which are characterized by a deficit in cholinergic function.[5]
Data Presentation
The following tables present representative quantitative data from a hypothetical study evaluating the effects of this compound on spatial learning and memory in a rodent model of Alzheimer's disease. The data is structured to facilitate clear comparison between treatment groups.
Table 1: Escape Latency During Acquisition Training (Seconds)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Wild-Type Control | 48 ± 5 | 38 ± 4 | 27 ± 3 | 21 ± 2 | 16 ± 2 |
| AD Model + Vehicle | 62 ± 6 | 58 ± 5 | 55 ± 5 | 51 ± 4 | 49 ± 4 |
| AD Model + this compound (Low Dose) | 60 ± 5 | 51 ± 4 | 42 ± 4 | 34 ± 3 | 28 ± 3 |
| AD Model + this compound (High Dose) | 59 ± 6 | 47 ± 5 | 35 ± 4 | 26 ± 3 | 20 ± 2 |
Data are presented as mean ± SEM. A decrease in escape latency indicates spatial learning.
Table 2: Path Length During Acquisition Training (cm)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Wild-Type Control | 850 ± 80 | 700 ± 70 | 550 ± 60 | 400 ± 50 | 300 ± 40 |
| AD Model + Vehicle | 1100 ± 100 | 1050 ± 90 | 1000 ± 80 | 950 ± 70 | 900 ± 60 |
| AD Model + this compound (Low Dose) | 1080 ± 90 | 900 ± 80 | 750 ± 70 | 600 ± 60 | 450 ± 50 |
| AD Model + this compound (High Dose) | 1050 ± 95 | 800 ± 75 | 600 ± 65 | 450 ± 55 | 350 ± 45 |
Data are presented as mean ± SEM. A shorter path length indicates more efficient navigation.
Table 3: Probe Trial Performance (60-second trial)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Wild-Type Control | 45 ± 4 | 5 ± 1 |
| AD Model + Vehicle | 22 ± 3 | 1 ± 0.5 |
| AD Model + this compound (Low Dose) | 32 ± 4 | 3 ± 1 |
| AD Model + this compound (High Dose) | 40 ± 5 | 4 ± 1 |
Data are presented as mean ± SEM. Increased time in the target quadrant and more platform crossings indicate better spatial memory retention.
Experimental Protocols
Animals and Housing
-
Species: Male/Female transgenic mouse model of Alzheimer's Disease (e.g., 5XFAD) and wild-type littermates.[8]
-
Age: Dependent on the specific model and desired stage of pathology (e.g., 6-8 months).
-
Housing: Group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Ethical Approval: All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Dosing: Administer orally (p.o.) once daily for a predetermined period (e.g., 4 weeks) prior to and during behavioral testing. Dose ranges should be determined from pilot studies.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a group of AD model mice.
-
Wild-Type Control: A group of wild-type mice receiving the vehicle.
-
Morris Water Maze Apparatus
-
Pool: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black tempera paint.[1][9] The water temperature should be maintained at 20-22°C.[1]
-
Platform: A submerged escape platform (10-15 cm in diameter) placed 1-2 cm below the water surface.[1]
-
Cues: The pool should be located in a room with various distal visual cues (e.g., posters with distinct shapes, furniture). These cues should remain constant throughout the experiment.[9]
-
Tracking System: A video camera mounted above the pool connected to a tracking software (e.g., EthoVision XT) to record and analyze the animal's swimming path, speed, and time in different quadrants.[10]
Experimental Procedure
The MWM test typically consists of three phases:
-
Purpose: To habituate the animals to the maze and to screen for any visual or motor impairments.
-
Procedure:
-
The platform is made visible by attaching a brightly colored flag.
-
The platform is placed in a different quadrant for each trial.
-
Each animal undergoes four trials per day for 1-2 days.[1]
-
The starting position for each trial is varied (e.g., North, South, East, West).
-
If an animal does not find the platform within 60-90 seconds, it is gently guided to it and allowed to stay on the platform for 15-30 seconds.[10]
-
-
Purpose: To assess spatial learning.
-
Procedure:
-
The flag is removed, and the platform is submerged in a constant location in one of the quadrants (the target quadrant).
-
Conduct four trials per day for 5-7 consecutive days.[1]
-
The starting position is varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Animals that fail to find the platform within the allotted time are guided to it.
-
-
Purpose: To assess spatial memory retention.
-
Procedure:
-
This trial is typically conducted 24 hours after the last acquisition training session.[8]
-
The platform is removed from the pool.
-
Each animal is allowed to swim freely in the pool for 60 seconds.
-
Record the time spent in the target quadrant, the number of times the animal crosses the former platform location, and the swim path.
-
Data Analysis
-
Acquisition Training: Analyze escape latency and path length across training days using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA or t-test.
-
Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound using the Morris water maze.
Caption: Signaling pathway of this compound's cognitive-enhancing effects.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 3. scantox.com [scantox.com]
- 4. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Markers Following Benzgalantamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzgalantamine is a prodrug of galantamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It is approved for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type.[1] The therapeutic effects of its active moiety, galantamine, are attributed to its dual mechanism of action which enhances cholinergic neurotransmission.[3][4] Galantamine not only inhibits the breakdown of acetylcholine (ACh) in the synaptic cleft but also positively modulates nAChRs to increase ACh release.[3][4] Preclinical studies suggest that galantamine may also possess neuroprotective properties, potentially by upregulating protective proteins and modulating signaling pathways involved in neuronal survival.[5][6][7]
Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and abundance of specific proteins within the cellular context of tissues. By employing antibodies targeting specific neuronal markers, researchers can quantitatively and qualitatively assess the effects of therapeutic agents like this compound on neuronal integrity, synaptic health, and specific neuronal populations. These application notes provide a framework and detailed protocols for investigating the impact of this compound on key neuronal markers in preclinical models.
Mechanism of Action and Relevant Signaling Pathways
Galantamine, the active metabolite of this compound, exerts its effects through a dual mechanism:
-
Competitive and Reversible Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, galantamine increases the concentration and prolongs the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[1]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, which leads to a conformational change that increases the receptor's sensitivity and response to acetylcholine.[3][8] This modulation, particularly of α7 and α4β2 nAChRs, can enhance the release of various neurotransmitters, including acetylcholine itself, glutamate, and GABA.[4][9]
These actions are hypothesized to trigger downstream signaling cascades that promote neuronal survival and resilience. For instance, studies have shown that galantamine can activate the MAPK/JNK signaling pathway and inhibit the PI3K/Akt pathway, which can lead to enhanced expression of α7nAChRs and increased autophagy, a cellular process for clearing damaged components.[10] Furthermore, galantamine's neuroprotective effects may be mediated by the upregulation of anti-apoptotic proteins like Bcl-2.[5][6]
Caption: Galantamine's dual mechanism and neuroprotective signaling pathways.
Application Notes
Selection of Neuronal Markers
To comprehensively evaluate the effects of this compound, a panel of antibodies targeting different aspects of neuronal health is recommended.
-
Cholinergic Neuron Marker:
-
Choline Acetyltransferase (ChAT): As the enzyme responsible for acetylcholine synthesis, ChAT is the most specific marker for cholinergic neurons.[11] Assessing ChAT immunoreactivity can reveal changes in the number and health of cholinergic neurons, which are particularly vulnerable in Alzheimer's disease.[12][13]
-
-
General Neuronal Markers:
-
Neuronal Nuclei (NeuN): A reliable marker for most mature, post-mitotic neurons.[14][15][16] Quantification of NeuN-positive cells is a standard method for assessing neuronal loss or survival in response to a pathological insult or therapeutic intervention.[17]
-
Microtubule-Associated Protein 2 (MAP2): A protein primarily located in the dendrites and cell bodies of neurons.[18] Changes in MAP2 staining can indicate alterations in dendritic integrity and neuronal structure.[19]
-
-
Synaptic Marker:
-
Synaptophysin: A glycoprotein (B1211001) found in the membrane of presynaptic vesicles, making it an excellent marker for synaptic terminals.[20] Quantifying synaptophysin immunoreactivity can provide an estimate of synaptic density, which is often correlated with cognitive function.[18]
-
Expected Outcomes
In preclinical models of neurodegeneration (e.g., amyloid-beta toxicity models), treatment with this compound is hypothesized to yield the following outcomes:
-
Preservation of Cholinergic Neurons: An amelioration of the disease-induced reduction in the number and immunoreactivity of ChAT-positive neurons in relevant brain regions like the basal forebrain and hippocampus.[12]
-
Neuronal Protection: A significant reduction in neuronal loss, as evidenced by a higher number of NeuN-positive cells in this compound-treated groups compared to vehicle-treated disease models.
-
Maintenance of Neuronal Integrity: Preservation of dendritic structures, indicated by stronger and more extensive MAP2 staining.
-
Synaptic Preservation: Higher levels of synaptophysin immunoreactivity, suggesting a protective effect on synaptic terminals.
Quantitative Analysis
To obtain objective data, immunohistochemical results should be quantified using unbiased stereological methods or standardized image analysis techniques.
-
Cell Counting: The number of immunopositive cells (e.g., NeuN+, ChAT+) can be estimated using stereological methods like the optical fractionator.[21]
-
Immunoreactive Area/Density: Image analysis software (e.g., ImageJ/Fiji) can be used to measure the percentage of area occupied by the immunostain (e.g., for MAP2 or synaptophysin) or the optical density of the staining within a defined region of interest.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on neuronal markers using immunohistochemistry.
Caption: General workflow for IHC analysis of neuronal markers.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
| Marker | Treatment Group | Mean Cell Count / Density (± SEM) | % Change vs. Disease Model | p-value |
| ChAT | Control | 150 ± 12 | +114% | <0.001 |
| Disease Model | 70 ± 8 | - | - | |
| Disease + this compound | 125 ± 10 | +78% | <0.01 | |
| NeuN | Control | 2500 ± 150 | +67% | <0.001 |
| Disease Model | 1500 ± 120 | - | - | |
| Disease + this compound | 2200 ± 130 | +47% | <0.01 | |
| Synaptophysin | Control | 1.0 ± 0.08 | +100% | <0.001 |
| (Optical Density) | Disease Model | 0.5 ± 0.06 | - | - |
| Disease + this compound | 0.85 ± 0.07 | +70% | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following are generalized protocols for chromogenic and fluorescent immunohistochemistry on free-floating brain sections. Users must optimize antibody concentrations, incubation times, and antigen retrieval methods for their specific experimental conditions.
Protocol 1: Chromogenic Immunohistochemistry for NeuN, ChAT, or Synaptophysin
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PBS with 0.3% Triton X-100 (PBS-T)
-
3% Hydrogen Peroxide (H₂O₂) in PBS
-
Blocking Buffer: 5-10% Normal Goat Serum (or serum from the secondary antibody host species) in PBS-T
-
Primary Antibody Diluent: 2% Normal Goat Serum in PBS-T
-
Primary Antibodies (example dilutions):
-
Mouse anti-NeuN (e.g., Millipore, MAB377): 1:1000
-
Goat anti-ChAT (e.g., Millipore, AB144P): 1:500
-
Rabbit anti-Synaptophysin: 1:1000
-
-
Biotinylated Secondary Antibody (e.g., Goat anti-Mouse IgG)
-
Avidin-Biotin Complex (ABC) Reagent (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Gelatin-coated slides
-
Mounting Medium
Procedure:
-
Washing: Place 40 µm free-floating sections in a 24-well plate. Wash sections three times for 10 minutes each in PBS with gentle agitation.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
Antigen Retrieval (if necessary): For some antibodies like NeuN, heat-induced epitope retrieval may be required. Incubate sections in 10 mM Sodium Citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Remove blocking buffer and incubate sections with the primary antibody diluted in Primary Antibody Diluent overnight (18-24 hours) at 4°C with gentle agitation.
-
Washing: The next day, wash sections three times for 10 minutes each in PBS-T.
-
Secondary Antibody Incubation: Incubate sections with the appropriate biotinylated secondary antibody (diluted according to manufacturer's instructions in Primary Antibody Diluent) for 2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS-T.
-
ABC Reagent Incubation: Incubate sections in prepared ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS-T, followed by one 10-minute wash in PBS.
-
Signal Development: Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor color development under a microscope (typically 2-10 minutes).
-
Reaction Termination: Stop the reaction by washing the sections thoroughly with PBS (three times, 5 minutes each).
-
Mounting: Mount the stained sections onto gelatin-coated glass slides.
-
Dehydration and Coverslipping: Allow sections to air dry. Dehydrate through a series of graded ethanol (B145695) washes (70%, 95%, 100%), clear with xylene, and coverslip using a permanent mounting medium.
Protocol 2: Fluorescent Immunohistochemistry for MAP2
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PBS with 0.3% Triton X-100 (PBS-T)
-
Blocking Buffer: 5-10% Normal Goat Serum in PBS-T
-
Primary Antibody Diluent: 2% Normal Goat Serum in PBS-T
-
Primary Antibody (example dilution):
-
Rabbit anti-MAP2 (e.g., Millipore, AB5622): 1:500
-
-
Fluorescently-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium with anti-fade agent
Procedure:
-
Washing: Place 40 µm free-floating sections in a 24-well plate. Wash sections three times for 10 minutes each in PBS with gentle agitation.
-
Permeabilization & Blocking: Incubate sections in Blocking Buffer (which contains Triton X-100 for permeabilization) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Remove blocking buffer and incubate sections with the anti-MAP2 primary antibody diluted in Primary Antibody Diluent overnight (18-24 hours) at 4°C with gentle agitation.
-
Washing: The next day, wash sections three times for 10 minutes each in PBS-T. Protect sections from light from this point forward.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-conjugated secondary antibody (diluted according to manufacturer's instructions in Primary Antibody Diluent) for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times for 10 minutes each in PBS-T in the dark.
-
Counterstaining: Incubate sections with DAPI (e.g., 1 µg/mL in PBS) for 10 minutes to stain cell nuclei.
-
Final Wash: Wash sections once for 10 minutes in PBS.
-
Mounting and Coverslipping: Mount the sections onto glass slides and coverslip using an aqueous mounting medium containing an anti-fade reagent.
-
Imaging: Image the sections using a confocal or fluorescence microscope with the appropriate filter sets.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Galantamine on Nerve Agent-Induced Neuroglial and Biochemical Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hh.um.es [hh.um.es]
- 12. Loss of Basal Forebrain Cholinergic Neurons Following Adolescent Binge Ethanol Exposure: Recovery With the Cholinesterase Inhibitor Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex | Scilit [scilit.com]
- 15. NeuN Immunohistochemistry [bio-protocol.org]
- 16. genomeme.ca [genomeme.ca]
- 17. Application of Immunohistochemistry in Stereology for Quantitative Assessment of Neural Cell Populations Illustrated in the Göttingen Minipig - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. biocare.net [biocare.net]
- 21. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Benzgalantamine stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzgalantamine. The information is designed to address common challenges encountered during experimental procedures involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a prodrug of galantamine, an acetylcholinesterase inhibitor used for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1][2][3] As a prodrug, it is designed to be converted into the active moiety, galantamine, after administration.[1][4]
The stability of this compound in aqueous solutions is a critical consideration for several reasons:
-
Precipitation: Highly concentrated solutions of this compound salts, such as the gluconate, have been reported to be metastable. This can lead to the conversion of the salt into less-soluble forms and subsequent precipitation upon storage, impacting the accuracy of experimental assays.[5]
-
Hydrolysis: As an ester-containing prodrug, this compound is susceptible to hydrolysis in aqueous environments, which would prematurely release the active galantamine molecule. The rate of hydrolysis is influenced by factors such as pH and temperature.
-
Accurate Dosing: Maintaining the integrity of the this compound molecule in solution is essential for accurate dosing in preclinical and in vitro experimental models.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound in solution, it is crucial to adhere to appropriate storage conditions. While specific stability data for all aqueous buffers is not extensively published, general recommendations for stock solutions, particularly in organic solvents like DMSO, provide a useful starting point.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedChemExpress for this compound in solvent.[6]
For aqueous solutions, it is advisable to prepare them fresh whenever possible or to conduct in-house stability studies for the specific buffer system and storage conditions being used. Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[6]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including concentration-dependent solubility limits and the conversion to less soluble salt forms.[5] Here are some troubleshooting steps:
-
Gentle Warming and Sonication: For solutions that have precipitated upon storage, gentle warming and/or sonication may help to redissolve the compound.[6] However, be cautious with temperature, as excessive heat can accelerate degradation.
-
pH Adjustment: The solubility of many pharmaceutical compounds is pH-dependent. Ensure the pH of your aqueous solution is within a range that favors the solubility of this compound. The pKa of this compound is 7.0, and it is soluble in water with a pH of 5 to 6.[7]
-
Use of Co-solvents: For in vitro experiments where permissible, the use of co-solvents can enhance solubility. Common solvent systems include:[6]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
Preparation of Lower Concentration Solutions: If precipitation persists, consider preparing a more dilute stock solution. It is often better to prepare fresh dilutions from a stable, more concentrated stock in an organic solvent like DMSO just before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh solutions for each experiment. Validate the stability of this compound in your specific experimental buffer and conditions (temperature, pH, light exposure). |
| Loss of potency over time | Hydrolysis of the ester linkage, converting this compound to galantamine. | Store stock solutions at -80°C. Minimize the time the compound spends in aqueous solution at room temperature. Consider conducting experiments at a lower temperature if the protocol allows. |
| Precipitation in cell culture media | Poor solubility or interaction with media components. | Prepare a concentrated stock in DMSO and dilute it serially in the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6]
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound)
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution at a specific temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and inject them into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks (e.g., galantamine).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US12208167B1 - Coated tablets for pH-dependent release of this compound - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Benzgalantamine Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Benzgalantamine in animal models. As a prodrug of galantamine, this compound is engineered to enhance bioavailability and improve tolerability. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from galantamine?
A1: this compound is a prodrug of galantamine, an acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer’s type.[1][2][3] It is designed as a delayed-release oral tablet.[3] The key difference is the addition of a benzoyl ester to the galantamine molecule.[2][3] This modification renders the drug inactive as it passes through the stomach, which helps to minimize the gastrointestinal side effects associated with peripheral cholinesterase inhibition that are common with galantamine.[1][3]
Q2: How does the prodrug formulation of this compound improve bioavailability?
A2: this compound is designed to be absorbed in the small intestine as an inert compound.[4] The addition of a benzyl (B1604629) ester blocks the binding of the molecule to acetylcholinesterase in the gastrointestinal nervous system, which reduces local adverse effects and is suggested to increase bioavailability.[4] Once absorbed, it is metabolized in the liver to release the active drug, galantamine, into the circulatory system.[2][3][4] This strategy aims to provide a more consistent and controlled delivery of galantamine.[5]
Q3: What is the mechanism of action of the active metabolite, galantamine?
A3: Galantamine, the active form of this compound, is a reversible and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[6] By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels in the synaptic cleft.[6][7] This enhanced cholinergic neurotransmission is believed to be the basis for its cognitive-enhancing effects.[6] Galantamine also acts as an allosteric modulator of nicotinic acetylcholine receptors, which may further contribute to its therapeutic effects.[2]
Q4: Which animal models are suitable for studying the pharmacokinetics of this compound?
A4: While specific studies on this compound in various animal models are not extensively published, the pharmacokinetics of its active moiety, galantamine, have been studied in rats, mice, dogs, and rabbits.[1][8] Rats are a common model for oral bioavailability studies due to well-established oral gavage procedures and historical pharmacokinetic data for galantamine.[1][5][8] The choice of model should consider the specific research question, as metabolic differences exist between species.[5][8]
Q5: What are the primary metabolic pathways for galantamine?
A5: Galantamine is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[5] Major metabolic pathways include O-demethylation, N-demethylation, N-oxidation, glucuronidation, and epimerization.[5] The resulting metabolites are predominantly excreted in the urine.[5] Researchers should be aware of potential inter-species differences in CYP enzyme activity, which can affect the pharmacokinetic profile.[5][8]
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound.
Problem 1: High variability in plasma galantamine concentrations between animals.
-
Possible Cause 1: Inconsistent Oral Dosing Technique.
-
Solution: Ensure that the oral gavage technique is standardized across all animals and performed by trained personnel. The volume administered should be calculated accurately based on the most recent body weight of each animal. For mice, the maximum recommended volume is typically 10 ml/kg, and for rats, it is 10-20 ml/kg.[9] The placement of the gavage tube should be consistent to ensure delivery to the stomach.[9]
-
-
Possible Cause 2: Animal Fasting State.
-
Solution: The presence of food in the gastrointestinal tract can significantly affect drug absorption. Implement a consistent fasting period (e.g., overnight fasting for 12-16 hours with free access to water) for all animals before administering this compound. This will help to standardize gastric emptying and intestinal transit times.
-
-
Possible Cause 3: Inter-animal Physiological Differences.
Problem 2: Lower than expected plasma concentrations of galantamine.
-
Possible Cause 1: Incomplete Conversion of this compound to Galantamine.
-
Solution: The conversion of the prodrug to the active drug is dependent on hepatic metabolism. If you suspect incomplete conversion, consider an in vitro assessment using liver microsomes from your chosen animal species to characterize the metabolic rate. Significant species differences in liver enzyme activity can exist.[10][11]
-
-
Possible Cause 2: Formulation Issues.
-
Solution: this compound is a delayed-release formulation. If you are preparing your own formulation from a pure compound for animal studies, ensure it is appropriate for oral administration and that the vehicle does not interfere with absorption. A suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) should be prepared fresh daily and properly agitated before each administration.
-
-
Possible Cause 3: Pre-systemic Metabolism (First-Pass Effect).
-
Solution: While this compound is designed to improve bioavailability, the active moiety, galantamine, is still subject to first-pass metabolism in the liver.[5] To quantify the absolute bioavailability in your animal model, you will need to perform an intravenous (IV) dosing study with galantamine in a parallel group of animals and compare the Area Under the Curve (AUC) of the plasma concentration-time profile with that from the oral this compound administration.
-
Problem 3: Unexpected Adverse Effects in Animals.
-
Possible Cause 1: Dose is too high.
-
Solution: Although this compound is designed for better tolerability, high doses can still lead to cholinergic side effects due to the systemic action of galantamine. These can include salivation, tremors, and gastrointestinal distress.[12][13] If adverse effects are observed, consider reducing the dose. A dose-ranging study may be necessary to determine the maximum tolerated dose in your specific animal model.
-
-
Possible Cause 2: Stress from handling and dosing procedure.
-
Solution: Repeated handling and oral gavage can be stressful for animals.[14] Ensure that personnel are proficient and gentle in their handling techniques. For long-term studies, consider alternative, less stressful methods of oral administration if feasible, such as voluntary consumption in a palatable jelly or incorporation into the diet, though this may lead to less precise dosing.[15]
-
Quantitative Data Summary
Table 1: Human Bioequivalence Study of this compound vs. Galantamine ER
| Parameter | This compound (5 mg twice daily) vs. Galantamine ER (8 mg once daily) | Reference |
| Area Under the Curve (AUC) | ~107% relative to Galantamine ER | [2][3][4] |
| Peak Plasma Concentration (Cmax) | ~127% relative to Galantamine ER | [2][3][4] |
| Study Design: Crossover study in 40 healthy adult volunteers over 7 days. | [2][4] |
Table 2: Pharmacokinetic Parameters of Galantamine in Various Animal Species (Oral Administration)
| Species | Dose Range (mg/kg/day) | Oral Bioavailability (%) | Tmax (hours) | Reference |
| Rat | up to 160 | 77 | < 2 | [1][8] |
| Dog | up to 8 | 78 | < 2 | [1][8] |
| Mouse | up to 40 | Lower than gavage (via food) | < 2 | [1][8] |
| Rabbit | up to 32 | Not specified | < 2 | [1][8] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), weighing 250-300g.
-
Acclimatization: Acclimate animals for at least one week before the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation:
-
If using a pure compound, prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in purified water.
-
The concentration should be calculated based on the desired dose and a dosing volume of 5-10 mL/kg.
-
Prepare the formulation fresh on the day of dosing and keep it uniformly suspended.
-
-
Dosing:
-
Fast the rats overnight (12-16 hours) before dosing, with continued access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation via oral gavage using a suitable gauge feeding needle.[9]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of both this compound and its active metabolite, galantamine, in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½) for both this compound and galantamine.
-
If an intravenous study with galantamine is also conducted, calculate the absolute oral bioavailability of galantamine following this compound administration.
-
Visualizations
Caption: Prodrug activation and mechanism of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 3. medcentral.com [medcentral.com]
- 4. neurologylive.com [neurologylive.com]
- 5. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variations in hepatic microsomal drug metabolism in C57Bl/6 mice from three different suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
Potential off-target effects of Benzgalantamine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Benzgalantamine in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug of galantamine.[1][2] After oral administration, it is converted to its active form, galantamine.[3] Galantamine exerts its effects through a dual mechanism of action. It is a competitive and reversible inhibitor of the acetylcholinesterase (AChE) enzyme, which increases the levels of the neurotransmitter acetylcholine (B1216132).[3][4] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][5]
Q2: Are there any known off-target effects of this compound?
Direct studies on the off-target effects of this compound in cell culture are limited. However, based on the known activity of its active metabolite, galantamine, researchers should be aware of potential effects beyond AChE inhibition. Galantamine has been shown to have a 50-fold selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE).[6] Its interaction with nAChRs is a key part of its therapeutic action but could be considered an "off-target" effect in experimental systems where only AChE inhibition is being studied.[3][5] Furthermore, some studies have suggested that galantamine may possess neuroprotective properties, including anti-apoptotic and antioxidant effects, which are independent of its cholinergic activity.[7][8]
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will be cell-line and assay-dependent. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup. As a starting point, you may consider concentrations used in in-vitro studies with galantamine. For example, galantamine has an IC50 of 0.35 μM for AChE inhibition.[9] However, effects on nAChRs and other potential off-target effects may occur at different concentrations. A thorough literature search for studies using similar cell types is recommended.
Q4: Can this compound affect cell viability?
Yes, like any compound, this compound can affect cell viability at certain concentrations. It is essential to perform a cytotoxicity assay in parallel with your functional assays to identify a non-toxic working concentration range. Some studies have shown that galantamine can be non-toxic up to 250 µM in certain cell lines, but this can vary.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected changes in cell signaling pathways unrelated to cholinergic signaling. | This compound's active metabolite, galantamine, is an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which can influence various downstream signaling cascades. | - Investigate the expression of nAChR subtypes in your cell model.- Use an nAChR antagonist as a control to see if the unexpected effects are blocked.- Perform a literature search for nAChR-mediated signaling in your cell type. |
| Variability in experimental results between batches. | - Inconsistent cell health, passage number, or seeding density.- Degradation of this compound stock solution. | - Standardize cell culture conditions, including passage number and confluency.- Prepare fresh stock solutions of this compound and store them appropriately.- Include positive and negative controls in every experiment. |
| Observed cellular effects are not consistent with known pharmacology. | The observed effect may be a true off-target effect specific to your cell model or experimental conditions. | - Perform a target deconvolution study, such as a kinase panel screening or a receptor binding assay, to identify potential off-target interactions.- Use a structurally related but inactive compound as a negative control. |
| High background or false positives in screening assays. | - Non-specific binding of this compound to assay components.- Interference of this compound with the detection method (e.g., fluorescence). | - Include appropriate vehicle controls (e.g., DMSO).- Run control experiments without cells to check for assay interference.- Consider using an alternative assay with a different detection principle. |
Quantitative Data Summary
The following table summarizes key quantitative data for galantamine, the active metabolite of this compound.
| Parameter | Value | Source |
| AChE Inhibition (IC50) | 0.35 µM | [9] |
| Selectivity (AChE vs. BuChE) | 50-fold | [6] |
| Concentration for nAChR activation (in vitro) | 1 µM | [9] |
| Non-toxic concentration in SH-SY5Y cells | Up to 250 µM | [10] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
Kinase panel (commercially available)
-
Substrates for each kinase
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the appropriate temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 for any inhibited kinases.
Visualizations
Caption: Signaling pathways of this compound's active metabolite, galantamine.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for assessing this compound effects in cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanthamine decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Troubleshooting Benzgalantamine variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Benzgalantamine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for this compound across different experiments?
Variability in IC50 values is a common issue in enzyme inhibition assays and can arise from several factors:
-
Reagent Preparation and Stability: Inconsistent preparation of buffers, enzyme stock, substrate, or this compound solutions can lead to significant variations. This compound, as a prodrug of galantamine, may also have specific stability characteristics in solution that need to be considered.
-
Experimental Conditions: Minor fluctuations in temperature, pH, and incubation times can impact enzyme kinetics and inhibitor binding.
-
Enzyme Activity: The specific activity of acetylcholinesterase (AChE) can differ between lots or degrade over time with improper storage.
-
Pipetting Accuracy: Small errors in dispensing volumes, especially for concentrated stock solutions, can introduce large errors in the final assay concentrations.
-
Data Analysis: The curve-fitting model and software used to calculate the IC50 value can influence the result.
Q2: My negative and positive controls are not performing as expected in my AChE inhibition assay.
Control failures often indicate fundamental problems with the assay setup:
-
Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it may be due to contamination of reagents or solvent effects at the concentration used. It is crucial to ensure the final solvent concentration is consistent across all wells and does not inhibit the enzyme.
-
Positive Control (e.g., a known AChE inhibitor like Galantamine): If the positive control shows weaker than expected or no inhibition, it could indicate degradation of the positive control compound, use of a suboptimal concentration, or issues with the enzyme's activity.
Q3: How should I prepare and store this compound for in vitro experiments?
Proper handling of this compound is critical for reproducible results.
-
Solubilization: this compound is soluble in DMSO.[1][2] For in vitro assays, prepare a high-concentration stock solution in 100% DMSO.[1]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: What is the mechanism of action of this compound in an in vitro setting?
This compound is a prodrug of galantamine.[3][4] In vivo, it is rapidly converted to galantamine.[3] In typical in vitro acetylcholinesterase assays using purified enzyme, this compound itself is unlikely to be converted to galantamine unless the experimental setup includes metabolic enzymes (e.g., liver microsomes). Therefore, the observed inhibition is likely due to this compound itself or, more relevantly, researchers should be using galantamine directly for these assays to study the active compound. Galantamine acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE).[3] It also functions as an allosteric potentiating ligand at nicotinic acetylcholine (B1216132) receptors (nAChRs), which is a key aspect of its dual mechanism of action.[5][6]
Data Presentation
Table 1: this compound Solubility and Storage
| Parameter | Details | Reference |
| Solubility in DMSO | 100 mg/mL (255.45 mM) with ultrasonic assistance | [1] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Table 2: Troubleshooting Common Issues in AChE Inhibition Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Fluctuation in temperature or pH. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a calibrated pH meter for buffer preparation. |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Reagent degradation. | Prepare fresh substrate and enzyme solutions for each experiment. Aliquot and store stock solutions appropriately. | |
| High background signal | Non-enzymatic hydrolysis of the substrate. | Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Low signal or no enzyme activity | Inactive enzyme. | Purchase enzyme from a reputable supplier and store it correctly. Test enzyme activity before running the inhibition assay. |
| Incorrect buffer pH. | Optimize the buffer pH for the specific AChE used. |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is a general guideline for determining the IC50 value of an inhibitor like galantamine (the active form of this compound).
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 10 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel) prepared in Assay Buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.
-
Inhibitor (Galantamine): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of the inhibitor dilutions (or galantamine as a positive control) to the wells. For the negative control wells, add 25 µL of the solvent (e.g., DMSO diluted in Assay Buffer to the same final concentration as in the inhibitor wells).
-
Add 50 µL of the AChE enzyme solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.
Caption: Dual mechanism of action of this compound's active form, Galantamine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
Benzgalantamine interference with common laboratory assays
This guide is for researchers, scientists, and drug development professionals using Benzgalantamine. It provides troubleshooting advice and answers to frequently asked questions regarding potential interference with common laboratory assays.
Important Preliminary Note: Specific experimental data on this compound's interference with laboratory assays is not extensively available in public literature. This compound is a prodrug designed for rapid conversion to its active moiety, Galantamine , after absorption in the intestines. Systemic exposure to this compound itself is less than 1% of Galantamine's.
Therefore, this guide is structured in two parts:
-
In Vivo & Clinical Assays: Addresses interference primarily from the active metabolite, Galantamine, which is the main compound present in clinical samples (e.g., blood, plasma, urine).
-
In Vitro & Benchtop Assays: Addresses potential interference from the this compound molecule itself, which would be directly added to experimental systems.
Part 1: In Vivo & Clinical Laboratory Assays (Metabolite: Galantamine)
This section focuses on assays performed on samples from subjects who have been administered this compound, where the predominant circulating molecule is Galantamine.
Frequently Asked Questions (FAQs)
Q1: Does this compound (via its active metabolite, Galantamine) interfere with standard clinical chemistry panels?
A: Based on data from large clinical trials, Galantamine is not associated with clinically significant interference in standard blood chemistry panels. Multiple studies have reported "no consistent trends or clinically important differences" in blood chemistry results and "no clinically relevant trends" in clinical laboratory parameters between Galantamine-treated groups and placebo groups. Therefore, interference with routine tests for liver enzymes (ALT, AST), kidney function (creatinine), or electrolytes is not expected.
Q2: We observed a change in an inflammatory or immune biomarker in our clinical samples after this compound administration. Is this assay interference?
A: This is more likely a true physiological effect rather than direct assay interference. Galantamine, as an acetylcholinesterase inhibitor, can modulate the "cholinergic anti-inflammatory pathway." This can lead to real changes in the levels of certain biomarkers, such as a decrease in the production of some immunoglobulins. It is crucial to differentiate a true biological response from an analytical artifact.
Q3: Can this compound administration affect the results of therapeutic drug monitoring (TDM) for other drugs?
A: Yes, this is possible through metabolic drug-drug interactions. Galantamine is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Co-administration of drugs that are strong inhibitors of these enzymes (e.g., ketoconazole, paroxetine) can increase Galantamine levels, while inducers (e.g., rifampin, phenytoin) can decrease its levels. While this is a pharmacokinetic interaction, not a direct assay interference, it is a critical consideration in a clinical context.
Troubleshooting Guide: Unexpected Clinical Laboratory Result
If an unexpected laboratory result is obtained from a patient treated with this compound, consider the following:
-
Rule out direct interference: For standard chemistries, direct analytical interference is unlikely.
-
Consider physiological effects: Is the altered biomarker related to cholinergic or immune pathways? The result may reflect a true biological change induced by Galantamine.
-
Review concomitant medications: Could a drug-drug interaction involving CYP2D6 or CYP3A4 be altering the metabolism of Galantamine or another co-administered drug?
-
Consult assay manufacturer: Contact the manufacturer of the specific lab test to inquire about any known interference from acetylcholinesterase inhibitors.
Part 2: In Vitro & Benchtop Assays (Parent Compound: this compound)
This section addresses potential interference when this compound is added directly to an assay (e.g., in drug discovery screening, cell-based assays, or biochemical assays).
Frequently Asked Questions (FAQs)
Q4: We are seeing high background signal in our fluorescence-based assay when this compound is present. What could be the cause?
A: This may be due to the intrinsic fluorescence of the molecule or its potential breakdown products. The active metabolite, Galantamine, is known to be fluorescent, with an excitation wavelength of approximately 282 nm and an emission wavelength of around 607 nm. This compound, containing a similar core structure plus a benzoate (B1203000) group, may also possess fluorescent properties. This "autofluorescence" can directly interfere with assays that use fluorescent readouts.
Q5: Could this compound interfere with colorimetric assays, such as an MTT or Ellman's assay (DTNB)?
A: While specific data is unavailable, interference is theoretically possible.
-
Structural Interference: this compound is an alkaloid-derived structure. Compounds with complex ring structures can sometimes interact with assay dyes or reagents.
-
Chemical Reactivity: The Ellman's assay for acetylcholinesterase activity uses DTNB, which reacts with thiol groups. If this compound or its degradation products have reducing properties, they could potentially interfere with the colorimetric reaction.
-
pH Changes: this compound is supplied as a gluconate salt with a pH of 5-6 in solution. If added to a weakly buffered assay system at a high concentration, it could alter the pH and affect enzyme activity or reagent stability.
Q6: How can this compound affect our acetylcholinesterase (AChE) activity assay results?
A: this compound is a prodrug of Galantamine, a potent AChE inhibitor. If you are using a cell-based assay or an assay system containing esterases, this compound may be converted to Galantamine, leading to the inhibition of AChE. If you are using a purified enzyme preparation, the inhibitory activity may be lower, as the prodrug itself is less active. This is a true biological effect, but it's important to be aware of the potential for in-situ conversion.
Data Presentation
Table 1: Summary of Potential this compound/Galantamine Assay Interferences
| Assay Type | Compound | Potential Interference Type | Mechanism / Rationale | Recommended Action |
| Clinical Chemistry | Galantamine | Unlikely | Clinical trial data shows no significant, consistent interference with standard lab parameters. | Investigate physiological causes or other medications before suspecting interference. |
| Immunoassays (Clinical) | Galantamine | Physiological Effect (Not Direct Interference) | Can modulate the cholinergic anti-inflammatory pathway, altering cytokine or immunoglobulin levels. | Use an alternative biomarker or method to confirm the biological pathway effect. |
| Fluorescence Assays (In Vitro) | This compound / Galantamine | Positive Interference (False High Signal) | Intrinsic fluorescence (autofluorescence) of the Galantamine moiety (Ex: ~282nm, Em: ~607nm). | Run compound-only controls (no enzyme/cells) to quantify background fluorescence. |
| Colorimetric Assays (In Vitro) | This compound | Theoretical | Potential for interaction with assay dyes or redox reagents due to chemical structure. | Run compound-only controls to check for direct reaction with assay reagents. |
| AChE Activity Assays (In Vitro) | This compound | Biological Effect | Conversion to the active inhibitor, Galantamine, by esterases in the assay system. | Be aware of potential prodrug conversion; use purified enzyme for direct inhibition studies. |
Experimental Protocols & Methodologies
Protocol 1: Testing for Compound Autofluorescence in an In Vitro Assay
Objective: To
Technical Support Center: Long-Term Stability of Benzgalantamine
This technical support center provides guidance on the long-term stability of Benzgalantamine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound tablets should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted in a temperature range of 15°C to 30°C (59°F to 86°F).[1] For research purposes, the powdered form of this compound (GLN-1062) has been noted to be stable for at least four years.
Q2: What is the shelf life of this compound?
The shelf life of this compound delayed-release tablets is dependent on the packaging. When stored in bottles under the recommended conditions, the expiry dating period is 24 months from the date of manufacture.[2] For blisters, the shelf life is 6 months.[2]
Q3: Is this compound sensitive to light?
Yes, studies on galantamine, the active moiety of this compound, have shown that it is susceptible to degradation under photolytic conditions.[3][4][5][6] Therefore, it is crucial to protect this compound from light during storage and handling to prevent the formation of degradation products.
Q4: How does pH affect the stability of this compound?
This compound is an ester prodrug and has been found to be unstable in acidic environments, where it can be cleaved to form galantamine.[7] Studies on galantamine hydrobromide confirm that degradation occurs under acidic conditions.[3][4][5][6] Conversely, galantamine is stable in alkaline conditions.[3][4][5][6]
Q5: What are the known degradation pathways for the active component of this compound?
Forced degradation studies on galantamine have identified several key degradation pathways, including:
-
Acidic hydrolysis: Leads to the formation of degradation products.[3][4][5][6]
-
Oxidation: Results in the formation of N-oxide and other related substances.[3][4][5][6]
-
Photolysis: Exposure to light can cause degradation.[3][4][5][6]
The main degradation processes observed are dehydration, epimerization, and N-oxidation.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Sample degradation due to improper storage. | Verify that the sample has been stored at the recommended temperature (20-25°C) and protected from light. Prepare fresh samples for analysis. |
| Contamination of the sample or solvent. | Ensure all glassware is clean and use high-purity solvents for sample preparation and mobile phase. | |
| Loss of potency in the sample | Exposure to high temperatures or prolonged exposure to room temperature. | Always store stock solutions and working samples at the recommended temperature. For short-term storage, refrigeration may be an option, but freeze-thaw cycles should be avoided. |
| Degradation due to acidic conditions. | Ensure that the pH of the sample solution and mobile phase is not acidic, as this compound is an ester and can hydrolyze. | |
| Inconsistent results between experiments | Variability in sample handling and preparation. | Standardize the entire experimental workflow, from sample weighing and dissolution to the final analysis. Ensure consistent timing and environmental conditions. |
| Use of expired or improperly stored reagents. | Check the expiration dates of all reagents and standards. Ensure they have been stored according to the manufacturer's instructions. |
Quantitative Stability Data
Disclaimer: The following tables are illustrative and based on forced degradation studies of galantamine hydrobromide, the active moiety of this compound. Specific quantitative data for this compound may vary.
Table 1: Summary of Galantamine Stability under Forced Degradation Conditions
| Stress Condition | Observation | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Significant degradation | Epigalantamine, Dehydrated forms |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | Stable | No significant degradation |
| Oxidative (e.g., 3% H₂O₂, RT) | Significant degradation | Galantamine N-oxide |
| Photolytic (e.g., UV light exposure) | Moderate degradation | Photodegradants |
| Thermal (e.g., 80°C) | Stable | No significant degradation |
Table 2: Illustrative Example of Accelerated Stability Data for Galantamine Hydrobromide (40°C/75% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) |
| 0 | 100.0 | <0.1 |
| 1 | 99.5 | 0.5 |
| 3 | 98.7 | 1.3 |
| 6 | 97.4 | 2.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the powdered this compound in a hot air oven at 80°C for 48 hours.
-
After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the powdered this compound to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. cn.aminer.org [cn.aminer.org]
- 7. US12208167B1 - Coated tablets for pH-dependent release of this compound - Google Patents [patents.google.com]
Preventing Benzgalantamine degradation during experiments
<content_type> Technical Support Center: Benzgalantamine
Disclaimer: this compound is a recently developed prodrug of galantamine.[1][2][3][4] Information regarding its degradation is limited. This guide is based on the known properties of its active metabolite, galantamine, and general principles of handling similar alkaloid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and solutions?
A1: Proper storage is crucial to prevent degradation. For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions, typically prepared in DMSO, are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound, with a solubility of up to 100 mg/mL.[2] For in vivo experiments, various solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[2] It is important to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can potentially lead to hydrolysis of the compound.[2]
Q3: What are the primary known degradation pathways for similar compounds like galantamine?
A3: Based on studies of galantamine, the primary degradation pathways are expected to be oxidation, acid-catalyzed hydrolysis, and photolytic degradation.[5] Galantamine has been shown to be relatively stable under alkaline and thermal stress conditions.[5] The main oxidative degradation product is galantamine N-oxide.[5]
Q4: Can this compound be exposed to light during experiments?
A4: It is advisable to minimize light exposure. Studies on galantamine have shown that it undergoes photolytic degradation.[5] Therefore, it is best practice to handle this compound and its solutions in a dark room or by using amber-colored vials and light-protective coverings on experimental setups.
Troubleshooting Guide
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action(s) |
| Loss of biological activity or inconsistent results | Compound degradation due to improper storage (temperature, freeze-thaw cycles). | Review storage procedures. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term use.[2] |
| Exposure to acidic conditions during sample preparation or in the assay buffer. | Check the pH of all solutions. Maintain a neutral or slightly alkaline pH if the experimental conditions allow. Galantamine is known to degrade under acidic conditions.[5] | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Oxidative degradation from exposure to air or reactive oxygen species in the solvent. | Degas solvents before use. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with the experiment. Prepare solutions fresh before use. |
| Photodegradation from exposure to ambient or UV light. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions where possible. | |
| Precipitation of the compound in aqueous buffers | Poor solubility of this compound in the chosen buffer. | If using DMSO stock solutions, ensure the final concentration of DMSO in the aqueous buffer is low (typically <1%) to prevent precipitation. Sonication may aid in dissolution.[2] Consider using a different solvent system if precipitation persists. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[2]
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm), heating block.
-
Procedure:
-
Acidic Degradation: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Store at room temperature in the dark for 24 hours.
-
Photolytic Degradation: Expose an aliquot of this compound stock solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat an aliquot of this compound stock solution at 80°C for 24 hours.
-
Analysis: Analyze all samples, including a control (untreated this compound), by a stability-indicating method such as HPLC or LC-MS to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound and its active metabolite, galantamine.
Caption: Recommended workflow for handling and storing this compound to ensure stability.
Caption: Decision tree for troubleshooting unexpected experimental results with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
Adjusting pH for optimal Benzgalantamine activity
Disclaimer: Benzgalantamine is a hypothetical compound developed for illustrative purposes. The following guide is based on established principles for acetylcholinesterase inhibitors, the likely class for such a compound. All data and specific protocols are representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's enzymatic activity?
A1: The optimal pH for the target enzyme of this compound, acetylcholinesterase (AChE), is approximately 7.4 to 8.5.[1][2] Like many enzyme inhibitors, this compound's inhibitory activity is highest when its target enzyme is functioning optimally. Therefore, maintaining a physiological pH of 7.4 is recommended for most in vitro enzymatic assays to ensure maximal and reproducible inhibitory activity.[1] Deviations below pH 6.5 or above pH 9.0 can significantly decrease enzyme activity, which in turn affects the apparent inhibitory potency of this compound.[3][4][5]
Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?
A2: this compound, as a derivative of galantamine, is a weak base with a pKa of approximately 8.2.[6] This means its solubility and stability are pH-dependent.
-
Acidic Conditions (pH < 7.0): In acidic solutions, this compound will be protonated, increasing its solubility in aqueous buffers. However, strong acidic conditions can lead to degradation over time.[7][8]
-
Neutral to Alkaline Conditions (pH 7.0 - 9.0): The compound is generally stable in this range.[7][8] Near its pKa, slight changes in pH can impact the ratio of ionized to non-ionized forms, potentially affecting cell permeability and target engagement in cell-based assays.
-
Strongly Alkaline Conditions (pH > 9.0): While stable, high pH may decrease the solubility of the free base form, potentially leading to precipitation at high concentrations.
Q3: Can I use buffers other than Phosphate-Buffered Saline (PBS) for my experiments?
A3: Yes, but with caution. While PBS at pH 7.4 is standard for many biological applications due to its isotonic nature and mimicry of physiological conditions, certain assays may be incompatible.[9][10] Phosphate (B84403) ions can sometimes interfere with enzymatic reactions involving metal ions or compete for phosphate groups.[11] If you suspect buffer interference, alternatives like HEPES or Tris-HCl buffers, adjusted to the same pH and ionic strength, can be used. Always validate your assay with a new buffer system to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 Values Across Experiments | pH Drift in Assay Buffer: Buffers can change pH over time due to CO2 absorption from the air or improper storage. Small shifts in pH can alter enzyme activity and inhibitor binding.[12][13] | 1. Prepare fresh buffer for each experiment. 2. Calibrate your pH meter before each use. 3. Measure the final pH of your assay plate wells to confirm consistency. 4. Keep buffers tightly sealed when not in use. |
| Precipitate Forms in this compound Stock or Working Solution | pH-Dependent Solubility: If the stock solution (often in DMSO) is diluted into a buffer with a suboptimal pH, the compound may precipitate, especially at high concentrations. | 1. Ensure the final concentration of DMSO is low (<0.5%) to maintain solubility. 2. Check the pH of the dilution buffer. A buffer pH between 6.0 and 7.4 is recommended for initial dilutions. 3. Perform a solubility test by preparing the highest concentration of this compound in your assay buffer and visually inspecting for precipitate after incubation. |
| Low or No Inhibitory Activity Observed | Denatured Enzyme due to Extreme pH: The enzyme stock or assay buffer may be at an incorrect pH, leading to irreversible denaturation and loss of activity.[5][14] | 1. Verify the pH of all buffers and solutions used in the assay. The optimal pH for acetylcholinesterase is typically between 7.4 and 8.5.[1][2] 2. Ensure enzyme stocks have been stored in an appropriate buffer as recommended by the supplier. 3. Run a positive control with a known AChE inhibitor to confirm enzyme activity. |
Experimental Protocols & Data
Protocol: Preparation of 1L of 1x PBS (pH 7.4)
This protocol is a standard method for preparing a phosphate-buffered saline solution suitable for most enzymatic and cell-based assays with this compound.[15][16]
Materials:
-
Sodium Chloride (NaCl): 8.0 g
-
Potassium Chloride (KCl): 0.2 g
-
Disodium Phosphate (Na₂HPO₄): 1.44 g
-
Potassium Phosphate Monobasic (KH₂PO₄): 0.24 g
-
Distilled Water (dH₂O)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
Procedure:
-
Add approximately 800 mL of dH₂O to a sterile beaker or bottle.
-
Add the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ salts to the water.[16]
-
Stir the solution until all salts have completely dissolved.
-
Place the pH probe into the solution and monitor the reading.
-
Slowly add HCl to lower the pH or NaOH to raise the pH. Adjust dropwise until the meter reads exactly 7.4.[15]
-
Add dH₂O to bring the final volume to 1 L.
-
For sterile applications, autoclave the solution or pass it through a 0.22 µm sterile filter.[9]
-
Store at room temperature or 4°C.[15]
Table 1: Hypothetical pH-Dependent Activity of this compound
This table summarizes the expected relative inhibitory activity of this compound in an in vitro acetylcholinesterase assay conducted at various pH levels.
| Buffer pH | Relative AChE Activity (%) | Apparent this compound IC50 (nM) | Notes |
| 6.0 | 55% | 15.2 | Suboptimal enzyme activity leads to a higher apparent IC50. |
| 6.5 | 78% | 9.8 | |
| 7.0 | 92% | 6.1 | |
| 7.4 | 100% | 5.0 | Optimal pH for maximal enzyme and inhibitor activity. [1] |
| 8.0 | 98% | 5.3 | |
| 8.5 | 85% | 7.5 | |
| 9.0 | 60% | 13.8 | Decreased enzyme activity and potential inhibitor stability issues. |
Visualizations
References
- 1. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How does pH affect enzyme activity? | AAT Bioquest [aatbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 10. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. usbio.net [usbio.net]
Navigating the Synthesis of Benzgalantamine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzgalantamine derivatives, while conceptually straightforward via the esterification of the parent molecule, galantamine, presents a unique set of challenges rooted in the structural complexity of the galantamine scaffold. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to assist researchers in overcoming common hurdles in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the tertiary amine of galantamine before esterification?
A1: Generally, it is not necessary to protect the tertiary amine. Tertiary amines are typically unreactive towards acylating agents like benzoyl chloride under standard esterification conditions. The primary reaction will occur at the more nucleophilic secondary alcohol.
Q2: What are the most common side reactions observed during the synthesis of this compound derivatives?
A2: Potential side reactions include:
-
N-oxide formation: The tertiary amine, although generally unreactive towards acylation, can be susceptible to oxidation, leading to the formation of a galantamine N-oxide derivative.
-
Epimerization: Harsh reaction conditions (e.g., prolonged heating, strong bases) could potentially lead to epimerization at stereocenters.
-
Reaction with the furan (B31954) ring: Although less likely, highly reactive electrophiles under certain conditions could interact with the electron-rich benzofuran (B130515) ring system.
-
Hydrolysis: Incomplete drying of reagents or solvents can lead to the hydrolysis of benzoyl chloride, reducing the yield of the desired ester.
Q3: How do substituents on the benzoyl chloride affect the reaction rate?
A3: The electronic properties of the substituents on the benzoyl chloride can influence the reaction rate:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the carbonyl carbon, making it more reactive towards the nucleophilic attack by the alcohol. This generally leads to a faster reaction rate.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the carbonyl carbon, making it less electrophilic and thus slowing down the reaction rate.
Q4: What are the best methods for purifying this compound derivatives?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column chromatography: Silica (B1680970) gel chromatography is a highly effective method for separating the desired ester from unreacted galantamine, benzoic acid derivatives, and other side products.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an efficient way to achieve high purity.
-
Preparative HPLC: For obtaining highly pure samples, especially on a smaller scale, preparative high-performance liquid chromatography is a powerful technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or base. 2. Insufficiently reactive benzoyl chloride derivative. 3. Hydrolysis of benzoyl chloride due to moisture. 4. Low reaction temperature. | 1. Use fresh or purified catalyst/base. 2. For electron-poor benzoyl chlorides, consider increasing the reaction temperature or time. The use of a more potent acylating agent or activation method may be necessary. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction, monitoring for potential side product formation by TLC. |
| Multiple Spots on TLC (Unidentified Side Products) | 1. Decomposition of starting material or product. 2. N-oxide formation. 3. Epimerization. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. 3. Avoid strong bases and prolonged heating. |
| Difficulty in Removing Unreacted Galantamine | Co-elution with the product during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider converting the unreacted galantamine to a salt to facilitate its removal by extraction. |
| Difficulty in Removing Excess Benzoic Acid Derivative | Co-elution with the product. | Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up to extract the acidic impurity into the aqueous layer. |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
Galantamine
-
Substituted benzoyl chloride (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 equivalents)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve galantamine in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the substituted benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Illustrative Quantitative Data
The following table provides hypothetical yield and reaction time data for the synthesis of various this compound derivatives based on the expected electronic effects of the substituents. Actual results may vary and require experimental optimization.
| Substituent on Benzoyl Chloride | Electronic Effect | Expected Relative Reaction Rate | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| 4-Methoxy (-OCH₃) | Electron-Donating | Faster | 85-95 | 2-4 |
| 4-Methyl (-CH₃) | Electron-Donating | Faster | 80-90 | 3-6 |
| -H (Benzoyl Chloride) | Neutral | Baseline | 75-85 | 6-12 |
| 4-Chloro (-Cl) | Electron-Withdrawing | Slower | 60-75 | 12-24 |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | Slower | 50-65 | 18-36 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
This technical support guide provides a foundational understanding of the key challenges and solutions in the synthesis of this compound derivatives. Researchers are encouraged to use this information as a starting point and to meticulously optimize conditions for each specific derivative to achieve the best possible outcomes.
Technical Support Center: Minimizing Batch-to-Batch Variability of Benzgalantamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis, purification, and analysis of Benzgalantamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability when synthesizing this compound?
A1: The most common sources of variability in the synthesis of this compound, a prodrug of galantamine, can be categorized into three main areas:
-
Raw Materials: Variations in the quality, purity, and physical properties of starting materials and reagents can significantly impact the reaction kinetics, impurity profile, and yield of the final product.
-
Process Parameters: Inconsistent control over critical process parameters such as reaction temperature, time, pH, agitation speed, and addition rates of reactants can lead to differences in the formation of impurities and the final product's characteristics.
-
Purification and Isolation: Variability in crystallization conditions, including solvent selection, cooling rate, and drying, can result in different polymorphic forms, particle sizes, and residual solvent levels.
Q2: How does polymorphism affect the quality and performance of this compound?
A2: Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical quality attribute for active pharmaceutical ingredients (APIs) like this compound. Different polymorphs can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug. Inconsistent polymorphic form can lead to variable drug release profiles.[1][2]
-
Stability: Some polymorphic forms may be less stable and more prone to degradation or conversion to another form during storage.
-
Manufacturing Properties: Properties such as flowability and compressibility can vary between polymorphs, affecting the efficiency of downstream processing into final dosage forms.
Consistent control over the crystallization process is crucial to ensure the formation of the desired, stable polymorph.[2][3]
Q3: What analytical techniques are recommended for assessing the batch-to-batch consistency of this compound?
A3: A comprehensive analytical testing strategy is essential to ensure the consistency of this compound batches. Key recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For the identification, quantification, and purity assessment of this compound, as well as the detection and quantification of process-related impurities and degradation products.[4]
-
X-Ray Powder Diffraction (XRPD): To identify and control the polymorphic form of the API.[1][3]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Laser Diffraction: For measuring particle size distribution, which is crucial for dissolution and bioavailability.[][6][7]
-
Gas Chromatography (GC): To quantify residual solvents from the manufacturing process.[4]
-
Dissolution Testing: To assess the in vitro drug release characteristics, which can be indicative of in vivo performance.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Impurity Profile Between Batches
Symptoms:
-
Inconsistent peaks observed in HPLC chromatograms from different batches.
-
Total impurity levels approaching or exceeding specification limits in some batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Raw Material Quality | 1. Qualify and source starting materials from reliable vendors with stringent specifications. 2. Perform incoming raw material testing to confirm identity, purity, and key physical properties. |
| Inconsistent Reaction Conditions | 1. Implement strict process controls for critical parameters (temperature, pressure, reaction time, stoichiometry). 2. Utilize process analytical technology (PAT) for real-time monitoring of the reaction. |
| Side Reactions | 1. Investigate the reaction mechanism to identify potential side reactions. 2. Optimize reaction conditions to minimize the formation of by-products. |
| Inefficient Purification | 1. Optimize the recrystallization or chromatographic purification process. 2. Ensure consistent solvent quality and volume. |
Issue 2: Inconsistent Polymorphic Form Identified by XRPD
Symptoms:
-
Presence of undesired polymorphs in some batches.
-
Batch-to-batch variation in the relative amounts of different polymorphs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Crystallization Conditions | 1. Precisely control the cooling rate, agitation speed, and solvent/anti-solvent ratios during crystallization. 2. Investigate the effect of seeding on polymorphic outcomes. |
| Presence of Impurities | 1. Certain impurities can inhibit the formation of the desired polymorph or promote the growth of another. 2. Ensure a consistent and low impurity profile in the material to be crystallized. |
| Drying Conditions | 1. Inappropriate drying temperatures or methods can induce polymorphic transformations. 2. Validate the drying process to ensure it does not alter the crystalline form. |
| Mechanical Stress | 1. Milling or grinding can sometimes induce polymorphic changes. 2. Evaluate the impact of mechanical stress on the desired polymorph. |
Issue 3: Variable Particle Size Distribution (PSD)
Symptoms:
-
Inconsistent dissolution profiles between batches.
-
Poor flowability or handling characteristics of the API powder in some batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Crystallization | 1. Variations in cooling rate, agitation, and supersaturation can lead to different particle sizes. 2. Implement controlled crystallization processes. |
| Milling/Micronization Variability | 1. Ensure consistent operation of milling or micronization equipment (e.g., feed rate, pressure, mill speed). 2. Regularly maintain and calibrate particle size reduction equipment. |
| Agglomeration | 1. Fine particles may agglomerate during drying or storage, leading to a larger effective particle size. 2. Optimize drying conditions and consider the use of anti-caking agents if appropriate. |
| Sampling Technique | 1. Improper sampling of the bulk API can lead to non-representative PSD results. 2. Develop and validate a standardized sampling procedure. |
Experimental Protocols
Protocol 1: Determination of Polymorphic Form by X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of this compound and ensure batch-to-batch consistency.
Methodology:
-
Sample Preparation: Gently grind a small, representative sample of the this compound batch using a mortar and pestle to ensure a random orientation of crystals.
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source.
-
Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 40 mA).
-
Scan a 2θ range typically from 2° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Acquisition: Load the prepared sample onto the sample holder and initiate the scan.
-
Data Analysis:
-
Compare the resulting diffractogram with the reference patterns for the known polymorphs of this compound.
-
The presence and position of characteristic peaks will confirm the polymorphic identity.
-
The absence of peaks from other known polymorphs indicates polymorphic purity.
-
Protocol 2: Particle Size Distribution Analysis by Laser Diffraction
Objective: To measure the particle size distribution of this compound to control a critical quality attribute that can affect dissolution and bioavailability.
Methodology:
-
Sample Preparation:
-
Select a suitable dispersant in which this compound is insoluble and does not swell.
-
Prepare a suspension of the API in the dispersant and sonicate for a specified time (e.g., 2 minutes) to break up any loose agglomerates.
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer.
-
Ensure the instrument is aligned and has a clean optical system.
-
Select an appropriate measurement model (e.g., Fraunhofer or Mie theory).
-
-
Measurement:
-
Add the sample suspension to the instrument's dispersion unit until the desired obscuration level is reached.
-
Perform the measurement, taking an average of at least three readings.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution curve and report values such as D10, D50 (median particle size), and D90.
-
Compare these values against the established specifications for this compound.
-
Protocol 3: Dissolution Testing
Objective: To assess the in vitro release of this compound from a formulated product to ensure consistent performance.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a specified buffer (e.g., pH 4.5 acetate (B1210297) buffer or pH 6.8 phosphate (B84403) buffer), degassed.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one tablet/capsule in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
-
Analysis:
-
Analyze the filtered samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of drug dissolved at each time point.
-
-
Data Evaluation:
-
Compare the dissolution profiles of different batches. The profiles should be similar and fall within the established acceptance criteria.
-
References
- 1. Screening and controlling API polymorphs [events.malvernpanalytical.com]
- 2. xtalks.com [xtalks.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 6. Why particles size is important in pharmaceutical industry? Is it really problematic? [api.polpharma.com]
- 7. quadro-mpt.com [quadro-mpt.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. aaps.ca [aaps.ca]
Technical Support Center: Imaging Studies with Benzgalantamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing imaging studies in conjunction with the investigational drug Benzgalantamine. The information provided is intended to address potential challenges and artifacts that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Are there any known imaging artifacts specifically caused by this compound?
Currently, there is no specific evidence in the published literature to suggest that this compound directly causes unique imaging artifacts. As a prodrug of galantamine, its mechanism of action is primarily as an acetylcholinesterase inhibitor.[1][2][3] However, as with any investigational compound, it is crucial to maintain rigorous quality control during imaging studies to differentiate between potential compound-specific effects and general imaging artifacts.
Q2: What are the most common imaging modalities used in studies relevant to this compound's therapeutic area (Alzheimer's Disease)?
The primary imaging modalities used in clinical trials for Alzheimer's disease and related dementias include Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).[4][5][6]
-
MRI is used to assess brain structure, including volumetric changes in regions like the hippocampus, and to identify any cerebrovascular pathology.[7][8][9]
-
PET can be used to measure brain metabolism (FDG-PET) or to visualize specific pathological hallmarks of Alzheimer's disease, such as amyloid-beta plaques and tau tangles.[5][10][11]
Q3: Can this compound or its metabolites affect the uptake of PET tracers?
While there is no direct evidence of this compound interfering with PET tracer uptake, it is a theoretical possibility with any new drug. The active metabolite of this compound is galantamine, which modulates cholinergic activity.[1][2][3] Researchers should consider the potential for pharmacological effects on cerebral blood flow and metabolism, which could indirectly influence the distribution of PET tracers like FDG. For amyloid or tau PET imaging, direct binding interference is less likely but should not be entirely ruled out without specific investigation.
Q4: How can I differentiate between a true biological finding and an imaging artifact in my study?
Differentiating between a true finding and an artifact requires a systematic approach. This includes:
-
Standardized Protocols: Adherence to strict, standardized imaging protocols is crucial for consistency.[12][13]
-
Quality Control: Implementing rigorous quality control checks at each stage of the imaging process.[12]
-
Expert Review: Having experienced neuroradiologists or imaging scientists review the data.[14]
-
Phantom Studies: Using imaging phantoms to test scanner performance and calibration.
-
Reproducibility: Assessing the reproducibility of findings across different subjects and time points.
Troubleshooting Guides
Issue 1: Unexpected Signal Changes in MRI Scans
| Potential Cause | Troubleshooting Steps |
| Motion Artifacts | - Ensure thorough patient/subject instruction and comfortable positioning.[15] - Utilize motion correction sequences and software.[16][17] - Review raw data for signs of movement during acquisition. |
| Susceptibility Artifacts | - Screen subjects for metal implants or dental work. - Use artifact reduction sequences if available. |
| Drug-Induced Physiological Changes | - While no specific effects are known for this compound, consider that medications can sometimes have normalizing effects on brain structure or function.[1][18][19] - Correlate imaging findings with clinical and cognitive data. - Compare findings with a placebo or control group. |
Issue 2: Atypical Findings in PET Scans
| Potential Cause | Troubleshooting Steps |
| Patient Preparation Issues | - Verify adherence to patient preparation protocols (e.g., fasting for FDG-PET). - Ensure consistent uptake times for the radiotracer. |
| Non-Specific Tracer Uptake | - Be aware of potential artifacts from non-specific uptake in tissues like the white matter or skull.[20] - Review both attenuation-corrected and non-attenuation-corrected images to identify potential artifacts.[21] |
| Pharmacological Interference | - Consider the theoretical possibility of altered tracer biodistribution due to the drug's physiological effects. - Maintain a consistent dosing and imaging schedule relative to drug administration. - Analyze data for any systematic differences between the treatment and control groups that are not explained by the disease model. |
Data Presentation
The following table summarizes common artifacts in neuroimaging studies relevant to Alzheimer's disease research.
| Imaging Modality | Common Artifact | Potential Cause | Mitigation Strategy |
| MRI | Motion Artifacts | Subject movement during the scan | Head restraints, motion correction software, patient coaching[15] |
| Gibbs (Ringing) Artifacts | Undersampling of k-space | Increase matrix size, apply image filters | |
| Susceptibility Artifacts | Presence of metal, air-tissue interfaces | Subject screening, use of specific pulse sequences | |
| PET | Attenuation Correction Artifacts | Mismatch between CT and PET data (e.g., due to patient motion) | Patient immobilization, review of non-attenuated images[21] |
| Non-Specific Binding | Tracer uptake in tissues other than the target | Careful image interpretation, comparison with known patterns of non-specific binding[20] | |
| Patient Motion | Movement during the long acquisition time | Head holders, motion tracking and correction |
Experimental Protocols
Standardized MRI Acquisition Protocol for a Longitudinal Study
-
Patient Preparation:
-
Screen for MRI contraindications (e.g., pacemakers, metallic implants).
-
Provide clear instructions to the patient to remain still during the scan.
-
Ensure the patient is comfortable to minimize motion.
-
-
Imaging Sequences:
-
3D T1-weighted sequence (e.g., MPRAGE): For high-resolution anatomical detail and volumetric analysis.
-
T2-weighted FLAIR: To assess for white matter hyperintensities and other signs of vascular pathology.[7]
-
Diffusion Tensor Imaging (DTI): To evaluate white matter integrity.
-
Resting-state functional MRI (rs-fMRI): To investigate brain network connectivity.
-
-
Quality Control:
-
Perform daily quality assurance scans using a phantom.
-
Have a trained radiographer review each scan for quality and artifacts before the patient leaves the scanner.
-
Centralized review of a subset of scans to ensure consistency across sites in a multi-center study.[14]
-
Amyloid PET Imaging Protocol
-
Patient Preparation:
-
Confirm patient has not consumed caffeine (B1668208) or other substances that could interfere with the scan as per protocol.
-
Insert an intravenous catheter.
-
-
Radiotracer Administration and Uptake:
-
Administer a standardized dose of the amyloid PET tracer (e.g., Florbetapir, Flutemetamol, or Florbetaben).
-
Allow for the specified uptake period in a quiet, dimly lit room.
-
-
Image Acquisition:
-
Position the patient's head in the scanner with appropriate immobilization.
-
Acquire a low-dose CT scan for attenuation correction.
-
Acquire the PET scan for the specified duration.
-
-
Image Processing and Analysis:
-
Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images to the patient's MRI scan for anatomical reference.
-
Quantify tracer uptake in predefined regions of interest or use a standardized uptake value ratio (SUVR) to a reference region.[5]
-
Visualizations
Caption: Experimental workflow for imaging studies involving a new therapeutic agent.
Caption: Logical flow for troubleshooting unexpected findings in imaging data.
References
- 1. Effects of medication on neuroimaging findings in bipolar disorder: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Medication-induced changes on magnetic resonance imaging of the brain [polradiol.com]
- 4. Brain Imaging for Alzheimer’s Disease Clinical Trials (Chapter 33) - Alzheimer's Disease Drug Development [cambridge.org]
- 5. perceptive.com [perceptive.com]
- 6. Neuroimaging Modalities in Alzheimer’s Disease: Diagnosis and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Neuroimaging in Dementia Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Radiology Assistant : Dementia - Role of MRI [radiologyassistant.nl]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Signs and Artifacts in Amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. collectiveminds.health [collectiveminds.health]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. banook.com [banook.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Frontiers | Effective artifact removal in resting state fMRI data improves detection of DMN functional connectivity alteration in Alzheimer's disease [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Medication Effects in Neuroimaging Studies of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of pharmacological treatments on neuroimaging findings in first episode affective psychosis: A review of longitudinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pitfalls of voxel-based amyloid PET analyses for diagnosis of Alzheimer's disease: artifacts due to non-specific uptake in the white matter and the skull. | Semantic Scholar [semanticscholar.org]
- 21. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
An In Vitro Comparison of Benzgalantamine and Donepezil: A Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective in vitro comparison of Benzgalantamine and Donepezil (B133215), two prominent acetylcholinesterase inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these assessments.
This compound is a prodrug that is rapidly converted to its active moiety, galantamine, following intestinal absorption. Systemic exposure to this compound itself is less than 1% of that of galantamine.[1] Consequently, for the purposes of in vitro comparison, the pharmacological actions of this compound can be considered equivalent to those of galantamine.
Mechanism of Action: A Tale of Two Inhibitors
Both galantamine and donepezil exert their primary therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] By impeding this enzyme, both drugs increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, their interaction with the AChE enzyme and other neuronal targets differs significantly.
Galantamine is a competitive and reversible inhibitor of AChE, meaning it directly competes with acetylcholine for the enzyme's active site.[2] In contrast, donepezil is a non-competitive, reversible inhibitor that binds to the peripheral anionic site of AChE, a location distinct from the active site where acetylcholine binds.[2] This difference in binding mode can influence their pharmacological profiles.
A key differentiator is galantamine's dual mechanism of action; it also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[3][4] This means it binds to a site on the nAChR that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine. Donepezil does not share this property and, at higher concentrations, can even inhibit nAChR activity.[3][5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the potency of galantamine and donepezil.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| Donepezil | Acetylcholinesterase (AChE) | ~10 - 30 | ~2.5 - 6.7 | [6] |
| Galantamine | Acetylcholinesterase (AChE) | ~500 - 1500 | ~290 - 410 | [6] |
| Donepezil | Butyrylcholinesterase (BChE) | - | - | |
| Galantamine | Butyrylcholinesterase (BChE) | - | - |
Note: Values are aggregated from multiple studies and may vary depending on experimental conditions.
Based on these in vitro findings, donepezil is a significantly more potent inhibitor of acetylcholinesterase than galantamine.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
| Compound | Effect on nAChRs | Effective Concentration | Key Findings | Source |
| Galantamine | Positive Allosteric Modulator (PAM) | 0.1 - 1 µM | Potentiates agonist responses of α3β4, α4β2, α6β4, and α7 nAChR subtypes. | [3] |
| Donepezil | Inhibitor (at higher concentrations) | >10 µM | Devoid of nicotinic PAM activity; blocks nAChR activity at micromolar concentrations. | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921).
Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Donepezil and Galantamine solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (Donepezil or Galantamine) or vehicle control.
-
Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Modulation Assays
This technique allows for the direct measurement of ion flow through nAChRs in response to agonist application, with and without the presence of a modulator.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing nAChRs. The membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and the current flowing through the ion channels is recorded.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Extracellular solution (containing physiological salt concentrations)
-
Intracellular solution (in the recording pipette)
-
Nicotinic agonist (e.g., acetylcholine, nicotine)
-
Galantamine and Donepezil solutions
Procedure:
-
Culture cells expressing the target nAChR on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Position a recording pipette filled with intracellular solution onto a single cell using the micromanipulator.
-
Establish a whole-cell recording configuration.
-
Apply the nicotinic agonist via the perfusion system and record the resulting inward current.
-
After a washout period, co-apply the agonist with varying concentrations of galantamine or donepezil and record the current response.
-
Analyze the data to determine the effect of the test compound on the agonist-evoked current (e.g., potentiation or inhibition).
This method visualizes changes in intracellular calcium concentrations that occur upon nAChR activation.
Principle: nAChRs are permeable to calcium ions. When the channels open, calcium flows into the cell, leading to an increase in intracellular calcium concentration. This increase can be detected by fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to calcium.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Fluorescence microscope with a camera
-
Image analysis software
-
Nicotinic agonist
-
Galantamine and Donepezil solutions
Procedure:
-
Culture cells on coverslips.
-
Load the cells with a fluorescent calcium indicator by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Place the coverslip on the stage of the fluorescence microscope.
-
Record baseline fluorescence.
-
Apply the nicotinic agonist and record the change in fluorescence intensity over time.
-
After a washout period, co-apply the agonist with galantamine or donepezil and record the fluorescence response.
-
Analyze the images to quantify the change in fluorescence, which reflects the change in intracellular calcium concentration.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: Comparative mechanism of AChE inhibition.
Figure 2: Differential modulation of nAChRs.
Figure 3: Workflow for Ellman's method.
Conclusion
In vitro evidence demonstrates that while both this compound (via its active form, galantamine) and Donepezil are effective acetylcholinesterase inhibitors, they possess distinct pharmacological profiles. Donepezil is a more potent inhibitor of AChE. However, galantamine exhibits a unique dual mechanism of action by also positively modulating nicotinic acetylcholine receptors, a property not shared by Donepezil. This allosteric modulation may contribute to different therapeutic outcomes and provides a basis for further investigation into their respective clinical applications. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies.
References
- 1. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer’s disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Benzgalantamine and Other Cholinesterase Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Benzgalantamine, a novel cholinesterase inhibitor, with established treatments such as Donepezil (B133215), Rivastigmine (B141), and its active metabolite, Galantamine. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of the current landscape of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.
Introduction to this compound
This compound (ZUNVEYL®), formerly known as ALPHA-1062, is a new-generation acetylcholinesterase inhibitor (AChEI) recently approved by the U.S. Food and Drug Administration (FDA) for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1] It is a prodrug of galantamine, meaning it is administered in an inactive form and then metabolized in the body to its active form, galantamine.[1][2] This design aims to reduce the gastrointestinal side effects commonly associated with cholinesterase inhibitors by minimizing the drug's activity in the digestive tract.[2] Clinical studies have demonstrated that this compound is bioequivalent to galantamine and exhibits a comparable efficacy profile.[1]
Mechanism of Action: Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors, including this compound, exert their therapeutic effect by blocking the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning. By inhibiting this enzyme, these drugs increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] Galantamine, the active metabolite of this compound, also possesses a dual mechanism of action by allosterically modulating nicotinic receptors, which may further enhance cognitive function.[3]
Comparative Efficacy: In Vitro Data
The inhibitory potency of cholinesterase inhibitors is a key determinant of their efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of these inhibitors for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) is also an important factor, as BChE inhibition may contribute to certain side effects.
Since this compound is a prodrug of galantamine, the in vitro data for galantamine is presented as a surrogate for the active form of this compound. The following table summarizes the IC50 values for the inhibition of human brain cortex AChE and BChE by galantamine, donepezil, and rivastigmine from a comparative study.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Ratio (BChE IC50 / AChE IC50) |
| Galantamine | 5130 ± 630 | N.D. | N.A. |
| Donepezil | 340 ± 30 | 530 ± 100 | 1.56 |
| Rivastigmine | 5100 ± 100 | 3500 ± 100 | 0.69 |
| Data from a comparative study on human brain cortex cholinesterases.[4] N.D. = Not Determined. N.A. = Not Applicable. |
Based on this data, donepezil is the most potent inhibitor of AChE. Rivastigmine shows a preference for inhibiting BChE over AChE, while donepezil is modestly selective for AChE. Galantamine's selectivity could not be determined from this particular study.
Comparative Efficacy: In Vivo Experimental Data
The efficacy of these cholinesterase inhibitors has also been compared in animal models of Alzheimer's disease. In one study using APP23 transgenic mice, a model for Alzheimer's disease, the optimal daily doses of donepezil, rivastigmine, and galantamine were determined for reducing cognitive deficits in the Morris water maze task.
| Drug | Optimal Daily Dose (mg/kg, i.p.) |
| Donepezil | 0.3 |
| Rivastigmine | 0.5 |
| Galantamine | 1.25 |
| Data from a study in APP23 transgenic mice.[5] |
These results indicate that all three cholinesterase inhibitors were effective in mitigating cognitive impairment in this animal model, with donepezil being effective at the lowest dose.
Experimental Protocols
Determination of IC50 Values (Ellman's Assay)
The inhibitory potency of the compounds against AChE and BChE is commonly determined using a modified version of the Ellman's assay.
Principle: This colorimetric assay measures the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Protocol Outline:
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, and the substrate solution (acetylthiocholine or butyrylthiocholine).
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the cholinesterase enzyme and the inhibitor compounds at various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle for control).
-
Add the cholinesterase enzyme solution to each well and pre-incubate.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. alzforum.org [alzforum.org]
- 2. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 3. scispace.com [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Benzgalantamine's Nicotinic Receptor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzgalantamine, a prodrug of the well-established Alzheimer's disease therapeutic galantamine, has garnered significant attention for its dual mechanism of action: acetylcholinesterase (AChE) inhibition and modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comprehensive comparison of this compound's (via its active metabolite, galantamine) effects on nAChR subtypes, presenting supporting experimental data, detailed methodologies, and a critical evaluation of its performance against other nAChR modulators.
A Dual-Faceted Mechanism: Allosteric Modulator or Channel Blocker?
The interaction of galantamine with nAChRs is complex and subject to scientific debate. While it is often cited as a positive allosteric modulator (PAM), particularly for the α7 and α4β2 subtypes, a body of evidence suggests a more nuanced, concentration-dependent effect.[1][2][3][4]
At lower, therapeutically relevant concentrations (0.1-1 µM), galantamine has been shown to potentiate agonist-induced responses in several nAChR subtypes, including α3β4, α4β2, α6β4, and a chimeric α7/5-HT3 receptor.[2] This allosteric potentiation is believed to enhance cholinergic neurotransmission beyond simple AChE inhibition.[1][3] However, at higher concentrations (>10 µM), galantamine exhibits inhibitory effects, acting as an open-channel pore blocker.[2][4]
Conversely, some studies have failed to observe positive allosteric modulation by galantamine on human α4β2 or α7 nAChRs expressed in Xenopus oocytes and HEK293 cells, suggesting its effects might be solely attributable to AChE inhibition in certain experimental setups.[4] This highlights the critical importance of experimental conditions in interpreting the modulatory effects of galantamine.
Quantitative Comparison of Galantamine's Effects on nAChR Subtypes
The following tables summarize the quantitative data on galantamine's interaction with various nAChR subtypes. It is important to note the variability in reported values, which can be attributed to different experimental systems and conditions.
| Parameter | nAChR Subtype | Value | Experimental System | Reference |
| Potentiation | α3β4, α4β2, α6β4 | 0.1 - 1 µM | Whole-cell patch-clamp in HEK-293 cells | [2] |
| α7 (chimeric) | 0.1 - 1 µM | Whole-cell patch-clamp in HEK-293 cells | [2] | |
| α7 (human) | 0.1 µM | Two-electrode voltage-clamp in Xenopus oocytes | [5] | |
| EC50 (Potentiation) | Torpedo nAChR | Shifted from 79 µM to 46 µM (in presence of 1 µM Galantamine) | Two-electrode voltage-clamp in Xenopus oocytes | [5] |
| α7 (human) | Shifted from 305 µM to 189 µM (in presence of 100 nM Galantamine) | Two-electrode voltage-clamp in Xenopus oocytes | [5] | |
| Inhibition | Various nAChR subtypes | >10 µM | Whole-cell patch-clamp in HEK-293 cells | [2] |
| IC50 (AChE) | Human Brain | 30 µM | Not Specified | [5] |
Comparative Analysis with Other Cholinesterase Inhibitors
Unlike galantamine, other commonly prescribed AChE inhibitors for Alzheimer's disease, such as donepezil (B133215) and rivastigmine, do not exhibit the same allosteric potentiating ligand action on nAChRs.[2][6] At micromolar concentrations, they primarily act as nAChR inhibitors.[2] This distinction positions galantamine as a unique therapeutic agent with a potential for broader efficacy in modulating cholinergic deficits.
| Compound | Primary Mechanism | nAChR Modulation | Reference |
| Galantamine | AChE Inhibitor | Positive Allosteric Modulator (at low µM) / Inhibitor (at high µM) | [2] |
| Donepezil | AChE Inhibitor | Inhibitor (at µM concentrations) | [2][6] |
| Rivastigmine | AChE Inhibitor | Inhibitor (at µM concentrations) | [2][6] |
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is frequently used to study the function of ion channels, including nAChRs, expressed in a heterologous system.[4][7][8][9][10][11]
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonists (e.g., acetylcholine) are applied in the absence and presence of varying concentrations of the test compound (e.g., galantamine).
-
The resulting currents are recorded and analyzed to determine changes in agonist potency (EC50) and efficacy (Imax).
-
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell membrane, providing detailed information about receptor function.[2][12][13][14][15][16]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transfected with plasmids containing the cDNA for the nAChR subunits of interest.
-
Recording Preparation: A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
-
Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution and mounted on a micromanipulator.
-
Seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Recording: The cell is voltage-clamped, and currents are recorded in response to the application of agonists and modulators.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.[17][18][19]
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the target nAChR are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]epibatidine) that binds to the nAChR, along with varying concentrations of the unlabeled test compound (e.g., galantamine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Signaling Pathways Modulated by Galantamine
The neuroprotective effects of galantamine are thought to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway downstream of α7 nAChR activation.[20] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzgalantamine and Anti-Amyloid Monoclonal Antibodies on Amyloid-Beta Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzgalantamine and leading anti-amyloid monoclonal antibodies concerning their impact on amyloid-beta (Aβ) plaque formation, a key pathological hallmark of Alzheimer's disease. While this compound's primary mechanism is symptomatic improvement through acetylcholinesterase inhibition, emerging preclinical data suggests potential secondary effects on Aβ pathology for its active metabolite, galantamine. This contrasts with monoclonal antibodies that directly target and clear Aβ plaques. This guide presents the available experimental data, outlines methodologies, and visualizes the distinct mechanisms of action.
Mechanism of Action: A Tale of Two Strategies
This compound, a prodrug of galantamine, primarily enhances cholinergic neurotransmission by inhibiting acetylcholinesterase.[1][2] However, preclinical studies on galantamine suggest a multifaceted interaction with amyloid pathology. Galantamine has been shown to modulate the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which may play a role in neuroprotection against Aβ toxicity.[3][4] Furthermore, some in vitro and animal studies indicate that galantamine can inhibit Aβ aggregation, reduce its cytotoxicity, and promote its clearance by microglia.[1][5][6] There is also evidence to suggest it can modulate amyloid precursor protein (APP) processing away from the amyloidogenic pathway.[7][8]
In stark contrast, monoclonal antibodies such as aducanumab, lecanemab, and donanemab are designed to directly target and remove Aβ aggregates from the brain.[9][10][11] Aducanumab targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[11][12] Lecanemab preferentially binds to soluble Aβ protofibrils, one of the most neurotoxic forms of Aβ.[13] Donanemab specifically targets a modified form of Aβ present in established plaques, leading to their rapid clearance.[9][14]
Quantitative Data on Amyloid-Beta Plaque Reduction
The following tables summarize the quantitative data from clinical trials on the efficacy of anti-amyloid monoclonal antibodies in reducing Aβ plaques. As of now, there is no direct clinical data quantifying the effect of this compound on amyloid plaque formation in humans. The data for galantamine is derived from preclinical models and is not directly comparable to human clinical trial data for monoclonal antibodies.
Table 1: Amyloid Plaque Reduction by Anti-Amyloid Monoclonal Antibodies (Amyloid PET Imaging)
| Drug | Clinical Trial | Dosage | Duration | Change in Amyloid Plaque Burden (vs. Placebo) | Citation(s) |
| Aducanumab | PRIME (Phase 1b) | 3, 6, 10 mg/kg | 54 weeks | Dose-dependent reduction in PET SUVR | [12] |
| EMERGE & ENGAGE (Phase 3) | High Dose | 78 weeks | Reduction in PET SUVR of 0.272 and 0.238 | [12] | |
| Lecanemab | Clarity AD (Phase 3) | 10 mg/kg every 2 weeks | 18 months | Reduction of 59.1 centiloids | [15] |
| Donanemab | TRAILBLAZER-ALZ (Phase 2) | N/A | 76 weeks | 3.20 point difference on iADRS | [14] |
| TRAILBLAZER-ALZ 4 (Phase 3) | N/A | 6 months | 37.9% of participants achieved amyloid clearance | [9][14] |
Table 2: Head-to-Head Comparison of Donanemab and Aducanumab in Amyloid Plaque Clearance
| Metric | Donanemab | Aducanumab | P-value | Citation(s) |
| Amyloid Clearance at 6 Months | 37.9% | 1.6% | <0.001 | [9][14][16] |
| Percent Change in Brain Amyloid Levels at 6 Months | -65.2% | -17.0% | <0.001 | [14][16] |
| Mean Change in Brain Amyloid Levels at 6 Months (Centiloids) | -62.1 | -16.41 | <0.001 | [16] |
Experimental Protocols
In Vitro Amyloid-Beta Aggregation Assay
A common method to assess the inhibitory effect of compounds on Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.
-
Preparation of Aβ Peptides: Lyophilized Aβ1-42 is first monomerized by dissolving it in hexafluoroisopropanol (HFIP) and then removing the solvent. The resulting peptide film is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).[17][18]
-
Aggregation Conditions: The Aβ solution is incubated, typically at 37°C with gentle agitation, in the presence or absence of the test compound (e.g., galantamine).
-
ThT Fluorescence Measurement: At various time points, aliquots of the incubation mixture are added to a solution of ThT. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of aggregated Aβ.[19]
-
Data Analysis: The fluorescence intensity is measured using a spectrofluorometer (excitation ~450 nm, emission ~485 nm). A reduction in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of aggregation.[17]
Amyloid PET Imaging in Clinical Trials
Amyloid Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify Aβ plaque burden in the brain.
-
Radiotracer Administration: A specific radiotracer that binds to Aβ plaques (e.g., florbetapir, flortaucipir) is injected intravenously into the patient.[20][21]
-
Image Acquisition: After a designated uptake period, the patient's head is scanned using a PET scanner. The scanner detects the gamma rays emitted by the radiotracer, which are then used to reconstruct a 3D image of the brain.
-
Image Analysis: The PET images are co-registered with the patient's MRI scan for anatomical reference. The amount of radiotracer uptake in different brain regions is quantified, often expressed as a Standardized Uptake Value Ratio (SUVR) or in Centiloids, a standardized scale for quantifying amyloid PET results.[21]
-
Interpretation: Higher radiotracer uptake indicates a greater Aβ plaque burden. In clinical trials, the change in SUVR or Centiloids from baseline is used to assess the efficacy of an anti-amyloid therapy.[20][21]
Cerebrospinal Fluid (CSF) Aβ Analysis
The concentration of Aβ42 and the Aβ42/Aβ40 ratio in the CSF are established biomarkers for cerebral amyloidosis.
-
CSF Collection: CSF is collected via lumbar puncture. Standardized protocols are crucial to avoid pre-analytical variability, including the use of low-bind polypropylene (B1209903) tubes and a drip collection method.[22][23][24]
-
Sample Processing: The collected CSF is centrifuged to remove any cellular debris and then stored at -80°C until analysis.[22]
-
Immunoassay: The concentrations of Aβ42 and Aβ40 are measured using validated immunoassays, such as ELISA or automated electrochemiluminescence-based platforms.[25]
-
Data Interpretation: A low CSF Aβ42 concentration and a low Aβ42/Aβ40 ratio are indicative of Aβ plaque deposition in the brain, as the Aβ42 is sequestered in the plaques and less is available to diffuse into the CSF.[25]
Visualizing the Pathways
References
- 1. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine prevents apoptosis induced by beta-amyloid and thapsigargin: involvement of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine-induced amyloid-{beta} clearance mediated via stimulation of microglial nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine protects against beta amyloid peptide-induced DNA damage in a model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of galantamine on β-amyloid release and beta-site cleaving enzyme 1 expression in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lilly's Donanemab, will it be the light at the end of the tunnel? [the-innovation.org]
- 10. Reaction: study shows Alzheimer's drug lecanemab helps neutralise the effects of small toxic amyloid aggregates [sciencemediacentre.es]
- 11. behavioralhealth2000.com [behavioralhealth2000.com]
- 12. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Data Presented at CTAD 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 18. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Assessing Tau Phosphorylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzgalantamine and other therapeutic alternatives in their effects on tau phosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows.
Introduction to Tau Phosphorylation in Neurodegeneration
The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs). This pathological cascade is associated with neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at modulating tau phosphorylation are of significant interest in the development of novel treatments for these devastating conditions.
This compound and Its Potential Impact on Tau Phosphorylation
This compound is a prodrug of galantamine, an acetylcholinesterase inhibitor (AChEI) approved for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1][2][3][4] While this compound's primary mechanism of action is to increase acetylcholine (B1216132) levels in the brain, its direct effects on tau phosphorylation have not been extensively studied. However, research into its active metabolite, galantamine, and the broader class of AChEIs presents a complex and somewhat conflicting picture.
Some studies suggest that cholinesterase inhibitors may, paradoxically, increase the levels of phosphorylated tau in the brains of Alzheimer's disease patients.[3] Conversely, a recent preclinical study has proposed that galantamine may inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), an enzyme known to phosphorylate tau, suggesting a potential neuroprotective mechanism.[2] Another hypothesis posits that AChEIs might exert anti-neurodegenerative effects through a "phospho-tau cascade," though this remains to be conclusively demonstrated.[5] Given the lack of direct clinical data for this compound, its impact on tau phosphorylation remains an area for further investigation.
Alternative Therapeutic Strategies Targeting Tau Phosphorylation
Several alternative approaches that directly target tau phosphorylation have been investigated in clinical trials. This section compares three such alternatives: Tideglusib (B1682902), Leuco-methylthioninium bis(hydromethanesulfonate) (LMTM), and Nicotinamide (B372718).
Comparative Efficacy on Tau Phosphorylation
| Treatment Alternative | Mechanism of Action | Key Experimental Findings on Tau Phosphorylation | Clinical Trial Outcomes |
| Tideglusib | Glycogen synthase kinase-3β (GSK-3β) inhibitor | Preclinical studies in animal models demonstrated a reduction in tau hyperphosphorylation.[6][7] | Phase II clinical trials in patients with Alzheimer's disease and Progressive Supranuclear Palsy did not meet their primary clinical efficacy endpoints.[6][7][8][9] A subgroup analysis of one trial suggested a reduction in brain atrophy progression.[10] |
| LMTM | Tau aggregation inhibitor | Primarily designed to inhibit the aggregation of tau protein rather than its phosphorylation.[11] | A Phase 3 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant benefit on the primary endpoints. Changes in phosphorylated tau levels in the cerebrospinal fluid (CSF) were not significant.[12][13] |
| Nicotinamide (Vitamin B3) | Sirtuin inhibitor, precursor to NAD+ | Preclinical studies in a transgenic mouse model of Alzheimer's disease showed a selective reduction of tau phosphorylated at threonine 231 (p-tau231). | A Phase 2a clinical trial in patients with early Alzheimer's disease found no significant difference in the change in CSF p-tau231 levels between the nicotinamide and placebo groups after 48 weeks. Numerical trends favored nicotinamide for other tau biomarkers (p-tau181 and total tau), but these were not statistically significant.[1][4][14][15] |
Experimental Protocols for Assessing Tau Phosphorylation
Accurate assessment of tau phosphorylation is critical for evaluating the efficacy of therapeutic interventions. The following are detailed methodologies for three commonly used experimental techniques.
Western Blotting for Phosphorylated Tau
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To assess tau phosphorylation, this method utilizes antibodies that specifically recognize phosphorylated forms of tau.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature protein samples by heating in a loading buffer containing SDS.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated tau epitope of interest (e.g., p-tau231, p-tau181) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the phosphorylated tau signal to the signal for total tau or a loading control protein (e.g., β-actin, GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Tau
ELISA is a quantitative immunoassay that can be used to measure the concentration of a specific phosphorylated tau species in biological fluids like cerebrospinal fluid (CSF) or in cell lysates.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody that binds to total tau.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add standards with known concentrations of the phosphorylated tau of interest and the experimental samples to the wells.
-
Incubate to allow the tau protein to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the wells to remove unbound material.
-
Add a detection antibody that is specific for the phosphorylated tau epitope of interest and is conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured phosphorylated tau.
-
-
Substrate Addition:
-
Wash the wells to remove unbound detection antibody.
-
Add a chromogenic substrate that will be converted by the enzyme into a colored product.
-
-
Measurement and Analysis:
-
Stop the reaction and measure the absorbance of the colored product using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of phosphorylated tau in the experimental samples.
-
Immunohistochemistry (IHC) for Phosphorylated Tau
IHC allows for the visualization of the distribution and localization of phosphorylated tau within tissue sections, providing important spatial information.
Protocol:
-
Tissue Preparation:
-
Fix the tissue (e.g., brain tissue) in formalin and embed it in paraffin (B1166041).
-
Cut thin sections of the tissue and mount them on microscope slides.
-
-
Deparaffinization and Rehydration:
-
Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded ethanol (B145695) washes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigenic sites.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the tissue sections with a primary antibody specific for the phosphorylated tau epitope of interest overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the sections.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Apply an avidin-biotin-enzyme complex (e.g., ABC reagent).
-
Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear them in xylene, and mount with a coverslip.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a microscope to assess the intensity and localization of phosphorylated tau staining.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the tau phosphorylation pathway, the mechanism of action of the compared treatments, and a typical experimental workflow for assessing tau phosphorylation.
References
- 1. psypost.org [psypost.org]
- 2. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. The phospho-tau cascade, basal forebrain neurodegeneration, and dementia in Alzheimer's disease: Anti-neurodegenerative benefits of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase 2 trial of the GSK-3 inhibitor tideglusib in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tideglusib reduces progression of brain atrophy in progressive supranuclear palsy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silver lining for first anti-tau Alzheimer’s treatment in phase III? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 12. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer’s disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzgalantamine and Rivastigmine for Alzheimer's Disease
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, pharmacokinetics, and safety of two distinct cholinesterase inhibitors.
Benzgalantamine (Zunveyl®) and Rivastigmine (B141) (Exelon®) are two prominent therapeutic agents approved for the symptomatic treatment of mild-to-moderate dementia associated with Alzheimer's disease. While both drugs aim to enhance cholinergic neurotransmission by inhibiting cholinesterases, they possess fundamentally different pharmacological profiles. This compound is a novel prodrug of galantamine, designed for improved gastrointestinal tolerability, that acts as a selective, reversible acetylcholinesterase inhibitor with an additional unique mechanism. Rivastigmine is a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase with a pseudo-irreversible mode of action.
This guide provides a comprehensive, data-driven comparison of their mechanisms of action, clinical efficacy, pharmacokinetics, and safety profiles to inform research and development.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary therapeutic target for both drugs is the inhibition of enzymes that break down acetylcholine (B1216132), a crucial neurotransmitter for memory and cognition. However, their interactions with these enzymes and other neural targets differ significantly.
This compound: this compound is a prodrug that is rapidly converted to its active moiety, galantamine, after absorption in the small intestine.[1][2][3] This conversion strategy is designed to minimize gastrointestinal side effects by avoiding premature drug action in the gut.[2][4] The active compound, galantamine, exhibits a dual mechanism of action:
-
Competitive and Reversible Acetylcholinesterase (AChE) Inhibition: Galantamine competes with acetylcholine for the active site of AChE, preventing the breakdown of the neurotransmitter and thereby increasing its concentration in the synaptic cleft.[1]
-
Allosteric Potentiation of Nicotinic Receptors (nAChRs): Galantamine also binds to an allosteric site on nicotinic receptors, enhancing their sensitivity to acetylcholine.[2] This modulation is thought to further augment cholinergic signaling.
Rivastigmine: Rivastigmine is classified as a slowly reversible, or "pseudo-irreversible," carbamate (B1207046) inhibitor.[5][6] Unlike the competitive inhibition of galantamine, rivastigmine forms a temporary covalent bond with the active site of its target enzymes. Its key distinguishing feature is its ability to inhibit both major forms of cholinesterase:
-
Acetylcholinesterase (AChE) Inhibition: Like other drugs in its class, rivastigmine inhibits AChE.
-
Butyrylcholinesterase (BuChE) Inhibition: Rivastigmine is also a potent inhibitor of BuChE.[7][8] The role of BuChE in the brain increases as Alzheimer's disease progresses, suggesting that dual inhibition may offer advantages, particularly in later stages of the disease.[9]
The different modes of action are visualized in the signaling pathway diagram below.
Caption: Cholinergic signaling pathway and points of intervention for this compound and Rivastigmine.
Enzyme Inhibition Kinetics
The inhibitory potency and kinetics provide a quantitative basis for comparing the two drugs. Rivastigmine has been studied in more detail for its direct inhibitory constants.
| Parameter | This compound (as Galantamine) | Rivastigmine | Source(s) |
| Target(s) | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | [1][10] |
| Inhibition Type | Competitive, Reversible | Pseudo-irreversible (Carbamylation) | [1][5] |
| Human AChE Inhibition | Potent Inhibitor | kᵢ = 3,300 M⁻¹ min⁻¹ | [11][12] |
| Human BuChE Inhibition | Weak/No significant inhibition | kᵢ = 90,000 M⁻¹ min⁻¹ | [11][12] |
| Additional Mechanism | Allosteric potentiator of nicotinic receptors | None | [2] |
Note: Direct comparative IC50 or Ki values from head-to-head studies are limited in the literature. The data presented is from separate studies.
Clinical Efficacy
Both this compound and Rivastigmine have demonstrated efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease in randomized controlled trials. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a common primary endpoint in these trials, where a negative change indicates improvement.
| Study Parameter | This compound | Rivastigmine (Oral & Patch) | Source(s) |
| Patient Population | Mild-to-moderate Alzheimer's Disease | Mild-to-moderate Alzheimer's Disease | [13][14] |
| Trial Duration | 13 weeks | 26 weeks | [13][14] |
| Primary Efficacy Endpoint | ADAS-Cog score change from baseline | ADAS-Cog score change from baseline | [13][14] |
| Mean ADAS-Cog Change vs. Placebo | -1.9 points | -1.79 points | [13][14] |
| Global Function Improvement | Statistically significant improvements observed | Clinician-rated global impression of change showed significantly less deterioration compared to placebo. | [13][14][15] |
| Activities of Daily Living | N/A | Statistically significant benefit over placebo. | [14][15] |
Note: Clinical trial results are not from direct head-to-head comparative studies and differences in trial design, duration, and patient populations should be considered.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Rivastigmine are markedly different, influencing their dosing, metabolism, and potential for drug-drug interactions.
| Parameter | This compound | Rivastigmine (Oral) | Rivastigmine (Transdermal Patch) | Source(s) |
| Drug Type | Prodrug (converted to Galantamine) | Active Drug | Active Drug | [1] |
| Bioavailability | High (~90% as Galantamine) | ~40% (3 mg dose) | N/A (continuous delivery) | [10][16] |
| Time to Peak Plasma Conc. (Tmax) | 2.5 - 3 hours | ~1 hour | ~8 hours (smoother profile) | [10][16][17] |
| Elimination Half-life | ~7 hours (Galantamine) | ~1.5 hours | N/A | [10][18] |
| Metabolism | Hepatic: CYP2D6 and CYP3A4 | Cholinesterase-mediated hydrolysis | Cholinesterase-mediated hydrolysis | [10][18] |
| Excretion | Renal and hepatic | Primarily renal (as metabolites) | Primarily renal (as metabolites) | [10][18] |
| Drug-Drug Interactions | Potential with CYP2D6/3A4 inhibitors (e.g., ketoconazole, paroxetine) | Minimal, as it does not rely on CYP450 pathway | Minimal, as it does not rely on CYP450 pathway | [10][18][19] |
Safety and Tolerability
The primary differentiator for this compound is its design for improved gastrointestinal (GI) tolerability compared to older cholinesterase inhibitors. Rivastigmine's tolerability is significantly improved with its transdermal patch formulation.
| Adverse Event Profile | This compound | Rivastigmine | Source(s) |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness, headache, decreased appetite. | Oral: High incidence of nausea, vomiting, diarrhea, anorexia. Patch: Application site reactions (e.g., redness, itching), lower incidence of GI effects. | [5][20][21][22] |
| Key Tolerability Feature | Prodrug design demonstrated a ≥90% reduction in GI side effects compared to galantamine in Phase I trials. | Transdermal patch formulation significantly reduces GI side effects compared to the oral capsules. | [2][17][21] |
| Serious Adverse Events | Serious skin reactions (Stevens-Johnson syndrome), bradycardia, AV block. | Bradycardia, syncope. Overdose risk if multiple patches are applied. | [5][20][23][24] |
| Contraindications | Known hypersensitivity to this compound or galantamine. | Known hypersensitivity to rivastigmine or other carbamate derivatives. | [23][25] |
Experimental Protocols
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for determining the in vitro inhibitory activity of compounds like this compound's active moiety (galantamine) and Rivastigmine against AChE and BuChE.
Objective: To quantify the concentration of an inhibitor required to reduce cholinesterase activity by 50% (IC50).
Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[26] A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Acetylcholinesterase (e.g., from human recombinant source)
-
Butyrylcholinesterase (e.g., from human serum)
-
Acetylthiocholine (ATCI) iodide
-
Butyrylthiocholine (BTCI) iodide
-
DTNB (Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound/Galantamine, Rivastigmine)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate and spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents (e.g., buffer, DMSO). Create serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL Phosphate Buffer
-
20 µL DTNB solution
-
10 µL of the test compound solution at various concentrations (or solvent for control wells).
-
10 µL of AChE or BuChE solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the corresponding substrate (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
Conclusion
This compound and Rivastigmine represent two distinct and valuable approaches to enhancing cholinergic function in Alzheimer's disease.
-
This compound , as a prodrug of the selective and reversible AChE inhibitor galantamine, offers the established dual mechanism of AChE inhibition and nicotinic receptor modulation. Its key innovation lies in its design to significantly improve gastrointestinal tolerability, a common challenge that can limit therapy adherence with older cholinesterase inhibitors.[2]
-
Rivastigmine provides a broader spectrum of inhibition, targeting both AChE and BuChE through a pseudo-irreversible mechanism.[8][10] This dual inhibition may be particularly relevant as the disease progresses. The development of a transdermal patch has successfully addressed its primary liability of poor oral tolerability, allowing for smoother drug delivery and fewer GI side effects.[17]
The choice between these agents in a clinical or developmental context may depend on factors such as the stage of the disease, patient tolerability, and potential for drug-drug interactions. This compound's reliance on CYP450 metabolism contrasts with Rivastigmine's enzymatic hydrolysis, a key consideration for patients on multiple medications. Future research, including head-to-head clinical trials, would be invaluable for directly comparing the efficacy and long-term outcomes of these two differentiated therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 3. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia | Semantic Scholar [semanticscholar.org]
- 10. Rivastigmine - Wikipedia [en.wikipedia.org]
- 11. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 14. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 15. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 17. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medcentral.com [medcentral.com]
- 19. drugs.com [drugs.com]
- 20. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. An update on the safety of current therapies for Alzheimer’s disease: focus on rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]
- 25. youtube.com [youtube.com]
- 26. benchchem.com [benchchem.com]
A Comparative Analysis of Benzgalantamine and Memantine for Alzheimer's Disease
A detailed examination of two distinct therapeutic approaches for the management of mild-to-moderate Alzheimer's disease, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Benzgalantamine and Memantine (B1676192). While direct head-to-head clinical trial data is not yet available, this document synthesizes the current understanding of their individual mechanisms of action, pharmacokinetic profiles, and clinical efficacy and safety data from independent studies.
Executive Summary
This compound, a recently approved prodrug of galantamine, and Memantine represent two different strategies in the symptomatic treatment of Alzheimer's disease. This compound enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine (B1216132) levels in the brain.[1][2][3][4] Its development as a prodrug aims to improve the gastrointestinal tolerability associated with older cholinesterase inhibitors.[1][4][5] In contrast, Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, protecting neurons from the excitotoxic effects of excessive glutamate (B1630785).[6][7][8] This fundamental difference in their mechanisms of action suggests they are not direct competitors but may offer complementary therapeutic benefits.[9]
Mechanism of Action
This compound: As a prodrug, this compound is rapidly converted to its active moiety, galantamine, after absorption.[1][4] Galantamine is a competitive and reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1][3] By blocking AChE, it prevents the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function, thus increasing its availability in the synaptic cleft.[1][2] This action is intended to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.[1][4]
Memantine: Memantine offers a neuroprotective mechanism by targeting the glutamatergic system.[8] In Alzheimer's disease, excessive glutamate can lead to chronic activation of NMDA receptors, resulting in a continuous influx of calcium ions and subsequent neuronal damage, a process known as excitotoxicity.[7][8] Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[10] It preferentially blocks the NMDA receptor channels during periods of excessive glutamate release, while preserving their normal function in synaptic transmission.[7][8]
Signaling Pathway Diagrams
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic properties of this compound (as its active moiety, galantamine) and Memantine is presented below.
| Parameter | This compound (as Galantamine) | Memantine |
| Bioavailability | High | High (100%) |
| Time to Peak (Tmax) | 2.5-3 hours (delayed to 6 hours with food)[2][11] | 3-7 hours |
| Plasma Protein Binding | ~18%[2][11] | ~45% |
| Metabolism | Primarily by CYP2D6 and CYP3A4[2][11] | Minimal, largely excreted unchanged |
| Elimination Half-life | ~7 hours[11] | 60-100 hours |
| Excretion | Hepatic metabolism, glucuronidation, and renal excretion (20% unchanged in urine)[2][11] | Primarily renal (unchanged) |
Clinical Efficacy and Safety
Direct comparative trials between this compound and Memantine are lacking. The following data is synthesized from individual clinical studies.
This compound
This compound was approved by the FDA in July 2024 for the treatment of mild-to-moderate dementia in Alzheimer's patients.[1][4] Its approval was based on studies demonstrating its bioequivalence to existing galantamine formulations.[5][12][13]
A key clinical trial was a 13-week, international, randomized, double-blind, placebo-controlled study involving 386 patients.[14] Participants received a flexible dose of 24–32 mg/day of this compound or a placebo.[14]
Efficacy:
-
The primary efficacy endpoint was the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
At 13 weeks, the this compound-treated group showed a statistically significant mean improvement of 1.9 points in ADAS-cog scores compared to the placebo group.[14]
Safety and Tolerability:
-
This compound is designed as a prodrug to minimize gastrointestinal side effects associated with peripheral cholinesterase inhibition.[1][4]
-
Phase I trials demonstrated a ≥90% reduction in gastrointestinal side effects typically associated with galantamine.[5]
-
In bioequivalence studies, GI-related adverse events occurred in less than 2% of participants, and no cases of insomnia were reported.[12]
-
Common side effects of cholinesterase inhibitors include nausea, vomiting, diarrhea, and anorexia.[2] Due to their vagotonic effects, they may also cause bradycardia and atrioventricular (AV) block.[2][11]
Memantine
Memantine is indicated for the treatment of moderate to severe Alzheimer's disease.[15]
Efficacy:
-
Clinical trials have demonstrated that Memantine produces statistically significant improvements in cognition in patients with moderate to severe Alzheimer's disease, as measured by the Severe Impairment Battery (SIB) scale.[10]
-
It has also shown beneficial effects on global assessment using the Clinician's Interview-Based Impression of Change Plus (CIBIC-plus) scale.[10]
Safety and Tolerability:
-
Memantine is generally well-tolerated.
-
Common side effects include dizziness, headache, confusion, and constipation.
-
Conditions that raise urine pH can decrease the urinary elimination of Memantine, leading to increased plasma levels.[15]
Experimental Protocols
This compound Bioequivalence Study
Objective: To compare the bioavailability of this compound with an extended-release (ER) formulation of galantamine.
Design: A two-treatment, two-period, crossover study.[5]
Participants: 40 healthy adult volunteers.[5][13]
Methodology:
-
Subjects were randomized to one of two treatment arms for a 7-day period:
-
A one-week washout period followed the initial treatment phase.[5]
-
Subjects were then crossed over to the alternate treatment arm for another 7 days.[5]
-
Pharmacokinetic parameters, including area-under-the-curve (AUC) and peak plasma concentration (Cmax), were measured.
Results:
-
This compound was found to be bioequivalent to galantamine ER.[5]
-
The AUC of this compound was 107% and the peak exposure was 127% relative to galantamine ER.[5][13]
References
- 1. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 9. How does Benzgalantaminecompare with other treatments for Alzheimer Disease? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. neurologylive.com [neurologylive.com]
- 14. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
A Comparative Guide to the Anti-inflammatory Effects of Benzgalantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Benzgalantamine, benchmarked against established anti-inflammatory agents. The data presented is compiled from preclinical and clinical studies to assist in the evaluation of this compound's therapeutic potential in inflammatory conditions.
Introduction
This compound is a prodrug of galantamine, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Beyond its cholinomimetic activity, galantamine has demonstrated significant anti-inflammatory effects, primarily through the activation of the cholinergic anti-inflammatory pathway.[3] This pathway represents a crucial link between the nervous and immune systems in the regulation of inflammation. This guide will delve into the experimental validation of these effects, comparing them with a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
This compound, through its active metabolite galantamine, exerts its anti-inflammatory effects by potentiating cholinergic signaling. This leads to the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) on immune cells, such as macrophages. Activation of α7nAChR inhibits the release of pro-inflammatory cytokines by interfering with the nuclear translocation of NF-κB and activating the JAK2-STAT3 signaling pathway.[3][4]
Experimental Validation: Comparative Data
The anti-inflammatory efficacy of this compound (via its active metabolite galantamine) has been evaluated in various preclinical models. Below is a comparison with the well-established NSAID, diclofenac.
Table 1: Comparison of Anti-inflammatory Activity
| Parameter | This compound (Galantamine) | Diclofenac | Experimental Model |
| Inhibition of Paw Edema (%) | Data not available | 71.82 ± 6.53 (at 20 mg/kg)[5] | Carrageenan-induced paw edema in rats |
| Reduction of TNF-α | Significant reduction in serum levels[6] | Data not available in a directly comparable format | LPS-induced acute lung injury in mice |
| Reduction of IL-1β | Significant reduction in BAL fluid and serum[6] | Data not available in a directly comparable format | LPS-induced acute lung injury in mice |
| Reduction of IL-6 | Significant reduction in BAL fluid and serum[6] | Data not available in a directly comparable format | LPS-induced acute lung injury in mice |
| IC50 (TNF-α inhibition) | Data not available | Data not available | In vitro LPS-stimulated macrophages |
| IC50 (IL-1β inhibition) | Data not available | Data not available | In vitro LPS-stimulated macrophages |
| IC50 (IL-6 inhibition) | Data not available | Data not available | In vitro LPS-stimulated macrophages |
Note: As this compound is a prodrug of galantamine, data for galantamine is used as a proxy for its anti-inflammatory activity. BAL: Bronchoalveolar Lavage.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Test compounds (this compound or Diclofenac) or vehicle are administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
LPS-Induced Cytokine Release in Macrophages
This in vitro assay assesses the direct effect of a compound on inflammatory cytokine production.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (this compound) or vehicle for a specified duration (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits. The percentage inhibition of cytokine release is calculated for each concentration of the test compound.
Discussion and Conclusion
The available evidence strongly suggests that this compound, through its active metabolite galantamine, possesses anti-inflammatory properties mediated by the cholinergic anti-inflammatory pathway. Preclinical studies demonstrate its ability to significantly reduce the levels of key pro-inflammatory cytokines in response to an inflammatory stimulus.[6]
While direct comparative quantitative data, such as IC50 values and percentage inhibition in standardized models, are still emerging for this compound, the existing findings position it as a compound of interest for inflammatory conditions. Its unique, neurally-mediated mechanism of action offers a potential alternative or adjunct to traditional anti-inflammatory drugs like NSAIDs.
Further research is warranted to fully elucidate the anti-inflammatory profile of this compound, including head-to-head comparative studies with established anti-inflammatory agents across a range of in vitro and in vivo models. Such studies will be crucial in determining its therapeutic potential for a broader spectrum of inflammatory diseases beyond its current indication.
References
- 1. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Oral versus Intranasal Benzgalantamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of oral and intranasal administration routes for Benzgalantamine, a prodrug of the acetylcholinesterase inhibitor galantamine. While direct comparative clinical trials are not yet available, this document synthesizes findings from studies on oral this compound and intranasal formulations of galantamine and its prodrugs to offer an evidence-based overview for research and development professionals.
This compound (Zunveyl®) is a recently approved oral delayed-release formulation designed to improve the gastrointestinal tolerability of galantamine, a cornerstone in the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1] The intranasal route, explored for galantamine and its prodrugs, presents an alternative approach aiming to enhance brain delivery and further minimize systemic side effects.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize key pharmacokinetic and efficacy data from studies on oral this compound and intranasal galantamine formulations. It is crucial to note that these data are from separate studies with different methodologies and subject populations (human vs. animal models), and therefore, direct comparisons should be interpreted with caution.
Table 1: Pharmacokinetic and Safety Profile Comparison
| Parameter | Oral this compound (Zunveyl®) | Intranasal Galantamine Prodrug (Memogain) | Intranasal Galantamine Nanoparticles |
| Active Moiety | Galantamine | Galantamine | Galantamine |
| Bioavailability | Bioequivalent to oral galantamine immediate and extended-release formulations.[4][5] | Aims to enhance brain delivery.[2] | Potentiated brain delivery and delayed elimination compared to oral and nasal solutions.[3] |
| Key Advantage | ≥90% reduction in gastrointestinal side effects compared to galantamine.[4] | Circumvents gastrointestinal side effects.[2] | Outperforms conventional galantamine therapy in brain targeting.[3] |
| Adverse Events | Minimal adverse events reported in bioequivalence trials.[1] | Well-tolerated at 6 mg/kg twice daily in mice.[2] | Not detailed in the provided study. |
| Study Population | Healthy adult humans.[4][6] | 5XFAD mouse model of Alzheimer's disease.[2] | Scopolamine-induced Alzheimer's disease rat model.[3] |
Table 2: Efficacy Data Comparison
| Efficacy Endpoint | Oral Galantamine (Active Metabolite of this compound) | Intranasal Galantamine Prodrug (Memogain) in Mice | Intranasal Galantamine Nanoparticles in Rats |
| Cognitive Function | Significant improvement in ADAS-cog scores compared to placebo in a 2-year study.[7] | Improved performance in open field, light-dark avoidance, and fear conditioning tests.[2] | Enhanced spatial memory and exploring behavior.[3] |
| Neuropathology | Not a disease-modifying drug.[4] | Significantly lower amyloid-β plaque density in the entorhinal cortex and hippocampus.[2] | Suppressed beta-amyloid deposition and Notch signaling.[3] |
| Global Function | Sustained cognitive benefits observed.[5] | Ameliorated behavioral symptoms.[2] | Restored histopathological degeneration.[3] |
| Study Duration | 2 years.[7] | 8 weeks.[2] | 2 weeks.[3] |
Experimental Protocols
Oral this compound (Zunveyl®) Bioequivalence Study
The efficacy of oral this compound is established through its bioequivalence to galantamine hydrobromide.[5] The pivotal studies were designed as single-dose, two-treatment, two-period crossover in vivo studies in healthy male and non-pregnant, non-lactating female subjects.[8]
-
Objective: To compare the rate and extent of absorption of this compound with galantamine immediate-release (IR) and extended-release (ER) formulations.
-
Design: A randomized, open-label, two-period, crossover study.
-
Participants: Healthy adult volunteers.
-
Treatment Arms:
-
Test: Single dose of this compound (e.g., 5 mg).
-
Reference: Single dose of galantamine IR or ER (e.g., 8 mg).
-
-
Procedure: Subjects received a single dose of either the test or reference product, followed by a washout period of at least one week, and then received the alternate product.[4]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to measure plasma concentrations of galantamine.
-
Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC(0-t), and AUC(0-inf) were required to be within the 80-125% range.
Intranasal Galantamine Prodrug (Memogain) Efficacy Study in a Mouse Model
This study investigated the effect of chronic intranasal Memogain treatment on behavior and amyloid-β plaque deposition in the 5X Familial Alzheimer's Disease (5XFAD) mouse model.[2]
-
Objective: To evaluate the therapeutic potential of intranasal Memogain to retard plaque deposition and improve behavioral symptoms in an Alzheimer's disease mouse model.
-
Animal Model: 5XFAD transgenic mice.
-
Treatment: Chronic intranasal administration of Memogain (6 mg/kg body weight) or vehicle (placebo) twice daily for 8 weeks.[2]
-
Behavioral Tests:
-
Open Field and Light-Dark Avoidance: To assess anxiety and exploratory behavior.
-
Fear Conditioning: To evaluate learning and memory.
-
-
Neuropathological Analysis:
-
Following the 8-week treatment period, mice were euthanized, and brain tissue was collected.
-
Immunohistochemistry was performed to quantify the amyloid-β plaque density in the entorhinal cortex and hippocampus.[2]
-
Intranasal Galantamine Nanoparticles Efficacy Study in a Rat Model
This study investigated the pharmacodynamics and pharmacokinetics of a 2-week intranasal galantamine-bound chitosan (B1678972) nanoparticles (G-NP) treatment in a scopolamine-induced Alzheimer's disease rat model.[3]
-
Objective: To assess the behavioral, neurobiochemical, and histopathological changes following intranasal G-NP administration compared to oral and nasal galantamine solutions.
-
Animal Model: Scopolamine-induced Alzheimer's disease in rats.
-
Treatment: Two-week intranasal administration of G-NP.
-
Efficacy Assessment:
-
Behavioral Analysis: Assessment of spatial memory and exploratory behavior.
-
Neurobiochemical Analysis: Measurement of cholinergic transmission markers.
-
Histopathological Examination: Evaluation of beta-amyloid deposition, Notch signaling, and neuronal degeneration in the brain.
-
-
Pharmacokinetic Analysis: Brain uptake and pharmacokinetic profiles were determined using a validated LC/MS assay.[3]
Visualizing the Pathways
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for comparing administration routes.
Caption: this compound administration and metabolic pathways.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Nasal Application of the Galantamine Pro-drug Memogain Slows Down Plaque Deposition and Ameliorates Behavior in 5X Familial Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 5. Clinical Studies - ZUNVEYL is the first and only FDA-approved acetylcholinesterase inhibitor to utilize prodrug enteric-coated, delayed-release technology. [zunveyl.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Therapeutic Efficacy of Benzgalantamine: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Benzgalantamine, a prodrug of the acetylcholinesterase inhibitor (AChEI) galantamine, is a therapeutic agent for mild to moderate dementia of the Alzheimer's type. Its mechanism of action, centered on enhancing cholinergic neurotransmission, dictates a specific set of biomarkers for assessing its therapeutic effect. This guide provides a comparative analysis of these biomarkers against those used for other Alzheimer's disease (AD) treatments, supported by experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
This compound is rapidly converted to its active moiety, galantamine, in the body. Galantamine exerts its therapeutic effect through a dual mechanism: it competitively and reversibly inhibits the acetylcholinesterase (AChE) enzyme, thereby increasing the synaptic availability of the neurotransmitter acetylcholine (B1216132), and it allosterically modulates nicotinic acetylcholine receptors (nAChRs), further enhancing cholinergic signaling. The prodrug formulation of this compound is designed to reduce the gastrointestinal side effects associated with galantamine by delaying its release.
Biomarkers for Assessing this compound's Therapeutic Effect
The primary biomarkers for assessing the pharmacodynamic and potential therapeutic effects of this compound are directly related to its mechanism of action. These can be categorized as target engagement biomarkers and downstream biomarkers.
Target Engagement Biomarkers: Cholinesterases in Cerebrospinal Fluid (CSF)
The most direct way to measure the effect of this compound is to assess its impact on its target enzyme, AChE, in the central nervous system. This is typically done by measuring the activity and protein levels of AChE and butyrylcholinesterase (BuChE) in the cerebrospinal fluid (CSF).
A comparative study of different AChEIs revealed that galantamine has a distinct profile compared to other agents like donepezil (B133215) and rivastigmine. After 13 weeks of treatment, galantamine was associated with a 51.2% increase in CSF AChE protein levels, while having a minimal effect on AChE and BuChE activity. This increase in AChE protein may be a compensatory response to the enzyme inhibition.
Another potential biomarker is the "Cholinergic Index," defined as the ratio of choline (B1196258) acetyltransferase (ChAT) to AChE activity in the CSF. One study showed that galantamine treatment significantly increased this index, and the change correlated with cognitive improvement.
Comparison with Other Alzheimer's Disease Therapies
The biomarker strategy for this compound differs significantly from that of other classes of AD drugs, such as NMDA receptor antagonists and anti-amyloid therapies.
Acetylcholinesterase Inhibitors (AChEIs)
While all AChEIs aim to increase acetylcholine levels, their effects on CSF biomarkers can vary.
| Biomarker | Donepezil | Rivastigmine | Galantamine (Active Moiety of this compound) |
| CSF AChE Activity | ▲ 11.8% | ▼ 42.6% | ▼ 2.1% |
| CSF BuChE Activity | ▲ 2.8% | ▼ 45.6% | ▼ 0.5% |
| CSF AChE Protein Level | ▲ 215.2% | ▼ 9.3% | ▲ 51.2% |
| CSF BuChE Protein Level | ▲ 0.4% | ▼ 21.8% | ▲ 10.5% |
| Data from a 13-week, open-label, randomized study in AD patients. |
NMDA Receptor Antagonists (Memantine)
Memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, has a different mechanism of action from AChEIs, and its biomarker profile reflects this. Studies have shown that memantine does not significantly alter the core AD biomarkers of Aβ and tau in the CSF. However, some research suggests it may have an effect on oxidative stress biomarkers. One study found that memantine treatment was associated with a decrease in 3-nitrotyrosine (B3424624) (a marker of protein nitration) and an increase in non-protein thiols and disulfides in the CSF.
Anti-Amyloid Therapies (e.g., Lecanemab, Donanemab)
The newest class of AD drugs, anti-amyloid monoclonal antibodies, directly target the underlying amyloid pathology. Their therapeutic effect is monitored by changes in amyloid and tau biomarkers.
| Biomarker | Lecanemab | Donanemab |
| Brain Amyloid Plaque (PET) | Significant reduction | Significant reduction |
| CSF Aβ42/Aβ40 Ratio | Increase (normalization) | No significant difference in plasma Aβ42/40 |
| CSF p-tau217 | Reduction | Significant reduction in plasma p-tau217 |
| CSF Total Tau | Reduction | No significant difference in plasma NfL |
| Data from respective clinical trials. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
In Vitro Validation and Comparative Analysis of Benzgalantamine's Reduced Gastrointestinal Effects
A detailed guide for researchers and drug development professionals on the improved gastrointestinal safety profile of Benzgalantamine compared to its active metabolite, galantamine.
This comparison guide provides a comprehensive analysis of the reduced gastrointestinal (GI) side effects of this compound, a novel prodrug of galantamine. The guide is intended for researchers, scientists, and drug development professionals interested in the advancements in Alzheimer's disease therapeutics with improved tolerability.
This compound, approved by the FDA in July 2024 under the brand name Zunveyl, is designed to minimize the GI adverse events commonly associated with acetylcholinesterase inhibitors like galantamine.[1][2] As a prodrug, this compound passes through the gastrointestinal tract in an inert form, is absorbed in the small intestine, and is then metabolized in the liver to release the active compound, galantamine.[2][3] This mechanism is intended to avoid the direct stimulation of the enteric nervous system by galantamine, which is a primary cause of nausea, vomiting, and diarrhea.[3]
Comparative Analysis of Gastrointestinal Effects: this compound vs. Galantamine
Clinical studies have demonstrated a significant reduction in GI-related adverse events with this compound compared to immediate-release (IR) and extended-release (ER) formulations of galantamine.
| Adverse Event | This compound (ALPHA-1062) | Galantamine (IR/ER) |
| Overall GI Adverse Events | < 2% in clinical trials[4][5] | Nausea (up to 20.7%), Vomiting (up to 10.5%), Diarrhea (5-7%)[6] |
| Reduction in GI Side Effects | ≥ 90% reduction compared to galantamine[3] | - |
In Vitro Evidence of Galantamine's Direct Effects on Gastrointestinal Smooth Muscle
While direct in vitro studies on this compound's inertness in the GI tract are not publicly available, research on galantamine provides a clear rationale for the prodrug approach. A study by Turiiski et al. investigated the in vitro effects of galantamine on isolated rat gastrointestinal smooth muscle preparations. The findings from this study are summarized below.
| Parameter | Effect of Galantamine (10⁻⁷ to 10⁻⁴ mol/L) |
| Stomach and Ileum Peristalsis | Increased activity, hypertonia[7][8] |
| Intestinal Passage | Accelerated[7][8] |
| Smooth Muscle Preparations | Caused tonic contractions[7][8] |
| Gastric and Ileal Phasic Amplitude | Increased[7][8] |
These in vitro findings demonstrate that galantamine directly stimulates GI smooth muscle, leading to the clinically observed side effects. This compound, by remaining in its inactive prodrug form within the GI tract, is designed to circumvent these direct effects.
Experimental Protocols
In Vitro Analysis of Galantamine on Rat Gastrointestinal Smooth Muscle (Adapted from Turiiski et al.)
-
Tissue Preparation: Male Wistar rats were euthanized, and segments of the stomach, duodenum, jejunum, and ileum were isolated and placed in Krebs solution. Smooth muscle strips were prepared from these segments.
-
Experimental Setup: The muscle strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The contractile activity was recorded isometrically using force-displacement transducers.
-
Drug Application: After an equilibration period, cumulative concentrations of galantamine (10⁻⁷ to 10⁻⁴ mol/L) were added to the organ baths.
-
Data Analysis: Changes in the tone and amplitude of spontaneous contractions were measured and analyzed to determine the effect of galantamine on GI smooth muscle activity.
Clinical Bioequivalence and Safety Study of this compound
-
Study Design: A randomized, open-label, two-period, two-treatment, crossover study was conducted in 40 healthy adult volunteers.[5]
-
Treatment Arms:
-
Washout Period: A one-week washout period was implemented between the two treatment periods.[5]
-
Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the pharmacokinetic parameters of galantamine, including area under the curve (AUC) and peak plasma concentration (Cmax).
-
Safety and Tolerability Assessment: Adverse events, particularly GI-related side effects, were monitored and recorded throughout the study.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative fate of this compound and Galantamine after oral administration.
Caption: Signaling pathways for GI effects of Galantamine vs. This compound.
Caption: Workflow of the this compound bioequivalence and safety study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Dextran Sodium Sulphate-Induced Gastrointestinal Injury Further Aggravates the Impact of Galantamine on the Gastric Myoelectric Activity in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro study of the influence of the anticholinesterase drug galantamine on motor and evacuative functions of rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Replicating Published Findings on Benzgalantamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzgalantamine's mechanism of action with alternative Alzheimer's disease therapeutics, supported by experimental data. This compound is a novel prodrug of galantamine, designed to improve upon the gastrointestinal side effect profile of its active moiety. The active form, galantamine, exhibits a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and positive allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide will delve into these mechanisms, comparing galantamine's performance with other widely used acetylcholinesterase inhibitors, donepezil (B133215) and rivastigmine (B141).
Comparative Analysis of Acetylcholinesterase Inhibition
The primary therapeutic action of this compound, through its conversion to galantamine, is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Enhancing cholinergic neurotransmission is a key strategy in the symptomatic treatment of Alzheimer's disease. The following table summarizes the in vitro inhibitory potency of galantamine, donepezil, and rivastigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | AChE IC50 (nM) | AChE Ki (µg/g) | BuChE IC50 (nM) | Selectivity for AChE over BuChE |
| Galantamine | ~410 | 7.1 - 19.1 | >10,000 | Moderate-High |
| Donepezil | 6.7 | 0.65 - 2.3 | 7,400 | High (~1104x) |
| Rivastigmine | 4.3 | Not Found | 31 | Low (~7x) |
Note: IC50 and Ki values can vary between studies based on experimental conditions. Data presented here is a synthesis from multiple sources.
Dual Mechanism of Action: Nicotinic Acetylcholine Receptor Modulation
A key differentiator for galantamine is its ability to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. This allosteric potentiation enhances the receptor's response to acetylcholine, a mechanism not shared by donepezil or rivastigmine.
| Compound | Nicotinic Acetylcholine Receptor (nAChR) Interaction |
| Galantamine | Positive Allosteric Modulator (PAM) of α4β2 and α7 subtypes. |
| Donepezil | No allosteric potentiating action; may block nAChR activity at micromolar concentrations. |
| Rivastigmine | No allosteric potentiating action. |
Clinical Efficacy: A Comparative Overview
The clinical relevance of these mechanistic differences is evaluated through randomized controlled trials, often using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) to measure changes in cognitive function. A meta-analysis of such trials provides a broad comparison of the efficacy of these acetylcholinesterase inhibitors.
| Drug | Mean Difference in ADAS-cog Score (vs. Placebo) |
| Galantamine | -1.4 to -3.9 points |
| Donepezil | -2.37 points (average) |
| Rivastigmine | -1.4 to -3.9 points |
Note: A negative value on the ADAS-cog scale indicates improvement in cognitive function.
Pharmacokinetics: this compound vs. Galantamine
This compound was developed as a prodrug to improve the tolerability of galantamine. Bioequivalence studies have demonstrated that this compound achieves similar systemic exposure to galantamine with a potentially improved pharmacokinetic profile.
| Parameter | This compound (5 mg, twice daily) | Galantamine ER (8 mg, once daily) |
| Bioequivalence | Achieved | Reference |
| Area Under the Curve (AUC) | 107% relative to Galantamine ER | 100% |
| Peak Exposure (Cmax) | 127% relative to Galantamine ER | 100% |
Note: ER stands for Extended Release.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured colorimetrically at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Test inhibitors (Galantamine, Donepezil, Rivastigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of AChE solution
-
10 µL of DTNB solution
-
10 µL of the test inhibitor solution at various concentrations (or solvent for control).
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to nAChRs.
Principle: A radiolabeled ligand with known high affinity for nAChRs (e.g., [³H]-epibatidine) is incubated with a preparation of the receptor (e.g., brain tissue homogenates or cells expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing non-radiolabeled ligand (the test compound). The affinity of the test compound is determined by its ability to displace the radioligand.
Materials:
-
[³H]-epibatidine (radioligand)
-
Brain tissue homogenates (e.g., from rat cortex) or cell lines expressing specific nAChR subtypes
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (Galantamine, Donepezil, Rivastigmine)
-
Nicotine or another known nAChR agonist/antagonist for determining non-specific binding
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue/Cell Preparation: Prepare brain homogenates or cell membranes according to standard protocols.
-
Assay Setup: In test tubes, combine:
-
A fixed concentration of [³H]-epibatidine.
-
Varying concentrations of the test compound.
-
The receptor preparation.
-
For non-specific binding control tubes, add a high concentration of a non-labeled nAChR ligand (e.g., nicotine).
-
-
Incubation: Incubate the tubes at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.
Whole-Cell Patch-Clamp Electrophysiology for Allosteric Modulation
This technique is used to measure the effect of a compound on the ion flow through nAChR channels in response to an agonist.
Principle: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell expressing nAChRs. This allows for the measurement of the electrical currents flowing across the cell membrane. The effect of the test compound on the current induced by an nAChR agonist (e.g., acetylcholine) is then recorded. An increase in the agonist-induced current in the presence of the test compound indicates positive allosteric modulation.
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., HEK-293 cells)
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Acetylcholine (agonist)
-
Test compound (Galantamine)
Procedure:
-
Cell Culture: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a fine tip and fill with the intracellular solution.
-
Patching: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal ("giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of acetylcholine to the cell to elicit an inward current through the nAChRs.
-
After establishing a stable baseline response, co-apply acetylcholine and the test compound (galantamine) at various concentrations.
-
-
Data Analysis: Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of the test compound. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.
Visualizations
Signaling Pathway of this compound's Active Moiety
Caption: Dual mechanism of action of this compound's active moiety, galantamine.
Experimental Workflow for AChE Inhibition Assay
Safety Operating Guide
Proper Disposal of Benzgalantamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benzgalantamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and standard laboratory practices.
Important Note on Hazard Classification: Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as not a hazardous substance or mixture[1][2], the gluconate salt is classified under the Globally Harmonized System (GHS) as toxic if swallowed or inhaled[3]. Therefore, it is crucial to handle this compound with caution and adhere to the safety protocols for toxic substances.
Chemical and Physical Properties of this compound
For reference and handling, the key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C24H25NO4 | [1][4] |
| Molecular Weight | 391.46 g/mol | [1][5] |
| Appearance | White to pale yellow powder | [5] |
| Solubility | DMSO: ≥10 mg/ml, Ethanol: Slightly soluble | [6] |
| CAS Number | 224169-27-1 | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles with side-shields[1].
-
Chemical-resistant gloves (inspect before use)[1].
-
Impervious clothing, such as a lab coat[1].
-
A suitable respirator if there is a risk of dust or aerosol formation[1].
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[7]. Ensure an eyewash station and safety shower are accessible[1].
Step 2: Waste Identification and Segregation
-
Uncontaminated this compound: Pure, expired, or unwanted this compound should be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of accordingly.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Step 3: Small Spills and Residue Management
In the event of a small spill:
-
Evacuate non-essential personnel from the immediate area[1].
-
Wearing full PPE, absorb any liquid solutions with an inert, finely-powdered material like diatomite or universal binders[1].
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal[7].
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[1].
-
Collect all cleanup materials in a sealed container for disposal.
Step 4: Disposal of this compound Waste
The primary method for the disposal of this compound and its contaminated materials is through an approved waste disposal company.
-
Containerize Waste: Place the this compound waste and any contaminated materials into a clearly labeled, sealed container. The label should include the chemical name and any relevant hazard warnings.
-
Store Securely: Store the waste container in a designated, secure area, away from incompatible materials, pending collection by a licensed waste disposal service.
-
Regulatory Compliance: All waste must be disposed of in accordance with national and local regulations[8]. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste at the time of disposal[8].
-
Do Not Dispose in General Trash or Drains: Do not dispose of this compound in the regular trash or pour it down the sink[1]. Keep the product away from drains, water courses, and the soil to prevent environmental contamination[1].
Experimental Protocols
No specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the reviewed literature. The standard and recommended procedure is collection and disposal via a certified waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound gluconate | C30H37NO11 | CID 155491118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Logistical Information for Handling Benzgalantamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Benzgalantamine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Quantitative Data Summary
Key quantitative data for this compound (CAS No: 224169-27-1) are summarized in the table below for easy reference.[1]
| Property | Value |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Storage (Powder) | -20°C for 3 years |
| Shipping | Room temperature for less than 2 weeks |
| Synonyms | GLN-1062 |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory | A suitable respirator should be used.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination when working with this compound.
Experimental Protocols
Detailed methodologies for specific experiments involving this compound should be sourced from relevant, peer-reviewed scientific literature or established internal Standard Operating Procedures (SOPs). The Safety Data Sheet (SDS) does not provide specific experimental protocols but focuses on safe handling. This compound is identified as a prodrug of galantamine and is utilized in Alzheimer's disease research.
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal and Decontamination Plan
Proper disposal of this compound and decontamination of work surfaces are critical to prevent environmental contamination and accidental exposure.
Disposal
Unused this compound and any contaminated disposable materials should be treated as chemical waste. The primary and recommended method for disposal is to engage a licensed professional waste disposal service. It is important to adhere to all federal, state, and local environmental regulations regarding chemical waste disposal. Stockpiling of hazardous waste in laboratories is strictly forbidden.
Decontamination and Spill Response
In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
Spill Response Steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the area and alert others to the spill.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an absorbent material like diatomite or universal binders.
-
Decontamination:
-
For liquid spills, absorb the solution with finely-powdered liquid-binding material.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
-
Collection and Disposal:
-
Carefully collect the absorbed material and any contaminated items into a designated, labeled waste container.
-
Dispose of the contaminated material according to the chemical waste disposal procedures.
-
-
Final Cleaning: Clean the spill area again with a detergent solution.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
The following diagram illustrates the logical relationship for the disposal and spill response plan.
Caption: Disposal and Spill Response Plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
